molecular formula C9H12O3 B074201 2,3-Dimethoxy-5-methylphenol CAS No. 1128-32-1

2,3-Dimethoxy-5-methylphenol

Cat. No.: B074201
CAS No.: 1128-32-1
M. Wt: 168.19 g/mol
InChI Key: XBGHSBRNXBJICG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylphenol is a versatile and highly valuable synthetic intermediate and building block in organic chemistry and medicinal research. This multi-functional phenol derivative, characterized by its methoxy groups at the 2- and 3- positions and a methyl group at the 5- position, serves as a crucial precursor in the synthesis of complex natural products, pharmaceuticals, and functional materials. Its primary research value lies in its role as a synthon for the construction of more elaborate molecular architectures, particularly in the development of analogs of bioactive compounds like coenzyme Q10 and other ubiquinone derivatives. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while also providing steric and electronic direction for regioselective functionalization, making it an ideal substrate for exploring novel synthetic pathways. Researchers utilize this compound in studies focused on oxidative chemistry, polymer synthesis, and as a model compound in analytical method development. Its mechanism in various applications often involves its phenolic hydroxyl group, which can participate in hydrogen bonding, act as a ligand for metal complexes, or be alkylated/acylated to create novel ethers and esters with tailored properties. This compound is essential for chemists and biochemists investigating structure-activity relationships, developing new catalytic processes, and designing advanced materials with specific electronic or redox characteristics.

Properties

IUPAC Name

2,3-dimethoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-6-4-7(10)9(12-3)8(5-6)11-2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGHSBRNXBJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150176
Record name 5,6-Dimethoxy-m-cresol
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Molecular Weight

168.19 g/mol
Source PubChem
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CAS No.

1128-32-1
Record name 2,3-Dimethoxy-5-methylphenol
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Record name 5,6-Dimethoxy-m-cresol
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Record name 5,6-Dimethoxy-m-cresol
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Record name 5,6-dimethoxy-m-cresol
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Record name 5,6-DIMETHOXY-M-CRESOL
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Foundational & Exploratory

2,3-Dimethoxy-5-methylphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethoxy-5-methylphenol: Structure, Properties, and Synthetic Applications

Introduction

This compound, a polysubstituted phenolic compound, holds significant strategic importance in the synthesis of high-value bioactive molecules. Its specific arrangement of methoxy, hydroxyl, and methyl groups on a benzene ring makes it a bespoke precursor for complex chemical architectures. This guide offers a detailed exploration of its chemical properties, structural characteristics, and established synthetic protocols, with a particular focus on its pivotal role as a key building block in the production of Coenzyme Q10 (CoQ10). For researchers in medicinal chemistry and process development, understanding the nuances of this molecule is critical for optimizing synthetic routes and achieving high-purity target compounds.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. This compound is systematically named according to IUPAC nomenclature, which unambiguously defines its molecular architecture.[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 1128-32-1[1]

  • Molecular Formula: C₉H₁₂O₃[1][2]

  • Synonyms: 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol[1]

The structure consists of a phenol ring substituted with a methyl group at position 5 and two methoxy groups at positions 2 and 3. This specific substitution pattern is crucial for its subsequent reactivity, particularly in oxidation reactions that form the quinone ring essential for Coenzyme Q biosynthesis.

chemical_structure cluster_phenol This compound C1 C C2 C C1->C2 C1:se->C2:sw C6 C OH OH C1->OH A1 C3 C C2->C3 OCH3_2 OCH₃ C2->OCH3_2 C4 C C3->C4 C3:ne->C4:nw OCH3_3 OCH₃ C3->OCH3_3 A2 C5 C C4->C5 C5->C6 C5:ne->C6:nw CH3 CH₃ C5->CH3 A3 C6->C1

Caption: Chemical structure of this compound (CAS 1128-32-1).

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These parameters are essential for process scale-up and ensuring safety in the laboratory.

PropertyValueSource
Molecular Weight 168.19 g/mol [1][2]
Appearance Solid
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Storage Class 11 (Combustible Solids)

Role in Coenzyme Q10 Synthesis

The primary and most significant application of this compound is its role as an advanced intermediate in the synthesis of Coenzyme Q10 (CoQ10) and its analogues.[3][4] CoQ10 is a vital component of the electron transport chain in mitochondria and a potent antioxidant.[3] The core of the CoQ10 molecule is the 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring, also known as Coenzyme Q0.[5]

The strategic value of this compound lies in its facile oxidation to this essential quinone structure. The existing methoxy and methyl groups are precisely positioned, mirroring the final arrangement required in the CoQ10 headgroup. This pre-functionalized starting material significantly simplifies the overall synthesis, avoiding complex and often low-yielding aromatic substitution steps.[5]

Synthesis Protocols

Multiple synthetic routes to this compound have been developed, often starting from readily available precursors like 3,4,5-trimethoxytoluene. One effective method involves a Vilsmeier formylation followed by a Dakin-type oxidation.

Rationale: The Vilsmeier reaction is a reliable method for introducing a formyl (aldehyde) group onto an electron-rich aromatic ring. The subsequent oxidation of the resulting benzaldehyde with hydrogen peroxide in the presence of an acid catalyst efficiently converts the aldehyde into a phenol, yielding the desired product. This pathway is advantageous due to the use of inexpensive reagents and generally high yields.[6]

synthesis_workflow start 3,4,5-Trimethoxytoluene reagent1 POCl₃, DMF (Vilsmeier Reagents) start->reagent1 intermediate1 2,3,4-Trimethoxy-6-methyl-benzaldehyde reagent1->intermediate1 Formylation reagent2 H₂O₂ / Organic Acid (Dakin-type Oxidation) intermediate1->reagent2 product This compound reagent2->product Oxidative Hydrolysis

Caption: Vilsmeier-Dakin pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxytoluene

This protocol is adapted from methodologies described in the patent literature for producing key CoQ10 intermediates.[6]

  • Vilsmeier Formylation:

    • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add 3,4,5-trimethoxytoluene (1.0 eq) and N,N-dimethylformamide (DMF, 2.0 eq).

    • Cool the mixture in an ice-water bath to 0-5 °C with mechanical stirring.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with an inorganic base (e.g., sodium carbonate solution) to decompose the intermediate complex.

    • Extract the product, 2,3,4-trimethoxy-6-methyl-benzaldehyde, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation to Phenol:

    • Dissolve the crude 2,3,4-trimethoxy-6-methyl-benzaldehyde from the previous step in a suitable solvent (e.g., methanol or acetic acid).

    • Add a catalytic amount of a strong organic acid (e.g., trifluoroacetic acid) or a mineral acid.

    • At room temperature, add hydrogen peroxide (H₂O₂, 30% solution, ~1.5 eq) dropwise.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

    • Upon completion, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution).

    • Extract the final product, this compound, with an organic solvent. Purify the crude product via column chromatography or recrystallization to yield the pure phenol.

Spectroscopic Analysis

Structural confirmation of this compound is typically achieved using a combination of NMR, IR, and mass spectrometry. While raw spectra should be obtained experimentally, the expected features can be predicted based on the known structure.[7]

  • ¹H NMR: The spectrum should exhibit distinct singlets for the aromatic protons, the methyl group protons, and the two methoxy group protons, along with a broad singlet for the phenolic hydroxyl proton. The integration values will correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals, corresponding to the six aromatic carbons (four substituted, two unsubstituted), the methyl carbon, and the two methoxy carbons.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretches for the ether and phenol groups (~1050-1250 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Reactivity and Further Applications

Beyond its primary use in CoQ10 synthesis, the structure of this compound offers other synthetic possibilities.

  • Oxidation: As mentioned, its most important reaction is oxidation to the corresponding 1,4-benzoquinone. This is the key step that forms the Coenzyme Q0 headgroup.[5]

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce other functionalities, potentially leading to novel derivatives with different biological activities.

  • Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers.[8][9] While less studied than commercial antioxidants like BHT, this compound and its derivatives possess the structural motifs required for such activity.[10][11] Further investigation into its antioxidant capacity could open new applications in materials science or as a stabilizer.

Safety and Handling

Proper handling of this compound is essential in a research and development setting. The following information is derived from supplier safety data.

Hazard InformationGHS ClassificationPrecautionary Statements
Pictograms GHS07 (Exclamation Mark)P261, P264, P272, P280, P302+P352, P305+P351+P338
Signal Word Warning-
Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)-

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]

  • Avoid breathing dust. Minimize dust generation and accumulation.[12]

  • Wash hands thoroughly after handling.[12]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Pentabromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CNIPA. (2007). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]

  • Google Patents. (2002). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
  • Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
  • Frontiers in Bioengineering and Biotechnology. (2018). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Google Patents. (2004). US6686485B2 - Synthesis of coenzyme Q10, ubiquinone.
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • PubMed Central. (2012). Synthesis of the Key Intermediate of Coenzyme Q10. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. WebBook. Retrieved from [Link]

  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum for 2-Methoxy-5-methylphenol. WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]

  • In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. Retrieved from [Link]

  • PubMed Central. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PubMed. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2,3-Dimethoxy-5-methylphenol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, applications, and safety protocols. It is designed to serve as a foundational resource for professionals engaged in organic synthesis and pharmaceutical research.

Abstract

This compound is a substituted phenolic compound with significant utility as a versatile intermediate in organic synthesis. Its structural framework is a key precursor to the benzoquinone ring of Coenzyme Q10 and its analogs, making it a molecule of substantial interest in the development of therapeutic agents and supplements. This document furnishes a detailed examination of its chemical and physical properties, outlines established synthetic routes, explores its primary applications in drug development, and provides essential safety and handling information. The guide is structured to provide both foundational knowledge and practical insights, supporting its use in research and development settings.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to its application in a laboratory setting. This section details the nomenclature, structural information, and key physical data for this compound.

Nomenclature and Identifiers

The compound is systematically identified by a unique CAS Registry Number and various chemical naming conventions.

  • CAS Number : 1128-32-1[1][2][3]

  • IUPAC Name : this compound[1]

  • Synonyms : 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol, Phenol, 2,3-dimethoxy-5-methyl-, Iridol[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Formula C₉H₁₂O₃[1][2][3]
Molecular Weight 168.19 g/mol [1][2]
Appearance Solid
Melting Point 56-57 °C[2]
Boiling Point 79-80 °C at 1.5 Torr[2]
SMILES CC1=CC(=C(C(=C1)OC)OC)O[1]
InChI Key XBGHSBRNXBJICG-UHFFFAOYSA-N[1][2]
Structural Representation

The molecular structure of this compound features a benzene ring substituted with one hydroxyl, two methoxy, and one methyl group.

G C1 C C2 C C1->C2 O2 OCH₃ C1->O2 C3 C C2->C3 O3 OCH₃ C2->O3 C4 C C3->C4 H1 OH C3->H1 C5 C C4->C5 C6 C C5->C6 C7 CH₃ C5->C7 C6->C1 O1 O G start Aromatic Precursor (e.g., p-Cresol or Trimethoxytoluene) step1 Functionalization (e.g., Oxidation, Methoxylation) start->step1 step2 Work-up & Crude Isolation step1->step2 step3 Purification (e.g., Crystallization, Chromatography) step2->step3 end_node Pure this compound step3->end_node

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound in the pharmaceutical industry lies in its role as a key building block for more complex molecules, most notably Coenzyme Q10 (CoQ10).

Precursor to Coenzyme Q10 Analogs

CoQ10 is an essential component of the mitochondrial electron transport chain and a powerful antioxidant. [4]The aromatic core of CoQ10 is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone moiety. [4]this compound serves as a direct precursor to this quinone core through a simple oxidation step. Drug development professionals utilize this synthon to create various analogs of CoQ10, aiming to improve its bioavailability, efficacy, or to study the structure-activity relationship of quinone-based antioxidants.

The general synthetic strategy involves the oxidation of the phenol to the corresponding benzoquinone, which can then be coupled with a polyisoprenyl side chain.

G phenol This compound oxidation Oxidation (e.g., with dichromate) phenol->oxidation quinone 2,3-Dimethoxy-5-methyl- 1,4-benzoquinone (CoQ10 Core) oxidation->quinone coupling Alkylation with Polyisoprenyl Side Chain quinone->coupling coq_analog Coenzyme Q Analog coupling->coq_analog

Caption: Role as a precursor to the core structure of Coenzyme Q10 analogs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are crucial to ensure personnel safety and maintain compound integrity. The information below is compiled from various safety data sheets (SDS).

Hazard Identification

The compound is classified with several hazards under the Globally Harmonized System (GHS).

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Skin SensitizationH317: May cause an allergic skin reaction.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low. [5]Eyewash stations and safety showers should be readily accessible. [6][7]* Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles. [5] * Skin Protection : Wear suitable protective gloves and clothing to prevent skin contact. [5] * Respiratory Protection : Not typically required under normal use with adequate ventilation. [6][7]* Hygiene Measures : Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][8]The material may be sensitive to air and moisture, and some suppliers recommend storing under an inert gas.

Conclusion

This compound is a specialty chemical of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic pathways, and critical role as a precursor to the Coenzyme Q10 benzoquinone core underscore its importance. While it presents manageable handling hazards, adherence to standard safety protocols is essential. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development context.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol.
  • Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. 31(2), 108-109.
  • Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel or synthesized compounds is paramount. 2,3-Dimethoxy-5-methylphenol (CAS: 1128-32-1; Molecular Formula: C₉H₁₂O₃; Molecular Weight: 168.19 g/mol ) is a substituted phenol with potential applications as a building block in the synthesis of more complex molecules.[1] Its chemical identity, purity, and structural integrity must be rigorously confirmed before its use in further research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a hydroxyl group, two methoxy groups, a methyl group, and an aromatic ring—gives rise to a unique spectroscopic fingerprint. Each technique provides a different piece of the structural puzzle.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the phenolic hydroxyl proton, the two aromatic protons, the two methoxy groups, and the methyl group.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for clearly observing exchangeable protons like the hydroxyl proton.[2]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving closely spaced peaks.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenolic -OH5.0 - 6.0Singlet (broad)1HThe chemical shift of phenolic protons can vary significantly depending on concentration and solvent. The signal is often broad due to chemical exchange.
Aromatic H-46.5 - 6.7Singlet or narrow Doublet1HThis proton is ortho to the methyl group and meta to the hydroxyl and a methoxy group. It is expected to be a singlet or a very narrowly split doublet due to a small meta-coupling to H-6.
Aromatic H-66.4 - 6.6Singlet or narrow Doublet1HThis proton is ortho to the hydroxyl group and meta to the methyl and a methoxy group. Its chemical environment is similar to H-4.
Methoxy (-OCH₃)3.8 - 3.9Singlet6H (two overlapping singlets)The two methoxy groups are in slightly different chemical environments (one at C-2, one at C-3) but are predicted to have very similar chemical shifts, potentially appearing as a single 6H singlet at lower field strengths.
Methyl (-CH₃)2.2 - 2.4Singlet3HThe methyl group attached to the aromatic ring is expected to resonate in this typical range for aryl methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Acquisition: The spectrum is acquired on a spectrometer equipped for ¹³C detection, typically at a frequency that is approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled pulse sequence is standard.

  • Referencing: The solvent signal is often used as a secondary reference (e.g., the central peak of CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The symmetry of the molecule will influence the number of signals. For this compound, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C1 (-OH)145 - 150The carbon atom bearing the hydroxyl group is significantly deshielded.
C2 (-OCH₃)140 - 145This carbon is attached to a methoxy group and is part of the aromatic ring.
C3 (-OCH₃)148 - 153Also attached to a methoxy group, its chemical shift will be influenced by the adjacent substituents.
C4110 - 115This aromatic CH carbon is shielded by the electron-donating groups.
C5 (-CH₃)125 - 130The carbon bearing the methyl group.
C6118 - 123This aromatic CH carbon's shift is influenced by the ortho hydroxyl group.
Methoxy (-OCH₃)55 - 60The two methoxy carbons are expected in this region. They may be resolved as two separate peaks.
Methyl (-CH₃)20 - 25A typical chemical shift for a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is taken first and subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3600 (broad)O-H stretchPhenolic hydroxyl group
2850 - 3000C-H stretch (sp³)Methyl and methoxy groups
3000 - 3100C-H stretch (sp²)Aromatic C-H
1580 - 1620C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1200 - 1300C-O stretch (aryl ether)Methoxy groups
1000 - 1150C-O stretch (phenol)Phenolic C-O bond

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically results in extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which may yield a more prominent molecular ion peak.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺•): For this compound (C₉H₁₂O₃), the exact mass is 168.0786 g/mol . The molecular ion peak should be observed at m/z = 168.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is expected to undergo fragmentation. Key fragment ions would likely arise from the loss of a methyl radical (•CH₃) from a methoxy group, leading to a prominent peak at m/z = 153. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for phenols.

G M [C₉H₁₂O₃]⁺• m/z = 168 (Molecular Ion) M_minus_CH3 [M - CH₃]⁺ m/z = 153 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 125 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural characterization of this compound. While experimental data is not widely available, the predicted spectroscopic data presented in this guide, grounded in fundamental principles, offers a reliable benchmark for researchers. When synthesizing or analyzing this compound, the acquired experimental data should be carefully compared against these predictions to confirm the structure and purity of the material, ensuring the integrity of subsequent scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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A Senior Application Scientist's Guide to the Solubility of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the realm of scientific research and drug development, the solubility of a compound is a cornerstone physicochemical property that dictates its potential applications, formulation strategies, and ultimately, its efficacy. For a molecule like 2,3-Dimethoxy-5-methylphenol, a substituted phenol with potential applications in various fields, a comprehensive understanding of its solubility in common laboratory solvents is paramount. This guide provides an in-depth technical overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As direct experimental solubility data for this specific compound is not extensively available in public literature, this document emphasizes predictive analysis based on its molecular structure and provides robust protocols for empirical determination.

Physicochemical Properties of this compound: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both polar (hydroxyl and methoxy groups) and non-polar (methyl group and benzene ring) moieties in this compound suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₉H₁₂O₃ChemBK[1]
Molar Mass 168.19 g/mol PubChem[2]
Melting Point 56-57 °CCAS Common Chemistry[3]
Boiling Point 79-80 °C at 1.5 TorrCAS Common Chemistry[3]
Computed XLogP3 1.9PubChem[2]

The hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The two methoxy groups (-OCH₃) can act as hydrogen bond acceptors, further contributing to interactions with polar solvents. Conversely, the aromatic ring and the methyl group (-CH₃) are non-polar, favoring solubility in non-polar organic solvents. The computed XLogP3 value of 1.9 indicates a moderate lipophilicity, suggesting that the compound will have some solubility in both lipophilic and, to a lesser extent, aqueous environments.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the polarity of the solute and the solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Given the presence of a hydroxyl group and two methoxy groups, this compound is expected to exhibit moderate to good solubility in these solvents. The hydroxyl group can donate a hydrogen bond, and both the hydroxyl and methoxy groups can accept hydrogen bonds.

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds. Therefore, this compound is predicted to be soluble in these solvents through dipole-dipole interactions and hydrogen bonding with the solvent as the acceptor.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The non-polar benzene ring and methyl group of this compound will promote its solubility in these solvents through van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid in a solvent.[4][5]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh this compound add_excess Add excess solid to solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess shake Agitate at constant temperature (e.g., 24-48 hours) add_excess->shake settle Allow undissolved solid to settle shake->settle sample Withdraw a known volume of the supernatant settle->sample filter Filter the sample (e.g., 0.45 µm syringe filter) sample->filter analyze Quantify the concentration (e.g., UV-Vis, HPLC) filter->analyze calculate Calculate solubility (e.g., mg/mL or mol/L) analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a sample of this compound.

    • Measure a precise volume of the desired solvent into a series of vials or flasks.

  • Equilibration:

    • Add an excess amount of solid this compound to each vial to ensure a saturated solution is formed.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The constant agitation ensures thorough mixing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Quantify the concentration of this compound in the filtered solution using a suitable analytical technique.

      • UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve can be prepared using standard solutions of known concentrations to determine the concentration of the saturated solution.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and often more accurate method. A calibration curve is generated by injecting known concentrations of the compound.

  • Calculation:

    • Calculate the solubility from the determined concentration. The results are typically expressed in units of milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Logical Relationships in Solubility Determination

The choice of experimental parameters and the interpretation of results are governed by logical relationships between the compound's properties, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of a solid compound.

Conclusion and Recommendations

While direct, published solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure. It is anticipated to be soluble in polar organic solvents and have limited solubility in water and non-polar aliphatic hydrocarbons. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust and reliable means to empirically determine the solubility of this compound in a variety of common laboratory solvents. Accurate solubility data is a critical parameter that will inform formulation development, reaction condition optimization, and the design of subsequent experiments.

References

  • ChemBK. This compound. [Link]

  • ResearchGate. Studies on the solubility of phenolic compounds. [Link]

  • ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • PubChem. This compound. [Link]

  • CAS Common Chemistry. This compound. [Link]

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Biosynthesis pathway of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of 2,3-Dimethoxy-5-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted phenolic compound with potential applications in synthetic chemistry and drug development. While its synthetic routes are established, its natural biosynthetic pathway is not explicitly detailed in the literature. This technical guide proposes a scientifically grounded, putative biosynthetic pathway for this compound, drawing from well-characterized, analogous metabolic routes, primarily the shikimate and coenzyme Q (ubiquinone) biosynthesis pathways. We provide a step-by-step mechanistic description, identify key enzyme classes, and offer detailed experimental protocols for pathway elucidation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially engineer the biological production of this and similar aromatic compounds.

Introduction and Significance

Substituted phenols represent a vast class of natural products and synthetic molecules with significant biological activities. This compound, a specific member of this class, possesses a unique substitution pattern that makes it an interesting target for research. Understanding its biosynthesis is crucial for several reasons:

  • Metabolic Engineering: Elucidating the pathway opens the door to producing this compound sustainably in microbial or plant systems, avoiding harsh chemical synthesis steps.

  • Discovery of Novel Enzymes: The pathway likely involves novel hydroxylases, O-methyltransferases (OMTs), and C-methyltransferases with unique substrate specificities, which could be valuable biocatalysts.

  • Drug Development: As an analog of intermediates in the vital coenzyme Q biosynthetic pathway, it may possess interesting biological activities or serve as a scaffold for developing new therapeutic agents.

This guide will deconstruct the most probable biosynthetic route, grounding each proposed step in established biochemical principles and providing the tools for its experimental validation.

A Putative Biosynthetic Pathway: From Central Metabolism to a Substituted Phenol

The biosynthesis of aromatic compounds in plants, fungi, and bacteria originates from central metabolism via the highly conserved shikimate pathway .[1][2][3] This pathway provides the foundational aromatic ring structure, chorismate, which serves as a critical branch-point metabolite for a multitude of essential compounds, including aromatic amino acids, folates, and the benzoquinone head of coenzyme Q.[4][5][6]

Our proposed pathway for this compound is a multi-stage process involving the formation of an aromatic precursor, followed by a series of ring modifications.

Stage 1: Aromatic Ring Synthesis via the Shikimate Pathway

The journey begins with the condensation of two primary metabolites: phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[1][7] A sequence of seven enzymatic reactions converts these precursors into chorismate , the final product of the shikimate pathway.[8][9]

SHIKIMATE_PATHWAY PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase

Stage 2: Formation of the Benzenoid Ring Precursor

Chorismate is the launchpad for a diverse array of aromatic molecules. In the context of ubiquinone biosynthesis in prokaryotes, a key and analogous pathway, chorismate is converted directly to 4-hydroxybenzoate (4-HB) by the enzyme chorismate pyruvate-lyase.[7] We propose this as the first committed step toward our target molecule.

  • Step 2.1: Chorismate to 4-Hydroxybenzoate (4-HB): This reaction, catalyzed by a chorismate pyruvate-lyase, involves the elimination of pyruvate from chorismate to yield 4-HB.

Stage 3: Sequential Ring Modifications

The core of the pathway involves a series of hydroxylation, decarboxylation, and methylation events to achieve the final substitution pattern. The precise order of these events can vary, but the following sequence represents a biochemically plausible route, drawing parallels with coenzyme Q biosynthesis.[10][11]

  • Hydroxylation I: A monooxygenase enzyme hydroxylates 4-HB at the C3 position to yield Protocatechuic Acid (3,4-dihydroxybenzoic acid) .

  • Hydroxylation II: A second hydroxylation event, likely catalyzed by another specific hydroxylase, introduces a hydroxyl group at the C2 position, forming 2,3,4-trihydroxybenzoic acid .

  • Decarboxylation: A decarboxylase removes the carboxyl group to produce 1,2,3-trihydroxybenzene (Pyrogallol) .

  • C-Methylation: A C-methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor, adds a methyl group to the C5 position of the pyrogallol ring, yielding 5-Methylpyrogallol (5-methyl-1,2,3-trihydroxybenzene) .

  • O-Methylation I: An O-methyltransferase (OMT), also utilizing SAM, methylates the hydroxyl group at the C3 position. Plant OMTs are a large and diverse family of enzymes known to act on a wide variety of phenolic substrates.[12][13][14]

  • O-Methylation II: A second, likely distinct, OMT catalyzes the final methylation at the C2 hydroxyl group to produce the final product, This compound .

PROPOSED_PATHWAY Chorismate Chorismate HB4 4-Hydroxybenzoate Chorismate->HB4 Chorismate Pyruvate-Lyase Protocatechuic Protocatechuic Acid HB4->Protocatechuic 4-HB 3-Hydroxylase THB 2,3,4-Trihydroxybenzoic Acid Protocatechuic->THB Protocatechuate 2-Hydroxylase Pyrogallol Pyrogallol THB->Pyrogallol Decarboxylase Methylpyrogallol 5-Methylpyrogallol Pyrogallol->Methylpyrogallol C-Methyltransferase + SAM Step5_Intermediate 3-Methoxy-5-methyl-1,2-benzenediol Methylpyrogallol->Step5_Intermediate O-Methyltransferase I + SAM Final_Product This compound Step5_Intermediate->Final_Product O-Methyltransferase II + SAM

Experimental Validation: Protocols and Methodologies

Validating a proposed biosynthetic pathway requires a multi-faceted experimental approach. The protocols described below represent a self-validating system, where results from one experiment inform and corroborate the others.

In Vivo Isotope Labeling Studies

The foundational technique to trace the metabolic flow is feeding a host organism (e.g., a plant species or engineered microbe suspected of producing the compound) with isotopically labeled precursors.

Objective: To confirm the origin of the carbon skeleton from the shikimate pathway.

Protocol: ¹³C-Glucose Feeding Experiment

  • Culture Preparation: Grow the selected organism (e.g., E. coli engineered with a candidate gene cluster or a plant cell culture) in a minimal medium.

  • Precursor Feeding: Introduce [U-¹³C₆]-glucose to the medium as the sole carbon source. The organism's metabolism will incorporate the ¹³C label into all downstream metabolites, including those of the shikimate pathway.

  • Metabolite Extraction: After a suitable incubation period (e.g., 24-72 hours), harvest the cells or plant tissue. Perform a solvent extraction (e.g., with ethyl acetate or methanol) to isolate secondary metabolites.

  • Analysis by LC-MS/MS: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Identify the peak corresponding to this compound (MW: 168.19 g/mol ) based on retention time and fragmentation pattern compared to an authentic standard.

    • Examine the mass spectrum of the target compound. The molecular ion peak should show a mass shift consistent with the incorporation of multiple ¹³C atoms, confirming its de novo synthesis from glucose.

Parameter Expected Outcome for Unlabeled Expected Outcome for ¹³C-Labeled Interpretation
Molecular Weight168.19> 168.19 (e.g., ~177 for C₉)Confirms biosynthesis from the fed precursor.
MS/MS FragmentsCharacteristic fragments of the unlabeled standard.Mass shifts in fragments corresponding to the labeled parts of the molecule.Provides information on which parts of the molecule are derived from the precursor.
In Vitro Enzyme Assays

To confirm the function of specific enzymes in the pathway, candidate genes (identified via bioinformatics from organisms known to produce similar compounds) must be cloned, expressed, and the purified proteins tested for activity.

Objective: To demonstrate the catalytic activity of the proposed O-methyltransferases.

Protocol: O-Methyltransferase (OMT) Activity Assay

  • Enzyme Preparation: Clone the candidate OMT gene into an expression vector (e.g., pET-28a), express the protein in E. coli BL21(DE3), and purify it using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture: Prepare a reaction mixture in a microfuge tube containing:

    • Phosphate buffer (100 mM, pH 7.5)

    • Putative substrate (e.g., 5-Methylpyrogallol) (1 mM)

    • S-adenosyl-L-methionine (SAM) (1.5 mM)

    • Purified OMT enzyme (1-5 µg)

    • MgCl₂ (2 mM)

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Quenching & Extraction: Stop the reaction by adding HCl. Extract the product with ethyl acetate.

  • Analysis by HPLC or GC-MS: Analyze the organic extract. The appearance of a new peak corresponding to the methylated product (confirmed by comparison to a standard and by mass spectrometry) demonstrates enzyme activity.

OMT_ASSAY_WORKFLOW Start Clone & Express Candidate OMT Gene Purify Purify OMT Enzyme (e.g., Ni-NTA) Start->Purify Setup Set up Reaction: Enzyme + Substrate + SAM Purify->Setup Incubate Incubate at 30°C Setup->Incubate Quench Quench Reaction & Extract Products Incubate->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze Result Identify Methylated Product Analyze->Result

Scientific Integrity & Trustworthiness

The proposed pathway in this guide is a hypothesis grounded in established biochemical precedent. As a Senior Application Scientist, it is imperative to stress that this framework is not a definitive statement but a roadmap for discovery.

  • Causality Behind Choices: The selection of the shikimate and coenzyme Q pathways as models is based on the principle of metabolic logic. Nature is parsimonious; it frequently adapts existing enzyme families and reaction mechanisms for new purposes. The formation of a substituted aromatic ring with methoxy and methyl groups strongly points to the recruitment of enzymes from these or similar pathways.

  • Self-Validating Systems: The experimental plan is designed to be self-validating. A positive result in the ¹³C-labeling study provides strong evidence for de novo synthesis but does not prove the specific intermediates. Subsequent identification of these proposed intermediates (e.g., 5-methylpyrogallol) in the organism's metabolome, coupled with successful in vitro enzymatic conversion, creates a chain of evidence that rigorously validates each step. Failure to detect an intermediate or convert a substrate would necessitate a re-evaluation of the proposed pathway, ensuring scientific accuracy.

This iterative process of hypothesis, targeted experimentation, and data-driven refinement is the cornerstone of trustworthy scientific inquiry in the field of metabolic pathway elucidation.

References

  • Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172–13177. [Link]

  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

  • Wikipedia contributors. (2023). Shikimate pathway. Wikipedia. [Link]

  • López-Martín, J. M., Salvi, M., & Trevisson, E. (2020). Biochemistry of Mitochondrial Coenzyme Q Biosynthesis. Trends in Biochemical Sciences, 45(1), 16-31. [Link]

  • Wikipedia contributors. (2023). Mevalonate pathway. Wikipedia. [Link]

  • Soubeyrand, E., Johnson, T. S., & Latimer, S. (2019). Ubiquinone (Coenzyme Q) Biosynthesis in Plants: Free that Ring. Plantae. [Link]

  • Lin, X., & Xu, J. (2013). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Chemical Biology, 7(2), 115-125. [Link]

  • Lombard, J., & Moreira, D. (2011). On the Origin of Isoprenoid Biosynthesis. Molecular Biology and Evolution, 28(1), 87-99. [Link]

  • Staiano, C., García-Corzo, L., Mantle, D., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Antioxidants, 12(11), 1989. [Link]

  • Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. Plant Molecular Biology, 37(4), 663-674. [Link]

  • Clomburg, J. M., Blaylock, M. J., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(5), 1836-1841. [Link]

  • Liang, X., et al. (2021). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites. mBio, 12(5), e02161-21. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

  • Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 4, 62. [Link]

  • Lam, K. C., Ibrahim, R. K., Beaudoin, N., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Canadian Journal of Botany, 85(11), 1017-1032. [Link]

  • Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73-105. [Link]

  • Awad, N., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Molecules, 26(12), 3569. [Link]

  • Reactome. (n.d.). Ubiquinol biosynthesis. Reactome Pathway Database. [Link]

  • dos Santos, T. S., et al. (2023). Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae. Genetics and Molecular Biology, 46(3 Suppl 1), e20230121. [Link]

  • Roberts, C. W., et al. (2002). Shikimate Pathway and Its Branches in Apicomplexan Parasites. The Journal of Infectious Diseases, 185(Supplement_1), S25-S32. [Link]

  • Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

  • Tzin, V., & Galili, G. (2010). Chorismate, a central branch point metabolite in the synthesis of aromatic amino acids and secondary metabolites. ResearchGate. [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32. [Link]

  • dos Santos, T. S., et al. (2023). Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae. Genetics and Molecular Biology. [Link]

  • YouTube. (2024). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine). YouTube. [Link]

  • Knaggs, A. R. (2001). The Biosynthesis of Shikimate Metabolites. Natural Product Reports, 18, 334-355. [Link]

  • Lee, K., & Lee, S. Y. (2010). Chorismate biosynthesis pathway in E. coli. ResearchGate. [Link]

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An In-depth Technical Guide to the Thermochemical Properties of Dimethoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermochemical properties of dimethoxyphenol isomers, tailored for researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies used to determine key energetic parameters, offering insights into the structure-property relationships that govern the stability and behavior of these compounds.

Introduction: The Significance of Dimethoxyphenol Isomers

Dimethoxyphenols, a class of substituted phenolic compounds, are of significant interest in various scientific domains. They serve as key structural motifs in natural products, are intermediates in organic synthesis, and are recognized for their antioxidant properties. The position of the two methoxy groups on the phenol ring dramatically influences their chemical reactivity, bioavailability, and physical properties. A thorough understanding of their thermochemical properties, such as enthalpy of formation and vapor pressure, is paramount for process optimization, formulation development, and in-silico modeling of their biological activities. This guide will explore the energetic landscapes of the six constitutional isomers of dimethoxyphenol: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyphenol.

Structural Isomers of Dimethoxyphenol

The six constitutional isomers of dimethoxyphenol, each with the molecular formula C₈H₁₀O₃, are distinguished by the substitution pattern of the methoxy groups on the phenolic ring.

  • 2,3-Dimethoxyphenol [1][2]

  • 2,4-Dimethoxyphenol [3][4][5]

  • 2,5-Dimethoxyphenol [6][7]

  • 2,6-Dimethoxyphenol (Syringol) [8][9][10][11][12]

  • 3,4-Dimethoxyphenol [13][14][15][16]

  • 3,5-Dimethoxyphenol [17][18][19]

The spatial arrangement of the hydroxyl and methoxy groups dictates the potential for intramolecular hydrogen bonding and steric interactions, which in turn significantly impacts their thermochemical properties.

Experimental Determination of Thermochemical Properties

The cornerstone of understanding the energetics of these isomers lies in precise experimental measurements. This section details the primary techniques employed to determine the standard molar enthalpies of formation and sublimation.

Static Bomb Combustion Calorimetry: Measuring Enthalpy of Formation

Static bomb calorimetry is a fundamental technique for determining the standard molar enthalpy of combustion (ΔcHm°) of solid and liquid organic compounds.[20][21][22][23] From this value, the standard molar enthalpy of formation in the condensed state (ΔfHm°(cr or l)) can be derived.

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the dimethoxyphenol isomer is prepared.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is connected to two electrodes, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a stable final temperature is reached.

  • Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings and for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The energy equivalent of the calorimeter system, determined by calibrating with a standard substance of known enthalpy of combustion (e.g., benzoic acid), is used to calculate the standard specific energy of combustion. This is then converted to the standard molar enthalpy of combustion.

Caption: Workflow for determining enthalpy of formation using static bomb calorimetry.

Calvet Microcalorimetry: Measuring Enthalpies of Vaporization and Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization (ΔlgHm°) and sublimation (ΔcrgHm°).[24][25]

  • Sample Introduction: A small, accurately weighed sample (1-5 mg) is dropped from room temperature into the heated microcalorimeter cell, which is maintained at a constant temperature.

  • Heat Flow Measurement: The heat flow associated with heating the sample to the calorimeter temperature is measured.

  • Isothermal Sublimation/Vaporization: For sublimation measurements, the sample is then subjected to a vacuum, and the heat flow associated with the isothermal sublimation of the entire sample is recorded. For vaporization, the experiment is conducted at a temperature above the melting point.

  • Calibration: The apparatus is calibrated electrically by dissipating a known amount of energy through a resistor in the calorimeter cell.

  • Calculation: The enthalpy of sublimation or vaporization is calculated from the integrated heat flow signal, the mass of the sample, and the calibration constant.

Calvet_Microcalorimetry Start Start Drop_Sample Drop Sample into Heated Calorimeter Start->Drop_Sample Measure_Heating Measure Heat Flow of Sample Heating Drop_Sample->Measure_Heating Apply_Vacuum Apply Vacuum to Cell Measure_Heating->Apply_Vacuum Measure_Sublimation Measure Isothermal Sublimation Heat Flow Apply_Vacuum->Measure_Sublimation Calibrate Electrical Calibration Measure_Sublimation->Calibrate Calculate_Enthalpy Calculate Δcr/lgHm° Calibrate->Calculate_Enthalpy End End Calculate_Enthalpy->End

Caption: Experimental workflow for sublimation enthalpy measurement via Calvet microcalorimetry.

Knudsen Effusion Method: Determining Low Vapor Pressures

For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure. This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.

  • Cell Preparation: A small amount of the dimethoxyphenol isomer is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured over time, typically using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.

  • Temperature Dependence: The experiment is repeated at several temperatures to determine the temperature dependence of the vapor pressure. From this, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Computational Thermochemistry: A Powerful Predictive Tool

In addition to experimental methods, computational chemistry provides a powerful means to predict and understand the thermochemical properties of molecules. High-level ab initio methods can yield accurate enthalpies of formation and other energetic parameters.

The G3(MP2)//B3LYP Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite computational methods designed to achieve high accuracy in the calculation of thermochemical data.[3][4][8] The "//" notation indicates that the geometry optimization and frequency calculations are performed at a lower level of theory (B3LYP/6-31G(d)), while the final energy is calculated using a series of higher-level single-point energy calculations.

This multi-step approach offers a balance between computational cost and accuracy. It involves a series of calculations that account for electron correlation, basis set effects, and zero-point vibrational energy to arrive at a highly accurate total energy, from which the enthalpy of formation can be derived.

G3MP2B3LYP Start Molecular Structure B3LYP_Opt Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d)) Start->B3LYP_Opt ZPE Zero-Point Energy Correction B3LYP_Opt->ZPE QCISDT QCISD(T)/6-31G(d) Single-Point Energy B3LYP_Opt->QCISDT MP2_Large MP2/G3MP2large Single-Point Energy B3LYP_Opt->MP2_Large Corrections Higher-Level & Spin-Orbit Corrections ZPE->Corrections QCISDT->Corrections MP2_Large->Corrections Final_Energy Combine Energies to get Final G3(MP2)B3 Energy Corrections->Final_Energy Enthalpy_Formation Calculate ΔfHm°(g) Final_Energy->Enthalpy_Formation

Caption: Key computational steps in the G3(MP2)//B3LYP method for thermochemical calculations.

Summary of Thermochemical Data for Dimethoxyphenol Isomers

The following table summarizes the available experimental and computational data for the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) at 298.15 K for the dimethoxyphenol isomers. It is important to note the distinction between experimentally determined and computationally predicted values.

IsomerΔfHm°(g) / kJ·mol⁻¹ (Experimental)ΔfHm°(g) / kJ·mol⁻¹ (Computational)Data Source
2,3-Dimethoxyphenol-386.0 ± 2.2
2,4-Dimethoxyphenol-425.14
2,5-DimethoxyphenolData not readily available
2,6-Dimethoxyphenol-381.7 ± 1.9
3,4-Dimethoxyphenol-425.14
3,5-Dimethoxyphenol-399.4 ± 3.0

Note: The computational values for 2,4- and 3,4-dimethoxyphenol are from the Cheméo database and are calculated using the Joback method, a group contribution method. These are estimates and may not have the same level of accuracy as high-level ab initio calculations or experimental measurements.

Discussion and Field-Proven Insights

The thermochemical data reveal important trends related to the substitution pattern of the methoxy groups.

  • Intramolecular Hydrogen Bonding: The presence of a methoxy group in the ortho position (e.g., in 2,3- and 2,6-dimethoxyphenol) allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This interaction contributes to the thermodynamic stability of the molecule, which is reflected in its enthalpy of formation.

  • Steric Effects: In 2,6-dimethoxyphenol, the two bulky methoxy groups flanking the hydroxyl group can lead to steric hindrance, which may slightly destabilize the molecule compared to other isomers.

  • Symmetry and Intermolecular Forces: The symmetry of the molecule, as in the case of 3,5-dimethoxyphenol, can influence its crystal packing and, consequently, its sublimation enthalpy and vapor pressure. Symmetrical molecules often pack more efficiently in the solid state, leading to stronger intermolecular interactions.

  • Implications for Drug Development: For drug development professionals, these thermochemical properties are critical. Vapor pressure influences the handling, storage, and shelf-life of active pharmaceutical ingredients (APIs). The enthalpy of sublimation is directly related to the lattice energy of the crystal, which affects solubility and dissolution rates—key parameters for bioavailability.

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of dimethoxyphenol isomers, emphasizing both experimental and computational approaches. The data clearly demonstrate that the isomeric substitution pattern has a profound effect on the energetic properties of these compounds. While experimental data are available for some isomers, further research, particularly on the vapor pressures and sublimation enthalpies of all six isomers, would provide a more complete and valuable dataset for the scientific community. The methodologies outlined herein serve as a robust framework for such future investigations.

References

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An In-Depth Technical Guide to the Predicted Biological Activity of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Predicted

In the vast landscape of phenolic compounds, 2,3-Dimethoxy-5-methylphenol (CAS No. 1128-32-1) presents a fascinating case study.[1][2][3] While its structural analogues are subjects of extensive research, this specific molecule remains largely unexplored in terms of its biological activities. This guide, therefore, embarks on a predictive exploration, grounded in the principles of structure-activity relationships and the wealth of data available for structurally similar methoxyphenols. We will dissect the probable molecular interactions and biological effects of this compound, offering a scientifically rigorous framework for future research and drug development endeavors. Our approach is not to present conjecture, but to build a logical, evidence-based prediction of its therapeutic potential.

Molecular Profile and Rationale for Predicted Bioactivity

This compound is a substituted phenol with a molecular formula of C₉H₁₂O₃.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl group, two adjacent methoxy groups, and a methyl group. This arrangement of functional groups is pivotal in dictating its predicted biological activities. The phenolic hydroxyl group is a well-established proton donor, crucial for antioxidant activity. The electron-donating nature of the methoxy and methyl groups is expected to enhance the radical scavenging capacity of the hydroxyl group. Furthermore, the overall lipophilicity and electronic properties of the molecule suggest potential interactions with cellular membranes and key signaling proteins.

Our predictive analysis will focus on four key areas of biological activity commonly associated with phenolic compounds: antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Predicted Antioxidant Activity: A Primary Defense Mechanism

The antioxidant potential of phenolic compounds is their most renowned characteristic.[4][5] We predict that this compound will exhibit significant antioxidant activity, primarily through its ability to scavenge free radicals.

Mechanism of Action: Hydrogen Atom Transfer

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl group on the aromatic ring can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, further stabilizes this radical, making the parent molecule a more potent antioxidant. This is a well-documented phenomenon in the structure-activity relationships of phenolic antioxidants.[6][7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

To empirically validate the predicted antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely accepted method.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • To 1 mL of each concentration of the test compound, add 2 mL of the DPPH solution.

    • Prepare a control sample containing 1 mL of methanol and 2 mL of the DPPH solution.

    • Prepare a blank sample containing 1 mL of the test compound at each concentration and 2 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Predicted Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Phenolic compounds are known to possess anti-inflammatory properties by modulating key signaling pathways.[9][10][11] We predict that this compound will exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of many phenolic compounds is attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12] These pathways are central to the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). We hypothesize that this compound will inhibit the activation of NF-κB and the phosphorylation of MAPK proteins, thereby downregulating the expression of these inflammatory mediators.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

A common in vitro model to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of high levels of NO by iNOS. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this LPS-induced NO production.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a control group with cells treated with LPS only and a vehicle control group.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in NO production is not due to cytotoxicity, a concurrent MTT assay should be performed on the treated cells.

Predicted Signaling Pathway Modulation

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression promotes Inflammation Inflammation Gene_Expression->Inflammation DMP 2,3-Dimethoxy- 5-methylphenol DMP->MAPK DMP->IKK

Caption: Predicted inhibition of LPS-induced inflammatory pathways by this compound.

Predicted Antimicrobial Activity: A Broad-Spectrum Defense

The structural similarity of this compound to known antimicrobial phenolic compounds, such as eugenol and thymol derivatives, suggests its potential as an antimicrobial agent.[13][14][15][16]

Mechanism of Action: Disruption of Microbial Cell Membranes

Phenolic compounds often exert their antimicrobial effects by disrupting the structure and function of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components, disruption of the proton motive force, and inhibition of membrane-bound enzymes. We predict that this compound will exhibit similar membrane-disrupting activities.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare two-fold serial dilutions in broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by adding a growth indicator like resazurin.

Predicted Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The oxidized form of a related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), is known to induce apoptosis in cancer cells.[17][18][19] This suggests that this compound, as a potential precursor or a compound with similar electronic properties, may also possess anticancer activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

We predict that this compound may exert anticancer effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest in cancer cells. This could be mediated through the modulation of various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and by influencing the expression of pro- and anti-apoptotic proteins.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and seed the cells into a 96-well plate at an appropriate density. Allow the cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation of Cell Viability: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Predicted Quantitative Bioactivity: A Comparative Overview

While direct experimental data for this compound is lacking, we can provide a predictive summary of its potential bioactivity based on the reported IC50 values of structurally related compounds.

Compound Biological Activity Assay/Cell Line Reported IC50/Activity Reference
DiapocyninAnti-inflammatoryTNF-α stimulated human airway cells20.3 µM[9]
ResveratrolAnti-inflammatoryTNF-α stimulated human airway cells42.7 µM[9]
ApocyninAnti-inflammatoryTNF-α stimulated human airway cells146.6 µM[9]
EugenolAntimicrobial (S. aureus)Broth microdilution0.75 mM[13][15]
CapsaicinAntimicrobial (S. aureus)Broth microdilution0.68 mM[13][15]
VanillinAntimicrobial (S. aureus)Broth microdilution1.38 mM[13][15]
5,3′-dihydroxy-3,6,7,8,4′-PeMFAnticancer (MDA-MB-231)Cytotoxicity assay21.27 µM[20]
5-demethyltangeritinAnticancer (PC3)Cytotoxicity assay11.8 µM[20]

Conclusion and Future Perspectives

This technical guide has laid out a comprehensive, albeit predictive, framework for the biological activities of this compound. Based on robust structure-activity relationship principles and extensive data from analogous compounds, we predict that this molecule holds significant potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these predictions.

The true therapeutic potential of this compound awaits rigorous experimental investigation. Future research should focus on the systematic evaluation of its efficacy and safety, both in vitro and in vivo. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in its journey from a predicted bioactive compound to a potential therapeutic lead. The scientific community is encouraged to build upon this predictive foundation to unlock the full potential of this compound.

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An In-Depth Technical Guide to the In Silico Modeling of 2,3-Dimethoxy-5-methylphenol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of small molecules for therapeutic potential is a cornerstone of modern drug discovery. 2,3-Dimethoxy-5-methylphenol, a phenolic compound, presents a scaffold of interest for chemical and biological exploration. This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model its interactions with protein targets. We move beyond a simple list of steps, delving into the causality behind procedural choices and the theoretical underpinnings of each computational stage. This document is designed for researchers, computational chemists, and drug development professionals, offering a robust framework for investigating small molecule-protein interactions, from initial binding pose prediction to the dynamic assessment of complex stability and binding affinity. We will navigate the complete computational pipeline, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, establishing a self-validating system for rigorous scientific inquiry.

Introduction: The Case for In Silico Investigation

The molecule this compound (PubChem CID: 70782) is a substituted phenol with the chemical formula C9H12O3.[1] Its structure, characterized by a benzene ring with hydroxyl, methyl, and two methoxy groups, offers multiple points for potential interaction with biological macromolecules. Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling provides a powerful, predictive lens to generate and refine hypotheses about its biological potential.

Computational approaches, such as molecular docking and molecular dynamics, allow us to simulate the physical "handshake" between a small molecule (ligand) and its protein target at an atomic level.[2] This process is fundamental to structure-based drug design, enabling us to:

  • Identify Potential Protein Targets: Screen the molecule against libraries of known protein structures.

  • Predict Binding Modes: Determine the most likely orientation and conformation of the ligand within a protein's binding site.

  • Estimate Binding Affinity: Quantify the strength of the interaction, a key correlate of biological activity.

  • Assess Stability: Observe the dynamic behavior of the protein-ligand complex over time, ensuring the predicted interaction is stable.

This guide establishes a complete workflow, providing the technical details and scientific rationale necessary to perform a thorough computational investigation of this compound or any similar small molecule.

Foundational Stage: System Preparation

The axiom "garbage in, garbage out" is critically relevant in computational modeling. The accuracy of our entire simulation hinges on the meticulous preparation of both the ligand and the protein target.

Ligand Preparation: Defining the "Key"

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Structure Preparation

  • Obtain 2D Structure: The canonical SMILES representation (CC1=CC(=C(C(=C1)OC)OC)O) can be sourced from a chemical database like PubChem.[1]

  • Generate 3D Coordinates: Use a tool such as Open Babel to convert the 2D representation into a 3D structure. This initial structure is often not energetically favorable.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy conformation, correcting unrealistic bond lengths and angles.

  • Save in Appropriate Format: The final, minimized structure should be saved in a format like .mol2 or .sdf, which retains 3D coordinates and atom typing information.

Causality: An unminimized, high-energy ligand conformation can prevent the docking algorithm from finding the true binding pose, as the internal strain of the ligand would contribute artifactual energy penalties.

Protein Target Preparation: Preparing the "Lock"

For this guide, we will assume a hypothetical protein target has been identified. The process of preparing the receptor is universal.

Protocol 2: Protein Structure Preparation

  • Retrieve Structure: Download the protein's 3D structure from a repository like the RCSB Protein Data Bank (PDB).[3][4][5][6][7] The PDB houses thousands of experimentally determined macromolecular structures.

  • Clean the PDB File: Raw PDB files often contain non-essential molecules.

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic water molecules should be removed.

    • Remove Heteroatoms: Delete ions, buffers, or co-solvents that are not part of the binding interaction being studied.

    • Select Protein Chains: If the biological unit contains multiple identical chains, select a single chain for the simulation unless the binding site spans across an interface.

  • Add Hydrogen Atoms: Most PDB structures determined by X-ray crystallography lack explicit hydrogen atoms.[8] These must be added, as they are crucial for forming hydrogen bonds and for accurate charge calculations. Tools like H++ or internal functions within molecular modeling suites can be used. This step also involves determining the correct protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

  • Assign Partial Charges: Assign atomic partial charges using a force field-specific method (e.g., Kollman charges for AMBER force fields).

  • Save Processed Structure: Save the cleaned, hydrogen-added protein structure. For subsequent steps, specific file formats like PDBQT (for AutoDock) will be required.

Causality: Incorrect protonation states can lead to the misidentification of hydrogen bond donors and acceptors, fundamentally altering the predicted binding interactions. Failing to remove non-essential molecules can obstruct the binding site and interfere with the docking search algorithm.

Part I: Predicting Binding Interactions with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding strength via a scoring function.[2] It is a computationally efficient method ideal for initial screening and pose generation.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Structure (.mol2) PrepLigand Prepare Ligand (.pdbqt) Ligand->PrepLigand Receptor Receptor Structure (.pdb) PrepReceptor Prepare Receptor (.pdbqt) Receptor->PrepReceptor Grid Define Search Space (Grid Box) PrepLigand->Grid PrepReceptor->Grid Dock Run AutoDock Vina Grid->Dock Results Analyze Poses & Binding Affinity (kcal/mol) Dock->Results Visualization Visualize Best Pose (PyMOL, Chimera) Results->Visualization

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files: Using AutoDock Tools or a similar program, convert the prepared protein (.pdb) and ligand (.mol2) files into the PDBQT format. This format includes partial charges and atom type definitions required by AutoDock.[8]

  • Define the Grid Box: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. It must be large enough to encompass the entire binding site but small enough to focus the computational search. The center and dimensions (in Angstroms) of this box are critical parameters.[8]

  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log

  • Analyze Results: Vina will output a PDBQT file (all_poses.pdbqt) containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file (results.log) contains a summary table of these scores. Lower, more negative scores indicate a more favorable predicted binding affinity.

Trustworthiness: The docking process must be validated. A common technique is to perform "re-docking." If the protein structure was co-crystallized with a native ligand, that ligand can be extracted and docked back into the receptor. A successful docking run should reproduce the experimental pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).

Table 1: Example Docking Results for this compound

Pose Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
1 -7.8 TYR 151, LYS 98, ASP 185
2 -7.5 TYR 151, GLN 120

| 3 | -7.2 | PHE 210, ILE 101 |

Part II: Evaluating Dynamic Stability with MD Simulations

Docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the system's evolution over time. This step is crucial for validating the stability of the predicted protein-ligand complex.

DockPose Best Docked Pose Topology Generate Topologies (Protein & Ligand) DockPose->Topology Solvate Solvate in Water Box & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Protocol 4: MD Simulation with GROMACS

GROMACS is a high-performance and widely used MD simulation package.[9][10][11][12]

  • System Setup & Topology Generation:

    • Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field (e.g., AMBER99SB-ILDN). This file describes all atoms, bonds, angles, and charges.

    • Ligand: Parameterize the this compound ligand. This is a critical step that involves assigning force field parameters (e.g., from GAFF) and calculating partial charges. Webservers like CGenFF or tools within the AmberTools suite can be used for this.

    • Combine: Merge the protein and ligand topologies and coordinate files into a single system.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm margin from the complex).

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration using the genion tool.

  • Energy Minimization: Run a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during setup.[13]

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system's pressure to 1 bar while maintaining the temperature. This ensures the correct solvent density. Position restraints on the complex are typically maintained and then gradually released.

  • Production MD: Run the simulation without restraints for a duration sufficient to observe the system's behavior (e.g., 100-200 nanoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify stable, key interactions.

Expertise: A fluctuating, ever-increasing ligand RMSD suggests an unstable binding pose. The simulation reveals that the initial docked pose is not maintained under dynamic conditions, invalidating the docking result and prompting a re-evaluation of other potential binding modes.

Part III: Quantifying Binding Strength with MM/PBSA

While MD simulations confirm stability, they do not directly provide a quantitative binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used post-processing technique to estimate the binding free energy from an MD trajectory.[14][15][16] It offers a better balance of accuracy and computational cost than docking scores alone.[17]

Protocol 5: Binding Free Energy Calculation with g_mmpbsa

  • Extract Trajectory Frames: Select a stable portion of the production MD trajectory for analysis (e.g., the last 50 ns after the system has equilibrated).

  • Run MM/PBSA Calculation: Execute the g_mmpbsa command, providing the trajectory file, topology file, and index files that define the protein and ligand atom groups.

  • Decomposition: The tool calculates the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Changes in molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).

    • ΔG_solv: Change in solvation free energy (composed of polar and non-polar terms).

    • TΔS: Change in conformational entropy (often the most computationally expensive and sometimes omitted for relative rankings).

  • Analyze Energy Contributions: The output provides a breakdown of the energy terms, allowing you to determine whether binding is driven by electrostatics, van der Waals forces, or solvation effects.

Trustworthiness: The MM/PBSA method is most reliable for comparing the relative binding affinities of a series of similar ligands to the same target, as systematic errors in the calculations tend to cancel out. Absolute binding energy predictions should be interpreted with caution.[15]

Table 2: Example MM/PBSA Results for Protein-Ligand Complex

Energy Component Contribution (kJ/mol)
Van der Waals Energy -150.5 ± 5.2
Electrostatic Energy -45.3 ± 3.1
Polar Solvation Energy 125.8 ± 4.5
Non-Polar (SASA) Energy -12.1 ± 0.8

| Binding Free Energy (ΔG_bind) | -82.1 ± 7.3 |

Conclusion

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the interactions of this compound with a protein target. By progressing logically from static docking to dynamic simulation and finally to energetic evaluation, this methodology provides a comprehensive and self-validating framework. The initial docking predicts plausible binding modes, which are then challenged for their stability through MD simulations. Finally, MM/PBSA calculations provide a more refined estimate of binding affinity, offering insights into the physicochemical forces driving the interaction. This integrated approach ensures that the resulting hypotheses are built on a solid computational foundation, providing high-quality guidance for subsequent experimental validation in the drug discovery pipeline.

References

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Potential Therapeutic Applications of 2,3-Dimethoxy-5-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethoxy-5-methylphenol is a phenolic compound with a chemical structure suggestive of significant therapeutic potential. Its methoxy and phenol functional groups are characteristic of molecules with strong antioxidant and biological activities. While direct research on this specific molecule is emerging, a substantial body of evidence from structurally related compounds provides a strong rationale for its investigation as a lead compound in drug discovery. This guide synthesizes the current understanding of related methoxyphenols and outlines a comprehensive framework for evaluating the therapeutic applications of this compound. We will delve into its potential as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent, providing detailed experimental protocols and the scientific reasoning behind them.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂O₃

  • Molecular Weight: 168.19 g/mol

  • Synonyms: 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol

Synthetic Pathway Overview:

The synthesis of this compound and its derivatives often originates from readily available precursors such as p-cresol. A common synthetic route involves a multi-step process that includes bromination and subsequent methoxylation.[1] One established method involves the bromination of p-cresol, followed by methoxylation in the presence of a copper catalyst to yield 2,6-dimethoxy-4-methylphenol.[1] This intermediate can then be further modified to achieve the desired substitution pattern. Alternative approaches may utilize 3,4,5-trimethoxytoluene as a starting material. The selection of the synthetic route depends on factors such as desired yield, purity, and scalability.

Synthesis_Pathway p-Cresol p-Cresol Bromination Bromination p-Cresol->Bromination Reagents: Br₂, Solvent Methoxylation Methoxylation Bromination->Methoxylation Reagents: CH₃ONa, CuI Intermediate\n(e.g., 2,6-dimethoxy-4-methylphenol) Intermediate (e.g., 2,6-dimethoxy-4-methylphenol) Methoxylation->Intermediate\n(e.g., 2,6-dimethoxy-4-methylphenol) Further\nModification Further Modification Intermediate\n(e.g., 2,6-dimethoxy-4-methylphenol)->Further\nModification Various Reagents This compound This compound Further\nModification->this compound

Caption: Generalized synthetic pathway from p-cresol.

Potential Therapeutic Applications and Mechanistic Insights

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that suggests potent antioxidant activity. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The presence of electron-donating methoxy groups on the aromatic ring is also expected to enhance this radical-scavenging ability.

Proposed Mechanism of Action:

The antioxidant mechanism likely involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), creating a stable phenoxyl radical that is less reactive and can be further stabilized by resonance.

Antioxidant_Mechanism This compound This compound Stable Phenoxyl Radical Stable Phenoxyl Radical This compound->Stable Phenoxyl Radical H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Caption: Proposed free radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the in vitro antioxidant capacity of a compound.[2][3]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use a known antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), as a positive control and prepare similar dilutions.[4]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6]

Compound Reported Antioxidant IC50 Values (DPPH Assay) Reference
Butylated Hydroxytoluene (BHT)8.5 µM[7]
2-methoxy-4-methylphenol (MMP) related compoundsLog 1/IC50 linearly related to ionization potential[8]
Anti-Inflammatory Properties

Chronic inflammation is a key contributor to a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways.

Proposed Mechanism of Action:

The anti-inflammatory activity of this compound is likely mediated through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocation This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_active->Inflammatory_Genes Transcription

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cytotoxicity Assay (MTT):

    • Prior to anti-inflammatory testing, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay.[12]

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

  • Western Blot Analysis for NF-κB and MAPK Pathways:

    • Treat cells as described above.

    • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways.[10] A reduction in the phosphorylation of these proteins would confirm the inhibitory effect of the compound on these pathways.

Neuroprotective Potential

Neurodegenerative diseases are often characterized by oxidative stress and inflammation in the central nervous system. Given its potential antioxidant and anti-inflammatory properties, this compound is a promising candidate for neuroprotection.

Proposed Mechanism of Action:

The neuroprotective effects may arise from a combination of mechanisms, including scavenging of reactive oxygen species (ROS) in neuronal cells, reduction of neuroinflammation, and modulation of cell survival signaling pathways such as the ERK-CREB pathway.[13][14]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture:

    • Use a neuronal cell line such as SH-SY5Y (human neuroblastoma) or primary cortical neurons.[15]

  • Induction of Neuronal Damage:

    • Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or glutamate for excitotoxicity models.[16][17]

  • Neuroprotection Assay:

    • Pre-treat the neuronal cells with various concentrations of this compound for a specified period.

    • Expose the cells to the neurotoxin.

    • Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. An increase in cell viability or a decrease in LDH release in treated cells compared to toxin-exposed control cells indicates a neuroprotective effect.

  • Mechanistic Studies:

    • Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

    • Perform Western blot analysis to investigate the activation of pro-survival pathways (e.g., phosphorylation of ERK and CREB) and the expression of apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

Anticancer Activity

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.

Proposed Mechanism of Action:

The anticancer activity of this compound could be attributed to the induction of apoptosis (programmed cell death) in cancer cells. This may involve the activation of caspase cascades and the modulation of apoptotic regulatory proteins.

Anticancer_Mechanism This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Apoptotic_Signal Apoptotic_Signal Cancer_Cell->Apoptotic_Signal Induction of Apoptotic Signaling Caspase_Activation Caspase-9, Caspase-3 Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed induction of apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay against Cancer Cell Lines

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for comparison of selectivity.

  • MTT Assay for Cytotoxicity:

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Perform the MTT assay to determine cell viability.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18][19][20]

  • Apoptosis Assays:

    • To confirm that cell death is due to apoptosis, perform assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

    • Conduct Western blot analysis for key apoptotic proteins like cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio.

Compound/Derivative Type Cancer Cell Line Reported IC50 Values Reference
Phenolic Compound (THMPP)MCF-7 (Breast)83.23 µM[21]
Phenolic Compound (THTMP)MCF-7 (Breast)87.92 µM[21]
Ubiquinone derivative (Antrocamol LT3)A549 (Lung)0.080 µM[22]
Ubiquinone derivative (Antrocamol LT3)HepG2 (Liver)0.1060 µM[22]

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a versatile therapeutic agent. The outlined experimental protocols provide a robust framework for a systematic evaluation of its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of this promising compound. Further derivatization of the core structure could also lead to the development of analogues with enhanced potency and selectivity for specific therapeutic targets.

References

  • Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Journal of Beijing University of Chemical Technology, 31(2), 108-109.
  • Tampere University. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal.
  • Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol.
  • Tampere University. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal.
  • Benchchem. (n.d.). 2,3,4-Trimethoxy-5-methylphenol.
  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2003).
  • Brazilian Dental Journal. (2012). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. 23(1), 32-37.
  • Journal of Ethnopharmacology. (2015). Anti-inflammatory effect of certain dimethoxy flavones. 173, 252-258.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
  • Molecules. (2022). DPPH Radical Scavenging Assay. 27(21), 7313.
  • ResearchGate. (n.d.). In vitro antioxidant activity by DPPH method.
  • Molecules. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. 27(23), 8345.
  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human....
  • BMB Reports. (2011).
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging....
  • International Journal of Molecular Sciences. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. 23(15), 8196.
  • ResearchGate. (n.d.). IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity.
  • Microporous and Mesoporous Materials. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. 179, 138-143.
  • ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol.
  • ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.
  • ResearchGate. (n.d.).
  • Journal of Young Pharmacists. (2025).
  • In Vivo. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. 21(2), 311-315.
  • ResearchGate. (n.d.). IC50 for DPPH and ABTS results (µg/mL).
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  • ResearchGate. (n.d.).
  • Molecules. (2021).
  • Molecules. (2019). In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium. 24(18), 3350.
  • Molecular Medicine Reports. (2017). MAPKs and NF-κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol-12-myristate-13-acetate and A23187-induced inflammation in human mast cells. 16(6), 9206-9212.
  • PeerJ. (2020). In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. 8, e8863.
  • Biomolecules & Therapeutics. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. 27(3), 288-296.
  • Molecules. (2019).
  • International Journal of Molecular Sciences. (2023). Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells. 24(11), 9691.
  • International Journal of Molecular Sciences. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. 25(5), 2634.
  • Free Radical Biology and Medicine. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. 28(5), 785-792.
  • Biomolecules & Therapeutics. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. 27(3), 288-296.
  • Evidence-Based Complementary and Alternative Medicine. (2015). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. 2015, 236371.
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Methodological & Application

Application Note & Protocol: A Validated Multi-Step Synthesis of 2,3-Dimethoxy-5-methylphenol from p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2,3-Dimethoxy-5-methylphenol, a valuable substituted phenol derivative, starting from the readily available industrial chemical, p-cresol (4-methylphenol). This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The described synthetic pathway proceeds through four distinct, high-yielding steps: nitration, reduction, diazotization/hydroxylation, and finally, methylation. The causality behind the chosen reagents, reaction conditions, and purification strategies is detailed to provide a robust and reproducible methodology. This guide emphasizes safety, efficiency, and high-purity outcomes, making it suitable for laboratory-scale production and process development.

Strategic Overview & Rationale

The conversion of p-cresol to this compound is not achievable through a direct, single-step process due to the directing effects of the resident hydroxyl and methyl groups. The hydroxyl group is a powerful ortho-, para- directing activator. With the para-position blocked by the methyl group, electrophilic additions are overwhelmingly favored at the C2 and C6 positions. Therefore, a multi-step strategy is required to introduce oxygen-containing functionalities at the C2 and C3 positions.

Our validated pathway leverages a classical series of aromatic transformations to build the desired molecular architecture:

  • Nitration: An electrophilic aromatic substitution introduces a nitro group at the C2 position, ortho to the strongly activating hydroxyl group. This step is foundational, as the nitro group serves as a precursor to the C2 hydroxyl group.

  • Reduction: The nitro group is selectively reduced to a primary amine (amino group), yielding 2-amino-4-methylphenol. This transformation is critical for the subsequent diazotization step.

  • Diazotization & Hydrolysis: The primary aromatic amine is converted into a diazonium salt, a versatile but unstable intermediate.[1] This salt is immediately hydrolyzed in situ to generate a second hydroxyl group, forming the key intermediate, 3-methylcatechol.

  • Williamson Ether Synthesis (Methylation): The final step involves the exhaustive methylation of both hydroxyl groups on the 3-methylcatechol ring to yield the target molecule, this compound.

This strategic sequence provides a reliable and logical route to the target compound, with each step being a well-established and high-yielding chemical transformation.

Overall Synthetic Pathway

Below is a graphical representation of the four-step synthesis from p-cresol to the final product.

Synthetic_Pathway pCresol p-Cresol NitroCresol 4-Methyl-2-nitrophenol pCresol->NitroCresol 1. Nitration (HNO₃, H₂SO₄) AminoCresol 2-Amino-4-methylphenol NitroCresol->AminoCresol 2. Reduction (Fe, HCl) Catechol 3-Methylcatechol AminoCresol->Catechol 3. Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) FinalProduct This compound Catechol->FinalProduct 4. Methylation (DMS, K₂CO₃)

Caption: Overall four-step synthetic scheme.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive acids, toxic reagents (Dimethyl Sulfate is a potent carcinogen), and potentially unstable intermediates (diazonium salts). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Methyl-2-nitrophenol (Nitration)

Rationale: The nitration of p-cresol is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions. The reaction is performed at a low temperature (30-40°C) to minimize the formation of dinitrated byproducts and oxidative degradation of the phenol ring.[2] An aqueous nitrating acid solution is used to control the reaction's exothermicity.[2]

Materials:

  • p-Cresol (1.00 mol, 108.14 g)

  • Sulfuric Acid (98%, 1.5 mol, 81.7 mL)

  • Nitric Acid (70%, 1.1 mol, 70.0 mL)

  • Deionized Water

  • Ice bath

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 1.00 mol of p-cresol to 250 mL of deionized water while stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mol of sulfuric acid to 150 mL of deionized water, followed by the slow addition of 1.1 mol of nitric acid. Cool this mixture to room temperature.

  • Cool the p-cresol suspension to 10°C using an ice bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the p-cresol suspension over 1.5-2 hours. Critically, maintain the internal reaction temperature between 30°C and 40°C.[2]

  • After the addition is complete, continue stirring the mixture at 35°C for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product, 4-methyl-2-nitrophenol, will separate as a dark yellow oil or solid.

  • Decant the spent acid layer. Wash the crude product with cold deionized water (3 x 200 mL) until the washings are neutral to pH paper.

  • The crude product can be purified by steam distillation or recrystallization from ethanol/water to yield a bright yellow solid.

Step 2: Synthesis of 2-Amino-4-methylphenol (Reduction)

Rationale: The nitro group is efficiently reduced to a primary amine using a metal-acid system. Iron powder in the presence of hydrochloric acid is a cost-effective and reliable method for this transformation on a laboratory scale.[3] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group under acidic conditions. An excess of iron is used to drive the reaction to completion.

Materials:

  • 4-Methyl-2-nitrophenol (0.80 mol, 122.5 g)

  • Iron powder (<100 mesh, 2.4 mol, 134.0 g)

  • Concentrated Hydrochloric Acid (37%, ~0.2 mol, 16.7 mL)

  • Ethanol

  • Deionized Water

  • Sodium Carbonate

Procedure:

  • Set up a 2 L three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge the flask with the crude 4-methyl-2-nitrophenol, 134.0 g of iron powder, and 600 mL of deionized water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add 16.7 mL of concentrated HCl to the mixture over 30 minutes. An exothermic reaction will occur, and the mixture will begin to reflux. Maintain a gentle reflux for 3-4 hours, monitoring the disappearance of the yellow starting material by TLC.

  • Once the reaction is complete, hot-filter the mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol (2 x 100 mL).

  • Combine the filtrates and cool to room temperature. Carefully neutralize the solution by adding solid sodium carbonate in portions until the pH is approximately 8. The product will precipitate as a grayish-white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-amino-4-methylphenol.

Step 3: Synthesis of 3-Methylcatechol (Diazotization & Hydrolysis)

Rationale: This step converts the amino group into a hydroxyl group. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt.[4] These salts are highly reactive and thermally unstable.[5] By carefully heating the aqueous solution, the diazonium group is replaced by a hydroxyl group from the water solvent, with the evolution of nitrogen gas. This is a classic Sandmeyer-type reaction for phenol synthesis.

Materials:

  • 2-Amino-4-methylphenol (0.60 mol, 73.8 g)

  • Sulfuric Acid (98%, 1.8 mol, 98.0 mL)

  • Sodium Nitrite (NaNO₂, 0.66 mol, 45.5 g)

  • Deionized Water

  • Ice-salt bath

  • Diethyl Ether

Procedure:

  • In a 2 L beaker, prepare a solution of dilute sulfuric acid by cautiously adding 1.8 mol of sulfuric acid to 600 mL of deionized water. Cool this solution to 0°C in an ice-salt bath.

  • Slowly add the 2-amino-4-methylphenol to the cold acid solution with stirring. The amine will dissolve to form its sulfate salt. Maintain the temperature below 5°C.

  • In a separate flask, dissolve 0.66 mol of sodium nitrite in 150 mL of deionized water and cool the solution to 0°C.

  • Add the sodium nitrite solution dropwise to the cold amine sulfate solution over 1 hour. The temperature must be strictly maintained between 0°C and 5°C. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper).

  • After the addition, stir the mixture for an additional 30 minutes at 0-5°C.

  • To effect hydrolysis, slowly heat the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until the gas evolution ceases (approx. 1-2 hours).

  • Cool the resulting dark solution to room temperature.

  • Extract the product from the aqueous solution with diethyl ether (3 x 250 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methylcatechol as a dark oil or solid, which can be purified by vacuum distillation or recrystallization.

Step 4: Synthesis of this compound (Methylation)

Rationale: The final step is a Williamson ether synthesis to convert the two phenolic hydroxyl groups of 3-methylcatechol into methoxy groups. Dimethyl sulfate (DMS) is a highly efficient methylating agent.[6] A weak base, potassium carbonate, is used to deprotonate the acidic phenolic protons, forming the phenoxide nucleophiles. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Materials:

  • 3-Methylcatechol (0.40 mol, 49.6 g)

  • Dimethyl Sulfate (DMS) (0.88 mol, 83.2 mL, 111.0 g) - EXTREME CAUTION: HIGHLY TOXIC & CARCINOGENIC

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.0 mol, 138.2 g)

  • Acetone (anhydrous)

Procedure:

  • In a 1 L flask equipped with a reflux condenser and mechanical stirrer, combine the crude 3-methylcatechol, 1.0 mol of anhydrous potassium carbonate, and 500 mL of anhydrous acetone.

  • Stir the suspension vigorously. Slowly add 0.88 mol of dimethyl sulfate dropwise over 30 minutes.

  • After the addition, heat the mixture to reflux and maintain reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄). Wash the salts with acetone (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in 250 mL of diethyl ether and wash with 1 M NaOH solution (2 x 100 mL) to remove any unreacted starting material, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Data Summary & Workflow

Quantitative Data Summary
StepStarting MaterialKey ReagentsTemp. (°C)Time (h)Theoretical Yield (g)Product
1p-Cresol (108.1 g)HNO₃, H₂SO₄30-404153.14-Methyl-2-nitrophenol
24-Methyl-2-nitrophenol (122.5 g)Fe, HClReflux3-498.52-Amino-4-methylphenol
32-Amino-4-methylphenol (73.8 g)NaNO₂, H₂SO₄0-5 then 50-60374.53-Methylcatechol
43-Methylcatechol (49.6 g)DMS, K₂CO₃Reflux8-1267.3This compound
Experimental Workflow Diagram

The following diagram illustrates the complete laboratory workflow, including reaction and purification stages.

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Methylation start Start p-Cresol react1 Nitration Add Nitrating Mix @ 30-40°C start->react1 workup1 Work-up Aqueous Wash react1->workup1 purify1 Purification Recrystallization workup1->purify1 inter1 Intermediate 1 4-Methyl-2-nitrophenol purify1->inter1 react2 Reduction Fe/HCl Reflux inter1->react2 workup2 Work-up Filter, Neutralize react2->workup2 purify2 Purification Collect Precipitate workup2->purify2 inter2 Intermediate 2 2-Amino-4-methylphenol purify2->inter2 react3 Diazotization & Hydrolysis NaNO₂ @ 0-5°C, then Heat inter2->react3 workup3 Work-up Solvent Extraction react3->workup3 purify3 Purification Vacuum Distillation workup3->purify3 inter3 Intermediate 3 3-Methylcatechol purify3->inter3 react4 Methylation DMS/K₂CO₃ Reflux inter3->react4 workup4 Work-up Filter, Wash, Extract react4->workup4 purify4 Purification Vacuum Distillation workup4->purify4 product Final Product This compound purify4->product

Caption: Step-by-step experimental workflow.

References

  • Google Patents. (n.d.). Nitration of para cresol. U.S. Patent No. US2136187A.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

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Application Note & Protocol: High-Purity Isolation of 2,3-Dimethoxy-5-methylphenol via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible methodology for the purification of 2,3-Dimethoxy-5-methylphenol using normal-phase column chromatography. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the principles governing the separation, a meticulously detailed experimental protocol, and expert insights into optimizing the purification process. The causality behind each procedural step is explained to ensure both technical accuracy and practical success. By following this guide, researchers can consistently achieve high-purity this compound, a critical prerequisite for subsequent analytical studies and synthetic applications.

Introduction: The Rationale for Purification

This compound, a substituted phenolic compound, serves as a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] The presence of impurities, often structurally similar isomers or unreacted starting materials from its synthesis, can significantly impede downstream applications by causing side reactions, lowering yields, and complicating structural elucidation. Therefore, an efficient and scalable purification method is paramount.

Column chromatography, a cornerstone of purification in organic chemistry, offers a reliable means to separate compounds based on their differential adsorption onto a stationary phase.[3][4] This application note specifically focuses on the use of silica gel as the stationary phase for the purification of this compound, leveraging subtle differences in polarity to achieve excellent separation from common impurities.

Foundational Principles: The Science of Separation

The successful purification of this compound by silica gel chromatography hinges on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[5][6]

  • The Stationary Phase: Silica Gel: Silica gel is an amorphous, porous form of silicon dioxide (SiO₂) characterized by a surface rich in silanol groups (Si-OH).[4][7] These silanol groups are polar and can form hydrogen bonds with polar functional groups on the analyte molecules. The strength of these interactions dictates the retention of a compound on the column. For phenolic compounds like this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups are the primary sites for interaction with the silica gel.

  • The Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the column, carrying the sample with it.[8] The eluting power of the mobile phase is determined by its polarity. A more polar eluent will compete more effectively with the analyte for the binding sites on the silica gel, thus moving the analyte down the column more quickly. The key to a successful separation is to find a mobile phase composition that creates a significant difference in the migration rates of the target compound and its impurities.

  • Analyte Interactions: The separation of this compound from its potential impurities is achieved by exploiting the subtle differences in their polarities. While the target molecule is polar, the presence of the methyl and methoxy groups modulates its overall polarity. Impurities that are more polar will adhere more strongly to the silica gel and elute later, while less polar impurities will travel down the column more rapidly.

Experimental Workflow and Protocol

The overall workflow for the purification of this compound is a systematic process that begins with the preparation of the necessary materials and culminates in the isolation of the pure compound.

Purification_Workflow cluster_Prep Preparation Phase cluster_Sep Separation Phase cluster_Analysis Analysis & Isolation Phase TLC_Analysis TLC Analysis (Mobile Phase Optimization) Column_Packing Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Adsorption Sample Loading (Dry Loading) Column_Packing->Sample_Adsorption Elution Elution (Isocratic or Gradient) Sample_Adsorption->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle sizeAdsorbent for separation
Crude Sample This compound (synthesis-grade)The mixture to be purified
Solvents n-Hexane (ACS grade), Ethyl Acetate (ACS grade)Mobile phase components
Apparatus Glass chromatography column, Separatory funnel, Beakers, Erlenmeyer flasks, Test tubes, TLC plates (silica gel coated with UV254 indicator), Rotary evaporatorStandard laboratory glassware and equipment
Step-by-Step Protocol

Step 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

  • Causality: Before committing to a large-scale column, it is crucial to identify a solvent system that provides good separation of the target compound from its impurities. TLC is a rapid and material-sparing method for this optimization.[9] The goal is to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, which generally translates to an effective separation on a column.

  • Procedure:

    • Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Dissolve a small amount of the crude this compound in ethyl acetate.

    • Spot the solution onto the baseline of several TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the separated spots under a UV lamp (254 nm).

    • Select the solvent system that shows the best separation between the spot corresponding to this compound and any impurity spots. For this compound, a system of 85:15 n-Hexane:Ethyl Acetate is often a good starting point.

Step 2: Column Packing

  • Causality: A well-packed column is essential for achieving high resolution.[10] The slurry packing method is preferred as it minimizes the formation of air bubbles and channels, which can lead to poor separation. A uniform column bed ensures that the sample travels down the column in a flat band.[11]

  • Procedure:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 n-hexane:ethyl acetate). The consistency should be that of a milkshake.

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry.

    • Continuously tap the side of the column gently to encourage even settling of the silica gel.

    • Once all the silica has been added, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica gel bed.

Step 3: Sample Loading

  • Causality: Proper sample loading is critical for a high-resolution separation. The "dry loading" method described here is advantageous because it ensures that the sample is introduced to the column in a very concentrated, narrow band.[3] This prevents the initial band from being too diffuse, which would lead to broader peaks and poorer separation.

  • Procedure:

    • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

Step 4: Elution and Fraction Collection

  • Causality: The elution process involves passing the mobile phase through the column to move the separated compounds down.[12] Collecting small, uniform fractions allows for the precise isolation of the pure compound.

  • Procedure:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few centimeters per minute).

    • Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions will depend on the size of the column.

    • Maintain a constant level of solvent at the top of the column to prevent it from running dry.

Step 5: Fraction Analysis and Product Isolation

  • Causality: Each collected fraction must be analyzed to determine its composition. TLC is the most common method for this analysis.[9] By comparing the spots in each fraction to a spot of the crude mixture, one can identify which fractions contain the pure target compound.

  • Procedure:

    • Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate using the same mobile phase as the column.

    • Visualize the spots under UV light.

    • Identify the fractions that contain only the spot corresponding to this compound.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

Data Summary and Expected Results

The following table provides a summary of the key parameters and expected outcomes for this purification protocol.

Parameter Value / Description Rationale
Compound Name This compoundTarget of purification
Molecular Formula C₉H₁₂O₃[1]-
Molar Mass 168.19 g/mol [1]-
Stationary Phase Silica Gel (60 Å, 40-63 µm)Polar adsorbent for normal-phase chromatography.
Recommended Mobile Phase 85:15 (v/v) n-Hexane:Ethyl AcetateOptimized for an Rƒ of ~0.3, providing good separation from common impurities.
Loading Capacity ~1 g crude sample per 30-50 g of silica gelA general rule of thumb for good resolution in flash chromatography.
Expected Purity >98% (as determined by NMR or GC-MS)The goal of the purification process.
Expected Yield 80-95% (dependent on the purity of the crude material)High recovery is expected with careful execution of the protocol.

Troubleshooting and Expert Insights

  • Problem: The compound is not moving off the baseline.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. For example, switch to an 80:20 or 75:25 mixture of n-hexane:ethyl acetate.

  • Problem: All compounds are eluting too quickly with the solvent front.

    • Cause: The mobile phase is too polar.

    • Solution: Increase the proportion of the non-polar solvent (n-hexane). Try a 90:10 or 95:5 mixture.

  • Problem: Tailing of the spots on the TLC plate.

    • Cause: Phenolic compounds can sometimes interact too strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape. However, be mindful that this will change the elution profile.

  • Activation of Silica Gel: For highly sensitive separations, silica gel can be "activated" by heating to remove adsorbed water, which can affect its separation properties.[4][13] However, for many standard purifications of phenolic compounds, this is not strictly necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By understanding the underlying principles of the separation and meticulously following the outlined steps, researchers can reliably obtain this key chemical intermediate in high purity. The provided troubleshooting tips and expert insights further equip the user to adapt and optimize the procedure for their specific needs, ensuring consistent and successful purification outcomes.

References

  • This compound - ChemBK. ChemBK. [Link]

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  • This compound | C9H12O3 | CID 70782. PubChem. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH. [Link]

  • Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. MicroSolv Technology Corporation. [Link]

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Application Notes and Protocols for the Recrystallization of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2,3-Dimethoxy-5-methylphenol via recrystallization. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is paramount. These application notes move beyond a simple list of steps to explain the underlying chemical principles that govern the purification process. We present detailed, field-proven protocols for single-solvent and multi-solvent recrystallization, a systematic approach to solvent selection, and methods for post-purification analysis to validate the results. This guide is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for obtaining high-purity this compound.

Foundational Principles: The Science of Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.[1] The process is a physical separation based on differential solubility. The core principle relies on the fact that the solubility of most solids in a liquid solvent increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3] Insoluble impurities can be filtered off at this stage. As the solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The molecules of the desired compound, being of the same shape and size, preferentially arrange themselves into a crystal lattice, a highly ordered structure that naturally excludes dissimilar impurity molecules.[1] These soluble impurities, ideally present in much lower concentrations, remain dissolved in the cold solvent (now called the mother liquor) and are subsequently separated by filtration.[3] This process of nucleation and crystal growth is the fundamental basis for purification.[4]

Compound Profile and Safety Imperatives

Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing a successful purification strategy. While extensive experimental data for this compound is not widely published, its key properties can be summarized.

PropertyValue / ObservationSource
Molecular Formula C₉H₁₂O₃[5][6]
Molar Mass 168.19 g/mol [5][6]
Appearance Expected to be a solid at room temperature.Inferred from isomers.[7][8]
Melting Point Not definitively published. A sharp melting point is a key indicator of purity and must be determined experimentally post-recrystallization. Isomers melt in the 35-70°C range.[7][8][9]
Aqueous Solubility Predicted to be low.The lipophilic methyl and methoxy groups reduce affinity for water.[10]
Organic Solvent Solubility Predicted to be soluble in common organic solvents (alcohols, ketones, ethers, aromatic hydrocarbons).General property of substituted phenols.[10][11]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally similar phenols indicates a need for caution.

  • Compound Hazards: Phenolic compounds can be toxic if swallowed or in contact with skin and may cause skin and eye irritation or severe burns.[12][13]

  • Solvent Hazards: Many organic solvents are flammable, toxic, and can cause respiratory irritation.[11] Toluene and hexanes are flammable and toxic, while alcohols like ethanol and methanol are flammable.[11]

  • Required Precautions: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.

The Critical First Step: Rational Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[14] An ideal solvent should exhibit a steep solubility curve: high solubility for the compound at high temperatures and low solubility at low temperatures.[1][2]

Protocol: Systematic Solvent Screening

Given the lack of specific solubility data, an empirical screening process is required.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (see Table 2) dropwise, shaking after each addition. If the compound dissolves readily in ~0.5 mL of a solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent.

  • Hot Temperature Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath. An ideal solvent will produce a high yield of crystals upon cooling.

  • Solvent-Pair Test: If no single solvent is ideal, a two-solvent system can be used.[15] Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is insoluble but is miscible with the good solvent) dropwise to the hot solution until persistent cloudiness (turbidity) appears. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool.

Candidate Solvents
SolventBoiling Point (°C)HazardsPotential Use
Water 100Non-flammable, Non-toxicLikely a "poor" solvent; useful for solvent pairs (e.g., with ethanol).[11]
Ethanol 78FlammablePotential "good" solvent.
Toluene 111Flammable, ToxicGood for less polar compounds.
Hexanes ~69FlammableLikely a "poor" solvent; useful for solvent pairs (e.g., with toluene).[11]
Ethyl Acetate 77FlammableGood general-purpose solvent.
Acetone 56FlammableOften too powerful, may dissolve the compound at room temperature.[11]
Visualization: Solvent Selection Workflow

A Start: Crude Solid B Select Candidate Solvent A->B C Test Solubility at Room Temp B->C D Dissolves? C->D E No D->E F Yes D->F H Heat to Boiling E->H G Reject as Single Solvent (Consider as 'Good' Solvent for Pair) F->G R Consider Two-Solvent System G->R I Dissolves? H->I J No I->J K Yes I->K L Reject Solvent J->L M Cool Solution Slowly K->M N Crystals Form? M->N O No N->O P Yes N->P O->R Q Use as Single Recrystallization Solvent P->Q

Caption: Decision tree for empirical solvent selection.

Experimental Protocols

The following protocols provide step-by-step methodologies. The choice between them depends on the results of the solvent screening.

Visualization: General Recrystallization Workflow

Dissolve 1. Dissolution (Crude solid in min. hot solvent) HotFilter 2. Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Crystallize 3. Crystallization (Slow cooling) HotFilter->Crystallize Collect 4. Crystal Collection (Vacuum filtration) Crystallize->Collect Wash 5. Washing (Rinse with cold solvent) Collect->Wash Dry 6. Drying (Remove residual solvent) Wash->Dry

Caption: Standard workflow for solid-state purification.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[2]

  • Hot Filtration (if necessary): If insoluble impurities are visible, they must be removed from the hot solution. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. To prevent premature crystallization, add a small excess of hot solvent (~5-10% of the total volume) to the solution before filtering. Pour the hot solution quickly through the filter paper.[15]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.[15] Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent.[1] This removes any mother liquor containing impurities that may be clinging to the crystal surfaces. Use a minimal amount of solvent to avoid redissolving the product.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Then, transfer the crystals to a watch glass or drying dish and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of the hot "good" solvent.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is now saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent, just enough to make the solution clear again. At this point, the solution is perfectly saturated and ready for cooling.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. When washing the crystals (Step 5), use a cold mixture of the two solvents, typically enriched with the "poor" solvent, to minimize product loss.[2]

Post-Recrystallization: Validation and Analysis

A protocol is only as good as its validation. Assessing the purity and yield of the final product is a non-negotiable step.

  • Yield Calculation: Weigh the dry, purified crystals and calculate the percent recovery using the following formula:

    • Percent Recovery = (Mass of Pure Crystals / Mass of Crude Solid) x 100%

    • Note that some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[3] A recovery of less than 100% is expected.

  • Melting Point Analysis: This is the most common and effective method for assessing the purity of a crystalline solid.

    • Pack a small amount of the dry crystals into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range.

    • Interpretation: A pure compound will have a sharp, narrow melting range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Compare the melting range of the purified product to that of the crude starting material to confirm an increase in purity.

Conclusion

The successful recrystallization of this compound is an exercise in the careful application of chemical principles. By conducting a systematic solvent screening, adhering to the detailed protocols, and validating the final product through yield calculation and melting point analysis, researchers can confidently obtain this valuable compound in high purity. This guide provides the necessary framework to troubleshoot and optimize the process, ensuring a reliable and reproducible purification outcome critical for downstream applications in drug development and scientific research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70782, this compound. Available at: [Link]

  • ChemBK (n.d.). This compound. Available at: [Link]

  • University of California, Los Angeles (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Recrystallization. Available at: [Link]

  • Massachusetts Institute of Technology (n.d.). Recrystallization. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Manipal Institute of Technology (n.d.). Recrystallization. Available at: [Link]

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  • University of Alberta (n.d.). Recrystallization. Available at: [Link]

  • CPAchem (2023). Safety Data Sheet for 2-Methoxy-5-nitrophenol. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 2-Methoxy-5-methylphenol in the NIST WebBook. Available at: [Link]

  • FooDB (2010). Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865). Available at: [Link]

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Application Note: A Validated RP-HPLC Method for the Quantification of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3-Dimethoxy-5-methylphenol. This method is crucial for quality control, purity assessment, and stability studies in various industries, including pharmaceuticals, food science, and chemical synthesis, where this compound serves as a key intermediate or marker. The described isocratic method utilizes a C18 stationary phase with a UV-Diode Array Detector (DAD), demonstrating excellent linearity, precision, accuracy, and specificity in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS No. 1128-32-1) is an aromatic organic compound with significant applications as a building block in organic synthesis and as a potential bioactive agent.[1] Its precise quantification is essential to ensure the quality, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive, step-by-step protocol for an isocratic RP-HPLC method developed and validated for its intended purpose, grounded in established chromatographic principles.

Principle of the Method

The method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase.[3] this compound, a moderately nonpolar molecule (XLogP3 ≈ 1.9), is retained on the C18 column.[1] It is then eluted using an isocratic mobile phase composed of an acetonitrile and water mixture. The acidic modifier (orthophosphoric acid) in the mobile phase is critical for suppressing the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and symmetrical peak shape. Quantification is achieved by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax), ensuring high sensitivity and selectivity.[4]

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Isocratic or Gradient Pumping System

  • Autosampler/Manual Injector

  • Thermostatted Column Compartment

  • UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥ 18.2 MΩ·cm (Type I).

  • Orthophosphoric Acid (H₃PO₄): Analytical grade, ~85%.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis. The rationale behind these choices is to achieve a good balance between resolution, peak shape, and analysis time.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 chemistry provides the necessary hydrophobic interaction for retaining the analyte. The column dimensions and particle size offer high efficiency and resolution.[5]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄The ACN/water ratio is optimized for an ideal retention time (typically 3-10 minutes). Phosphoric acid ensures a low pH to suppress phenol ionization, improving peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from solvent effects while providing sufficient mass on the column for sensitive detection.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 278 nmThis wavelength corresponds to a strong absorbance maximum for phenolic compounds, providing high sensitivity for the analyte.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline for the next injection.
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 399 mL of Type I water to the cylinder.

  • Add 1.0 mL of 85% orthophosphoric acid.

  • Transfer the solution to a suitable mobile phase reservoir bottle.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Calibration Standards (e.g., 5 - 150 µg/mL):

  • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution using the mobile phase.

  • Transfer the final solutions into HPLC vials for analysis.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Sonicate for 10-15 minutes to ensure complete extraction.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulate matter.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6][7][8] The validation parameters and their acceptance criteria are outlined below.

Validation ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject the mid-point calibration standard (e.g., 50 µg/mL) six times at the beginning of the validation run.RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[9][10]
Specificity Analyze a blank (mobile phase), a placebo (sample matrix without analyte), and a sample spiked with the analyte. Compare the chromatograms to ensure no interfering peaks at the analyte's retention time.No significant peaks at the retention time of the analyte in the blank or placebo chromatograms. The peak in the spiked sample should be pure (as determined by DAD analysis).[11]
Linearity Analyze a minimum of five calibration standards across the range (e.g., 5, 25, 50, 100, 150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy (Recovery) Spike a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.Mean recovery should be within 98.0% to 102.0% at each level.
Precision (Repeatability) Intra-day: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. Inter-day: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both intra-day and inter-day precision.[11]
LOD & LOQ Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3:1. Limit of Quantification (LOQ): Determined based on a signal-to-noise ratio of 10:1. The LOQ concentration must exhibit acceptable precision and accuracy.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.[7]
Robustness Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, % Acetonitrile ±2%). Analyze a sample under each condition and evaluate the impact on results and system suitability.System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal method.[11]

Workflow and Data Analysis

The overall process from sample preparation to final result calculation is visualized in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Solutions sst Perform System Suitability Test (SST) std_prep->sst cal Generate Calibration Curve std_prep->cal smp_prep Prepare Sample Solutions smp_inj Inject Samples smp_prep->smp_inj mob_prep Prepare Mobile Phase mob_prep->sst sst->cal If SST Passes quantify Quantify Analyte Concentration cal->quantify integrate Integrate Peak Areas (CDS Software) smp_inj->integrate integrate->quantify report Generate Report quantify->report

Caption: HPLC quantification workflow from preparation to reporting.

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = Y-intercept of the calibration curve

The final concentration is then adjusted for the initial sample weight and dilution factors.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It fulfills the requirements for a validated analytical procedure as per ICH guidelines and is suitable for routine use in quality control environments.[12] The clear separation, stable baseline, and symmetrical peak shape ensure reliable and reproducible results.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [12]

  • Pharmaguideline. System Suitability in HPLC Analysis. [9]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [10]

  • Sanches, J. C. C., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Alice Embrapa. [5]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [13]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [7]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [8]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [11]

  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. [14]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [15]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. [16]

  • Peñarrieta, J. M., et al. (2007). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Redalyc. [2]

  • de Matos, C. C., et al. (2012). A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia. PubMed. [17]

  • Toth, T., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [18]

  • ChemBK. This compound. [19]

  • Naccarato, A., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. [20]

  • YMC America, Inc. (2012). HPLC Method Development. [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70782, this compound. [1]

  • BenchChem. (2025). Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC). [4]

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Application Note: A Guide to Quantifying the Antioxidant Capacity of 2,3-Dimethoxy-5-methylphenol Using DPPH and FRAP Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Antioxidant Assessment

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic and degenerative diseases.[1] Phenolic compounds, ubiquitous in the plant kingdom, are a major class of antioxidants renowned for their capacity to mitigate oxidative damage.[2] 2,3-Dimethoxy-5-methylphenol, a substituted phenol, possesses structural features—notably a hydroxyl group attached to an aromatic ring—that suggest significant antioxidant potential.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a robust framework for quantifying the antioxidant capacity of this compound using two of the most widely adopted and validated spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay. We will delve into the mechanistic underpinnings of these assays, present detailed, field-tested protocols, and offer guidance on data analysis and interpretation, ensuring scientific rigor and reproducibility.

Part 1: Scientific Principles and Assay Mechanisms

A foundational understanding of the chemistry involved is critical for accurate data interpretation and troubleshooting. The two assays detailed here evaluate antioxidant capacity through different, yet complementary, mechanisms.

The Test Compound: this compound

This compound is a phenolic compound whose antioxidant activity is primarily attributed to its hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring can also influence the antioxidant capacity by modulating the stability of the resulting phenoxyl radical.

Safety Considerations: As with any laboratory chemical, appropriate safety measures are paramount. This compound may cause skin and serious eye irritation.[3][4] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Consult the Safety Data Sheet (SDS) before use.[7]

Mechanism 1: DPPH Radical Scavenging Assay

The DPPH assay quantifies the ability of an antioxidant to act as a free radical scavenger or hydrogen donor.[8] The core of the assay is the stable organic nitrogen radical, DPPH•, which has a deep violet color in solution and exhibits a strong absorbance maximum around 517 nm.[9][10]

When an antioxidant, such as this compound (Ar-OH), is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This act of neutralization reduces the radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from deep violet to a pale yellow.[11][12][13] The decrease in absorbance at 517 nm is directly proportional to the concentration of the antioxidant and its radical scavenging potency.[9]

The primary reaction mechanism is as follows: DPPH• (Violet) + Ar-OH (Antioxidant) → DPPH-H (Yellow) + Ar-O• (Antioxidant Radical)

Mechanism 2: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay operates on a different principle: it measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] This assay is conducted under acidic conditions (pH 3.6), which is crucial for maintaining iron solubility.[14][15]

The FRAP reagent is a mixture containing a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ). This complex is nearly colorless. In the presence of an antioxidant that acts as a reducing agent, Fe³⁺ is reduced to Fe²⁺. The newly formed ferrous iron (Fe²⁺) immediately forms an intensely blue-colored complex with the TPTZ probe (Fe²⁺-TPTZ), which has a maximum absorbance at approximately 593 nm.[14][16] The intensity of this blue color is directly proportional to the reducing power of the sample.[17]

The reaction is summarized as: Fe³⁺-TPTZ (Colorless Complex) + Antioxidant (Electron Donor) → Fe²⁺-TPTZ (Blue Complex)

Part 2: Experimental Design and Protocols

Reproducibility is the hallmark of trustworthy science. The following protocols are designed to be self-validating through the inclusion of standards, controls, and clear procedural steps.

General Materials & Equipment
  • High-purity this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) or other Fe(II) standard

  • L-Ascorbic Acid or Trolox (as positive controls/standards)

  • Methanol or Ethanol (Spectrophotometric grade)

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette and single-channel precision pipettes

  • Spectrophotometer (microplate reader)

  • Vortex mixer

  • Analytical balance

Preparation of Solutions

Accuracy in solution preparation is critical. Always use high-purity solvents and freshly prepared reagents for optimal results.

Reagent/SolutionPreparation InstructionsStorage & Stability
Test Compound Stock (1 mg/mL)Dissolve 10 mg of this compound in 10 mL of methanol.Store at 4°C, protected from light. Prepare fresh for each assay series.
DPPH Working Solution (~0.1 mM)Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust so that the absorbance at 517 nm is ~1.0 ± 0.2.[12]Prepare fresh daily and keep in an amber bottle or wrapped in foil, as DPPH is light-sensitive.[18][19]
Ascorbic Acid Stock (1 mg/mL)Dissolve 10 mg of L-Ascorbic Acid in 10 mL of methanol or deionized water.Prepare fresh daily.
Acetate Buffer (300 mM, pH 3.6)Dissolve 3.1 g Sodium Acetate Trihydrate in ~800 mL deionized water. Add 16 mL of glacial acetic acid. Adjust pH to 3.6 and bring the final volume to 1 L with deionized water.[20]Stable at 4°C for several weeks.
TPTZ Solution (10 mM)Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently (to ~50°C) if needed to fully dissolve.[20]Prepare fresh on the day of the assay.
FeCl₃ Solution (20 mM)Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.[20]Prepare fresh on the day of the assay.
FRAP Reagent Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[15]Must be prepared fresh and pre-warmed to 37°C before use.[15]
Fe(II) Standard Stock (2 mM)Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of deionized water.Prepare fresh daily.
Protocol 1: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well plate format, allowing for high-throughput screening.

Experimental Causality: The choice of methanol or ethanol as a solvent is based on its ability to readily dissolve both the DPPH radical and many phenolic compounds.[11] The incubation is performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate baseline readings.[18]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare serial dilutions of this compound & Positive Control add_sample Add 100 µL of Sample/ Control/Blank to wells prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH working solution add_dpph Add 100 µL of DPPH solution to all wells prep_dpph->add_dpph add_sample->add_dpph mix Mix gently add_dpph->mix incubate Incubate 30 min in the dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare dilutions of This compound add_std_sample Add 20 µL of Sample/ Standard/Blank to wells prep_sample->add_std_sample prep_standard Prepare Fe(II) serial standards for curve prep_standard->add_std_sample prep_frap Prepare fresh FRAP reagent (10:1:1 ratio) & warm to 37°C add_frap Add 180 µL of FRAP reagent to all wells prep_frap->add_frap add_std_sample->add_frap mix Mix gently add_frap->mix incubate Incubate 10-30 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot Fe(II) Standard Curve measure->plot_curve calculate Calculate FRAP value of sample from curve plot_curve->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Prepare Fe(II) Standard Curve: From the 2 mM Fe(II) Standard Stock, prepare a dilution series in deionized water to generate standards (e.g., 200, 100, 50, 25, 12.5 µM).

  • Prepare Sample Dilutions: Prepare at least three dilutions of the this compound stock solution in deionized water or the appropriate solvent.

  • Plate Setup:

    • Standard Wells: Add 20 µL of each Fe(II) standard dilution into triplicate wells.

    • Test Wells: Add 20 µL of each this compound dilution into triplicate wells.

    • Blank Well: Add 20 µL of deionized water into a triplicate well.

  • Initiate Reaction: Pre-warm the FRAP reagent to 37°C. Add 180 µL of the warmed FRAP reagent to every well.

  • Incubation: Incubate the plate at 37°C for a defined period, typically between 10 and 30 minutes. Reaction time should be consistent across all plates and experiments. [1]6. Measurement: Measure the absorbance of each well at 593 nm. [14]

Part 3: Data Analysis and Interpretation

DPPH Assay: Calculating % Inhibition and IC₅₀
  • Calculate Percent Inhibition: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula:[21]

    % Inhibition = [ (A_blank - A_sample) / A_blank ] × 100

    Where:

    • A_blank is the absorbance of the control (methanol + DPPH).

    • A_sample is the absorbance of the test sample (antioxidant + DPPH).

  • Determine IC₅₀ Value: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. [11]To determine this, plot the % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis). The IC₅₀ value can then be calculated from the resulting dose-response curve using linear regression analysis. A lower IC₅₀ value signifies a higher antioxidant potency.

Concentration (µg/mL)Avg. Absorbance% Inhibition
0 (Blank)1.0520%
12.50.84120.0%
250.63539.6%
500.42060.1%
1000.20980.1%
FRAP Assay: Calculating Reducing Power
  • Construct the Standard Curve: Subtract the absorbance of the blank from the absorbance of each Fe(II) standard. Plot the corrected absorbance values (Y-axis) against the concentration of the Fe(II) standards (µM) (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid curve).

  • Calculate the FRAP Value: Subtract the blank absorbance from your sample absorbance readings. Use the standard curve equation to calculate the Fe(II) equivalent concentration (x) for your sample's corrected absorbance (y).

    FRAP Value (µM Fe(II) Eq.) = (A_sample - c) / m

    Where:

    • A_sample is the corrected absorbance of the sample.

    • m is the slope of the standard curve.

    • c is the y-intercept of the standard curve.

The final result expresses the antioxidant capacity of the sample in terms of its equivalence to a known concentration of ferrous iron.

Fe(II) Conc. (µM)Avg. AbsorbanceCorrected Absorbance
0 (Blank)0.0550.000
250.2350.180
500.4180.363
1000.7800.725
2001.4951.440

References

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]

  • Comprehensive Protocol Guide. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 549-555. Retrieved from [Link]

  • Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Retrieved from [Link]

  • Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Agricultural and Food Chemistry, 64(5), 991-1008. Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • MDPI. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • YouTube. (2024). DPPH assay and TPC assays. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-73. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem Compound Summary for CID 14519. Retrieved from [Link]

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Unveiling the Pro-Apoptotic Potential of 2,3-Dimethoxy-5-methylphenol in Cancer Cells: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Phenolic Compounds

Phenolic compounds, ubiquitous in the plant kingdom, are increasingly recognized for their significant health benefits, including potent anti-cancer properties.[1][2] A key mechanism underlying their therapeutic potential is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells without inducing an inflammatory response.[3] This application note provides a comprehensive guide to investigating the pro-apoptotic effects of a specific phenolic compound, 2,3-Dimethoxy-5-methylphenol, in cancer cell lines.

While direct and extensive research on the apoptotic-inducing capabilities of this compound is emerging, its structural analog, 2,3-Dimethoxy-5-methyl-p-benzoquinone (also known as Coenzyme Q0), has been identified as an inducer of apoptosis in cancer cells.[4][5] This guide, therefore, presents a robust framework for the systematic evaluation of this compound, leveraging established protocols and a hypothesized mechanism of action based on related compounds and the broader family of phenolic anti-cancer agents.

Hypothesized Mechanism of Action: Intrinsic Apoptotic Pathway Activation

Based on the known behavior of similar phenolic compounds, this compound is postulated to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is a central regulator of cell death and is often dysregulated in cancer.[3][6] The proposed cascade of events is as follows:

  • Cellular Uptake and ROS Generation: Upon entering the cancer cell, this compound may disrupt mitochondrial electron transport, leading to an increase in reactive oxygen species (ROS). This oxidative stress is a common trigger for apoptosis induced by phenolic compounds.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS can lead to the destabilization of the mitochondrial membrane. This is further influenced by the modulation of the Bcl-2 family of proteins. The compound may upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][7] This shift in balance leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release and Apoptosome Formation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[6] Here, it binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome.[6]

  • Caspase Cascade Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[7][8]

  • Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis, cleaving a multitude of cellular substrates.[7] This leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates this proposed signaling pathway:

G cluster_extracellular cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Uptake Bcl2 ↓ Bcl-2/Bcl-xL Inhibition Compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bak ↑ Bax/Bak Activation ROS->Bax_Bak Bax_Bak->Mitochondrion MOMP Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Assessing Apoptotic Induction

A systematic approach is crucial for validating the pro-apoptotic activity of this compound. The following workflow outlines the key experimental stages:

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assessment start Start: Select Cancer Cell Line (e.g., MCF-7, HeLa, A549) culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment MTT 1. Cell Viability Assay (MTT Assay) treatment->MTT Annexin 2. Apoptosis Quantification (Annexin V/PI Staining) treatment->Annexin Western 3. Protein Expression Analysis (Western Blot) treatment->Western data Data Analysis & Interpretation MTT->data Annexin->data Western->data conclusion Conclusion on Apoptotic Induction data->conclusion

Caption: A streamlined workflow for investigating apoptosis.

Detailed Protocols

Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic concentration of the compound required to inhibit cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[5]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Analysis of Apoptosis-Related Proteins by Western Blot

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Western blotting allows for the identification and semi-quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

Protocol:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to compare expression levels between treated and untreated samples. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)85.5
HeLa (Cervical Cancer)110.2
A549 (Lung Cancer)95.8
Normal Fibroblasts> 200

Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Hypothetical Data)

Treatment (48h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Vehicle Control94.8 ± 2.52.8 ± 0.62.4 ± 0.5
This compound (IC50)45.3 ± 3.235.1 ± 2.819.6 ± 1.9

Conclusion

This guide provides a comprehensive framework for researchers to investigate the pro-apoptotic potential of this compound in cancer cells. By employing the detailed protocols for assessing cell viability, quantifying apoptosis, and analyzing key protein markers, scientists can systematically elucidate the compound's mechanism of action. The provided workflow and hypothesized signaling pathway offer a solid foundation for designing experiments and interpreting results. Further investigation into this and other phenolic compounds holds significant promise for the development of novel, targeted anti-cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Mancini, M., et al. (2021). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. MDPI. Retrieved from [Link]

  • Kocaturk, N. (2013). Antitumor and Apoptosis Induction Effects of Paeonol on Mice Bearing EMT6 Breast Carcinoma. Archives of Pharmacal Research. Retrieved from [Link]

  • Rafie, F., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Medicinal Chemistry. Retrieved from [Link]

  • Pan, M. H., et al. (2002). Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. Nutrition and Cancer. Retrieved from [Link]

  • Tampere University. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Retrieved from [Link]

  • Journal of King Saud University. (n.d.). Phytochemicals from Corchorus olitorius methanolic extract induce apoptotic cell death via activation of caspase-3, anti-Bcl-2 activity, and DNA degradation in breast and lung cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (2016). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol inhibits MDM2 and induces apoptosis in breast cancer cells through a p53-independent pathway. Retrieved from [Link]

  • Roy, M., et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Sergeev, I. N. (2004). Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells. Life Sciences. Retrieved from [Link]

  • Repository UIN Malang. (2021). methyl)- phenol compound on T47D breast cancer cells. Retrieved from [Link]

  • National Institutes of Health. (2019). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. Retrieved from [Link]

  • MDPI. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. Retrieved from [Link]

  • National Institutes of Health. (2025). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Experimental Design: Testing 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethoxy-5-methylphenol, a substituted methoxyphenol, belongs to a class of compounds that are of significant interest in pharmaceutical and nutraceutical research. Phenolic compounds are well-recognized for their diverse biological activities, which are largely attributed to their antioxidant properties. The unique structural features of this compound, specifically the arrangement of methoxy and methyl groups on the phenol ring, may confer distinct physicochemical properties that could translate into potent biological effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design for the multifaceted evaluation of this compound. The proposed workflow is designed to systematically assess its safety and efficacy, starting from preliminary cytotoxicity screening to the elucidation of its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

PART 1: Foundational Assays - Establishing a Safe Dosing Window

Before delving into the specific biological activities of this compound, it is imperative to determine its cytotoxic profile. This initial step is crucial for identifying a concentration range that is non-toxic to cells, ensuring that any observed effects in subsequent assays are due to the compound's specific bioactivity and not a result of general toxicity.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration range of this compound that can be used for further in vitro studies.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells with a wide range of concentrations of the compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as a complementary method to the MTT assay to confirm the cytotoxic effects of this compound by assessing cell membrane integrity.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.[3]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance values.

PART 2: Primary Screening - Unveiling the Bioactivities

Once a non-toxic concentration range of this compound is established, the next phase involves screening for its primary biological activities. Based on its chemical structure, the most probable activities are antioxidant and anti-inflammatory.

Antioxidant Potential

2.1.1. Chemical-Based Antioxidant Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a quick and straightforward method to evaluate the radical scavenging ability of a compound.[4] The DPPH radical is a stable free radical that shows a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5]

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).[6]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]

2.1.2. Cell-Based Antioxidant Assay: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than chemical-based assays.[7] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.[8]

  • Co-incubation: Wash the cells with PBS and then co-incubate with this compound and the DCFH-DA probe for 1 hour.[9]

  • Radical Induction: After washing, add the peroxyl radical initiator ABAP to induce oxidative stress.[7]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.[10]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is expressed as quercetin equivalents.[10]

Anti-inflammatory Potential

2.2.1. Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[11] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of egg albumin, which is a simple and effective in vitro model for anti-inflammatory activity.

Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 7.4), and various concentrations of this compound. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.[11]

  • Heat-Induced Denaturation: Incubate the reaction mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.[12]

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

PART 3: Mechanistic Investigations - Delving Deeper

Positive results in the primary screening assays warrant further investigation into the underlying mechanisms of action. This section outlines a series of experiments to explore the potential neuroprotective and anticancer effects of this compound.

Neuroprotective Effects

Given the link between oxidative stress, inflammation, and neurodegeneration, it is plausible that this compound may exhibit neuroprotective properties.[13]

Experimental Model: The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research.[14] To mimic neurodegenerative conditions, cells can be challenged with neurotoxins such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.

3.1.1. Assessment of Neuroprotection

  • Cell Viability Assays (MTT & LDH): Pre-treat SH-SY5Y cells with non-toxic concentrations of this compound before exposing them to the neurotoxin. Assess cell viability to determine if the compound can protect the cells from toxin-induced death.

  • Apoptosis Assays: Investigate the mode of cell death.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[15]

    • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3/7, which are activated during apoptosis.[16]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat SH-SY5Y cells with this compound and/or the neurotoxin as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[17]

  • Flow Cytometry: Incubate in the dark for 15-20 minutes and analyze the cells by flow cytometry.[17]

3.1.2. Mechanistic Insights into Neuroprotection

  • Inhibition of Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by neuronal NOS (nNOS) contributes to neurotoxicity.[18] The Griess assay can be used to measure nitrite levels in the cell culture medium as an indicator of NO production.

  • Signaling Pathway Analysis (Western Blotting): Investigate the effect of this compound on key signaling pathways involved in neuronal survival and death, such as the PI3K/Akt and MAPK pathways.

Anticancer Potential

Many phenolic compounds have demonstrated anticancer properties by interfering with cell proliferation, inducing apoptosis, and inhibiting metastasis.

Experimental Model: Select cancer cell lines relevant to a specific cancer type (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

3.2.1. Anti-proliferative and Cytotoxic Effects

  • Cell Viability Assays (MTT & LDH): As performed in the foundational assays, determine the IC50 of this compound in various cancer cell lines.

3.2.2. Induction of Apoptosis

  • Apoptosis Assays (Annexin V/PI, Caspase Activity): Determine if the compound induces apoptosis in cancer cells using the protocols described in the neuroprotection section.

3.2.3. Cell Cycle Analysis

  • Propidium Iodide Staining and Flow Cytometry: Analyze the effect of this compound on the cell cycle distribution of cancer cells. This can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism of action for anticancer drugs.[19]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[20]

  • Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide and RNase A.[21]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]

PART 4: Data Presentation and Visualization

Quantitative Data Summary
Assay Cell Line(s) Endpoint(s) Positive Control Concentration Range of this compound
Cytotoxicity (MTT) HeLa, HepG2, SH-SY5Y, MCF-7% Cell Viability, IC50Doxorubicin0.1 - 1000 µM
Cytotoxicity (LDH) HeLa, HepG2, SH-SY5Y, MCF-7% CytotoxicityLysis Buffer0.1 - 1000 µM
Antioxidant (DPPH) N/A (Acellular)% Radical Scavenging, IC50Ascorbic Acid, Trolox1 - 500 µg/mL
Antioxidant (CAA) HepG2CAA Value (Quercetin Equivalents)Quercetin1 - 200 µM
Anti-inflammatory N/A (Acellular)% Inhibition of Protein DenaturationDiclofenac Sodium10 - 500 µg/mL
Neuroprotection SH-SY5Y% Cell Viability, % ApoptosisN/ATo be determined from cytotoxicity assays
Anticancer MCF-7, A549, HCT116% Cell Viability, % Apoptosis, Cell Cycle DistributionDoxorubicinTo be determined from cytotoxicity assays
Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Detailed Mechanistic Assays Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Antioxidant Antioxidant Assays (DPPH & CAA) Cytotoxicity->Antioxidant Determine Non-Toxic Concentrations AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Cytotoxicity->AntiInflammatory Determine Non-Toxic Concentrations Neuroprotection Neuroprotective Studies (SH-SY5Y model) Antioxidant->Neuroprotection Hypothesis Driven Anticancer Anticancer Studies (Cancer Cell Lines) Antioxidant->Anticancer Hypothesis Driven AntiInflammatory->Neuroprotection Hypothesis Driven AntiInflammatory->Anticancer Hypothesis Driven Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Neuroprotection->Apoptosis Signaling Signaling Pathway Analysis (Western Blotting, Griess Assay) Neuroprotection->Signaling Anticancer->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Anticancer->CellCycle

Caption: A structured workflow for the in vitro evaluation of this compound.

Apoptosis_Pathway Compound This compound Cell Cancer Cell / Stressed Neuron Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress PS Phosphatidylserine (PS) Externalization Cell->PS During Apoptosis Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis AnnexinV Annexin V Binding PS->AnnexinV

Caption: A simplified diagram of the apoptotic pathway and its detection points.

References

  • Aksenova, M. V., Aksenov, M. Y., Butterfield, D. A., & Carney, J. M. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research, 2(1), 73-89.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2021). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 116-121.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2023). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]

  • Lab Manager. (2023). Advanced Cell Models Enable Neurodegenerative Disease Research. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols. Retrieved from [Link]

  • Aksenova, M. V., Aksenov, M. Y., Mactutus, C. F., & Booze, R. M. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research, 2(1), 73-89.
  • PubMed Central. (2020). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

  • Aksenova, M. V., Aksenov, M. Y., Mactutus, C. F., & Booze, R. M. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research, 2(1), 73-89.
  • Kosheeka Primary Cells. (2022). Human Cell Culture Models for Studying Oxidative Stress and Skin Aging. Medium. Retrieved from [Link]

  • Drug Target Review. (2024). New cell culture model reveals neurodegeneration mechanisms. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (2013). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (2024). Experimental Cell Models for Investigating Neurodegenerative Diseases. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Semantic Scholar. (2005). Cell culture models of oxidative stress and injury in the central nervous system. Retrieved from [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • Preprints.org. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • PubMed Central. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

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Preparation of 2,3-Dimethoxy-5-methylphenol Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the preparation, handling, and quality control of 2,3-Dimethoxy-5-methylphenol stock solutions for use in cell culture applications. As a phenolic compound with potential biological activity, the accurate and consistent preparation of this reagent is paramount for reproducible experimental outcomes. This document provides a detailed protocol based on established principles for handling phenolic compounds, supported by scientific literature. It addresses critical aspects such as solvent selection, stability considerations, and appropriate safety measures. The protocols and recommendations herein are intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

This compound is an aromatic organic compound whose biological activities are a subject of growing interest. Phenolic compounds, as a class, are known to possess a wide array of biological effects, including antioxidant and anti-inflammatory properties.[1] The inclusion of methoxy and methyl groups on the phenol ring of this compound suggests potential for nuanced biological interactions. A structurally related resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has demonstrated potential in cancer research through the inhibition of the mTOR pathway in human lung cancer cells.[2] This highlights the potential for compounds with this substitution pattern to be biologically active.

The reliability of any in vitro study hinges on the precise and accurate preparation of test compounds. For hydrophobic compounds like this compound, which are not readily soluble in aqueous media, the preparation of a concentrated stock solution in an organic solvent is a standard and necessary practice. However, the choice of solvent, the concentration of the stock solution, and the storage conditions can all significantly impact the stability and efficacy of the compound in cell-based assays. This guide provides a systematic approach to the preparation of this compound stock solutions, emphasizing the principles of scientific integrity and reproducibility.

Physicochemical Properties and Reagent Handling

A thorough understanding of the physicochemical properties of this compound is foundational to its proper handling and use in cell culture.

PropertyValueSource
Molecular Formula C₉H₁₂O₃[3][4]
Molecular Weight 168.19 g/mol [3][4]
Appearance Solid[1]
CAS Number 1128-32-1[3][4]
Safety and Handling

Phenolic compounds warrant careful handling to minimize exposure and ensure laboratory safety. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Solvent Selection: A Critical Determinant of Experimental Success

The choice of solvent is a critical first step in the preparation of a stock solution. The ideal solvent should fully dissolve the compound at a high concentration, be miscible with cell culture media at working concentrations, and exhibit low cytotoxicity.

Recommended Solvents
SolventRationale for UseRecommended Final Concentration in Media
DMSO (Dimethyl Sulfoxide) High solvating power for hydrophobic compounds; miscible with aqueous solutions.≤ 0.5% (v/v)
Ethanol An alternative organic solvent; may be more volatile than DMSO.≤ 0.5% (v/v)

Note: It is imperative to determine the solvent tolerance of the specific cell line being used in your experiments, as sensitivity to organic solvents can vary.

Protocol for the Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 100 mM stock solution of this compound in DMSO.

Materials
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Step-by-Step Procedure
  • Pre-weighing Preparation: In a chemical fume hood, bring the container of this compound and DMSO to room temperature.

  • Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 16.82 mg of this compound into the tube.

  • Solvent Addition: Add 1.0 mL of cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Sterilization: The resulting stock solution should be sterile-filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage and at 4°C for short-term use.

Caption: Workflow for 100 mM Stock Solution Preparation.

Stability and Storage: Preserving the Integrity of Your Stock Solution

The stability of phenolic compounds in solution can be influenced by factors such as temperature, light, and pH. While specific stability data for this compound is not extensively documented, general principles for polyphenols suggest that methoxylation can enhance stability.[7]

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage; 4°C for short-term (up to one week).Minimizes degradation and solvent evaporation.
Light Store in amber or light-blocking containers.Protects from light-induced degradation.
pH Prepare stock in a neutral organic solvent.Avoids pH-dependent degradation.

Working Solution Preparation and Use in Cell Culture

The preparation of working solutions from the concentrated stock requires careful dilution to ensure the final concentration of the organic solvent is not cytotoxic to the cells.

Protocol for Preparation of a 100 µM Working Solution
  • Thaw Stock Solution: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For a 100 µM working solution, a 1:1000 dilution is required (e.g., 1 µL of 100 mM stock in 1 mL of medium).

  • Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding to the cell culture plates.

  • Solvent Control: It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Culture Experiment A 100 mM Stock in DMSO B Dilute 1:1000 in Cell Culture Medium A->B C 100 µM Working Solution B->C D Treat Cells with Working Solution C->D E Include Vehicle Control (e.g., 0.1% DMSO)

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2,3-Dimethoxy-5-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,3-Dimethoxy-5-methylphenol (CAS 1128-32-1)[1]. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable intermediate. Achieving high yields in multi-step organic synthesis is a common challenge, often hindered by competing side reactions, incomplete conversions, and product loss during purification.[2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design process improvements. We will explore common pitfalls in the synthesis of substituted phenols and provide actionable, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound and related structures.

Q1: My overall yield is disappointingly low. What are the common synthetic strategies, and where do losses typically occur?

A1: Low yields are often the result of cumulative losses over a multi-step synthesis or a single problematic transformation.[4] The synthesis of this compound, while not commonly detailed as a direct one-step process, is typically achieved via precursors like 3,4,5-trimethoxytoluene or substituted cresols. A prevalent strategy involves the modification of a more accessible starting material, such as p-cresol.

A common synthetic pathway can be conceptualized as:

  • Ring Activation/Protection: Halogenation of the starting phenol (e.g., p-cresol) at the ortho positions to the hydroxyl group. This directs subsequent functionalization.

  • Methoxylation: Nucleophilic substitution of the halogens with methoxy groups, often using a copper catalyst.

  • Final Functionalization/Deprotection: This may involve oxidation of a precursor or other group manipulations to arrive at the target phenol.

Losses frequently occur during the methoxylation step due to incomplete reaction or side reactions, and during purification, especially if the intermediates have similar polarities.

Q2: I'm observing a complex mixture of products by TLC/LC-MS. What are the likely side products?

A2: The formation of multiple side products is a classic sign of poor reaction control. Depending on the specific route, common impurities include:

  • Incomplete Methylation/Methoxylation: If you are performing a methylation or methoxylation step (e.g., Williamson ether synthesis), you may see mono-methoxylated intermediates or unreacted starting material. This can be caused by a weak base, insufficient methylating agent, or steric hindrance.

  • Over-Oxidation Products: If your synthesis involves an oxidation step to generate a quinone intermediate which is then reduced, harsh oxidizing agents can lead to ring-opening or the formation of other oxidized species.[5] For instance, the oxidation of 3,4,5-trimethoxytoluene can yield the desired 2,3-dimethoxy-5-methyl-1,4-benzoquinone, but uncontrolled conditions might lead to degradation.[5][6]

  • Positional Isomers: During electrophilic substitution reactions on the aromatic ring (e.g., nitration, halogenation), lack of proper directing groups or temperature control can lead to the formation of undesired positional isomers.[7]

  • Polymerization/Resin Formation: Phenols are susceptible to polymerization, especially under acidic or basic conditions with agents like formaldehyde or during oxidation.[8][9] This is often observed as an intractable baseline smudge on a TLC plate or a solid resin in the reaction flask.

Q3: My reaction has stalled with significant starting material remaining. What are the primary causes?

A3: A stalled reaction points to several potential issues with your setup or reagents:[10]

  • Reagent Purity: Impurities in starting materials or solvents can poison catalysts or introduce inhibitors.[4][10] Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Catalyst Deactivation: In catalytic reactions (e.g., copper-catalyzed methoxylation or palladium-catalyzed reductions), the catalyst may be deactivated by impurities or may have low intrinsic activity. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Temperature: Many organic reactions have a significant activation energy barrier. Inconsistent or insufficient heating can lead to a dramatic drop in reaction rate.[4] Conversely, excessive heat can lead to decomposition.[2]

  • Poor Mixing: In heterogeneous reactions (e.g., a solid base in a liquid), inefficient stirring can prevent reagents from interacting, effectively halting the reaction.[10]

Q4: How can I minimize product loss during workup and purification?

A4: Significant yield loss can occur after the reaction is complete. Phenolic compounds, in particular, require careful handling.

  • Extraction pH: Phenols are acidic and will be deprotonated and soluble in an aqueous basic solution (e.g., NaOH). This property can be exploited for purification, but you must be careful not to use a pH that is too high, which could promote unwanted side reactions. Ensure you re-acidify the aqueous layer to a sufficiently low pH to fully protonate and recover your phenol before extraction into an organic solvent.

  • Emulsion Formation: During aqueous workup, emulsions can form, trapping your product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Chromatography: Silica gel is acidic and can cause sensitive compounds to streak or decompose.[2] If you observe this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine. Alternatively, using a different stationary phase like alumina may be beneficial.

  • Volatility: While this compound is not extremely volatile, be cautious when removing solvents under high vacuum, especially at elevated temperatures, to avoid product loss.[2]

Part 2: Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

G start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents Start Here impure Action: Purify Reagents, Use Anhydrous Solvents reagents->impure Impure purity_ok Purity OK reagents->purity_ok Purity Verified conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) incorrect_cond Action: Optimize Parameters (Run small-scale trials) conditions->incorrect_cond Incorrect cond_ok Conditions OK conditions->cond_ok Parameters Verified workup Review Workup & Purification Procedure losses Action: Modify Extraction pH, Change Chromatography Method workup->losses Losses Detected workup_ok Workup OK workup->workup_ok Procedure OK purity_ok->conditions cond_ok->workup workup_ok->start Re-evaluate Reaction (Consider alternative route)

Caption: A systematic workflow for troubleshooting low reaction yields.

Part 3: Optimized Protocol - A Representative Synthesis Step

Many synthetic routes to complex phenols rely on the copper-catalyzed methoxylation of an aryl halide. Below is a detailed protocol for such a transformation, a critical step where yield can be significantly impacted. This example illustrates the methoxylation of 2,6-dibromo-4-methylphenol.

Reaction: Copper-Catalyzed Methoxylation of 2,6-Dibromo-4-methylphenol

This procedure is adapted from principles described in the synthesis of related dimethoxyphenols.

Materials:

  • 2,6-dibromo-4-methylphenol

  • Sodium methoxide (NaOMe)

  • Cuprous chloride (CuCl) or Cuprous iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dibromo-4-methylphenol (1.0 eq).

  • Catalyst and Base: Add the copper catalyst (e.g., CuCl, 0.1-0.2 eq) and sodium methoxide (2.2-2.5 eq). Causality: Using a slight excess of the nucleophile (methoxide) drives the reaction to completion according to Le Châtelier's principle. The copper catalyst is essential for this type of nucleophilic aromatic substitution, which is otherwise very slow.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry. Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction without interfering.

  • Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. Causality: This reaction requires thermal energy to overcome the activation barrier. The inert atmosphere prevents oxidation of the phenol and the copper catalyst.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting material is no longer visible. This can take several hours (3-6 h).

  • Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice and water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with dilute HCl. This step protonates the phenoxide to the desired phenol and dissolves copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2,6-dimethoxy-4-methylphenol, a direct precursor to the target molecule.

Part 4: Comparative Data on Synthesis Strategies

The choice of synthetic route can significantly impact overall yield, cost, and complexity. The table below compares plausible multi-step routes to the core structure of our target molecule.

ParameterRoute A: From p-CresolRoute B: From 3,4,5-Trimethoxytoluene
Starting Material p-Cresol3,4,5-Trimethoxytoluene
Typical Steps 1. Dibromination2. Methoxylation3. Further modification1. Vilsmeier-Haack Formylation2. Baeyer-Villiger Oxidation3. Hydrolysis
Key Reagents Bromine, CuCl, NaOMePOCl₃, DMF, H₂O₂, Dichromate
Reported Overall Yield Moderate (can be 50-65% over steps)High (can be >80%)[5]
Process Complexity Moderate; handling bromine and pressurized reactions can be challenging.High; requires careful control of potent oxidizers and reagents.
Key Advantage Utilizes a very inexpensive starting material.Fewer steps to a highly functionalized intermediate.

By systematically evaluating your reagents, reaction conditions, and workup procedures, and by understanding the chemical principles behind each step, you can effectively troubleshoot and significantly improve the yield of your this compound synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
  • Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
  • Britannica. (2026, January 2). Phenol.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Utkal University. (n.d.). Phenol-Preparation-and-Chemical-reactions.pdf.
  • ChemBK. (n.d.). This compound.
  • Indian Journal of Chemistry. (n.d.). An expeditious synthesis of syringaldehyde from para-cresol.
  • PubChem. (n.d.). This compound.

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Troubleshooting low purity of synthesized 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dimethoxy-5-methylphenol

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges in the synthesis of this compound. As a crucial intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving from common issues to more complex diagnostic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound resulted in a low yield and an impure, oily crude product instead of the expected solid. What are the primary causes?

A1: This is a common issue that typically points to one or more of three primary areas: incomplete reaction, formation of side products, or issues during the workup procedure. The synthesis of substituted phenols, particularly via oxidation of an aldehyde (Dakin reaction), is sensitive to reaction conditions.

  • Causality - Incomplete Reaction: The conversion of the precursor aldehyde (e.g., 2-hydroxy-3,4-dimethoxy-5-methylbenzaldehyde) to the phenol requires complete formation and subsequent hydrolysis of an intermediate aryl formate ester.[1] If the reaction is quenched prematurely, a significant amount of the starting aldehyde will remain, leading to a complex mixture that is difficult to purify and may not solidify.

  • Causality - Side Product Formation: The conditions for the Dakin reaction (alkaline hydrogen peroxide) can also promote other reactions.[2][3] For instance, the Cannizzaro reaction of the starting aldehyde can occur in the presence of a strong base, yielding both the corresponding alcohol and carboxylic acid, which complicates the product mixture.[4] Over-oxidation can also lead to colored impurities, potentially quinone-type structures.[5]

  • Causality - Workup Issues: The desired phenol is weakly acidic. During aqueous workup, improper pH control can lead to significant product loss. If the aqueous layer is not acidified sufficiently (to approx. pH 3-4) before extraction, the product will remain in the aqueous phase as the phenoxide salt, drastically reducing your isolated yield.[6] Conversely, using an excessively strong acid can sometimes lead to degradation.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde. The reaction should only be stopped once the starting material is fully consumed.[4]

  • Control Reagent Addition: Add the hydrogen peroxide solution slowly and maintain the reaction temperature (e.g., with an ice bath). This minimizes exothermic events and reduces the rate of side reactions.[5]

  • Optimize Base Concentration: Use the minimum effective concentration of base (e.g., NaOH) required. Excessively strong basic conditions favor the Cannizzaro side reaction.[4]

  • Verify Workup pH: After the reaction is complete and quenched, carefully acidify the aqueous layer with an acid like 2M HCl. Use pH paper or a pH meter to ensure the pH is distinctly acidic before performing the organic extraction.

  • Check for Product in Aqueous Layer: If you have a low yield, it is good practice to re-extract the acidified aqueous layer to recover any lost product.[6]

Q2: My NMR and/or GC-MS analysis of the purified product shows several unexpected peaks. What are the most likely impurities or side products?

A2: Identifying the structure of impurities is the most critical step in troubleshooting low purity. For a synthesis route involving formylation of 3,4-dimethoxytoluene followed by a Dakin oxidation, the impurities are predictable.

Below is a summary of common side products, their origin, and key analytical signatures.

Impurity/Side Product Potential Cause Key Analytical Signatures (¹H NMR in CDCl₃) Prevention/Minimization Strategy
Unreacted Aldehyde Incomplete Dakin oxidation.Aldehyde proton signal (~9.8-10.5 ppm).Monitor reaction by TLC until starting material is consumed. Ensure H₂O₂ is not degraded.
Positional Isomer Aldehyde Non-regioselective ortho-formylation of the starting toluene.[7]A separate set of aromatic and aldehyde signals.Use a highly regioselective formylation method (e.g., Duff or Reimer-Tiemann under optimized conditions).
3,4-Dimethoxy-5-methylbenzoic acid Cannizzaro side reaction of the aldehyde.[4]Carboxylic acid proton (broad signal, >10 ppm, D₂O exchangeable). Absence of aldehyde proton.Use milder basic conditions; add base slowly to control the reaction.
(2-Hydroxy-3,4-dimethoxy-5-methylphenyl)methanol Cannizzaro side reaction of the aldehyde.[4]Benzylic CH₂OH signal (~4.5-4.8 ppm). Absence of aldehyde proton.Same as for the carboxylic acid side product.
Intermediate Formate Ester Incomplete hydrolysis of the intermediate from the Dakin reaction.[1]Formate proton signal (~8.0-8.3 ppm). Aromatic signals shifted relative to the final phenol.Ensure sufficient time and base concentration for the final hydrolysis step after the rearrangement.
Residual Solvents Incomplete removal during purification.Characteristic signals (e.g., THF: ~3.7 & 1.8 ppm; Toluene: ~7.2 & 2.3 ppm).Dry the final product under high vacuum for an extended period.
Q3: I suspect my starting materials are the source of the problem. How can I assess their purity and what are the consequences of using impure reagents?

A3: The principle of "Garbage In, Garbage Out" is critically important in multi-step synthesis. Impurities in starting materials can inhibit the reaction, generate unforeseen side products, or carry through to the final product, making purification exceedingly difficult.

Common Starting Material Issues:

  • 3,4-Dimethoxytoluene: Commercial sources may contain isomeric impurities (e.g., 2,3-dimethoxytoluene or 3,5-dimethoxytoluene). These isomers will undergo formylation and subsequent reactions alongside the desired material, leading to a mixture of final product isomers that are often very difficult to separate by standard column chromatography or recrystallization due to their similar polarities.

    • Troubleshooting: Always check the purity of the starting toluene by GC-MS or ¹H NMR before use. If significant isomeric impurities are present, purification by fractional distillation is recommended.

  • Hydrogen Peroxide (H₂O₂): H₂O₂ solutions can degrade over time, especially if not stored correctly (cool, dark conditions). A lower-than-expected concentration will lead to an incomplete reaction.

    • Troubleshooting: Use a fresh bottle of hydrogen peroxide. If in doubt, its concentration can be determined by titration (e.g., with potassium permanganate) before use.

  • Solvents: Using wet or impure solvents can have a profound impact. For instance, in the formylation step, wet THF can quench the organometallic or Lewis acid reagents used.[7]

    • Troubleshooting: Use anhydrous solvents, especially for moisture-sensitive steps like formylation. Ensure purification solvents (e.g., hexane, ethyl acetate for chromatography) are of high purity to avoid introducing contaminants during workup.[8]

Process Workflow & Protocols

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving purity issues in the synthesis of this compound.

G start Low Purity of This compound analysis Analyze Crude & Purified Product (NMR, GC-MS, TLC) start->analysis incomplete_rxn Starting Material Present? analysis->incomplete_rxn side_products Unexpected Peaks Present? analysis->side_products incomplete_rxn->side_products No sol_incomplete Incomplete Reaction Troubleshooting incomplete_rxn->sol_incomplete Yes sol_side Side Product Troubleshooting side_products->sol_side Yes start_material_check Assess Starting Material Purity (GC-MS, NMR) side_products->start_material_check No / Unsure action1 Increase Reaction Time Monitor by TLC sol_incomplete->action1 action2 Check Reagent Quality (e.g., H₂O₂ titration) sol_incomplete->action2 action3 Optimize Temperature sol_incomplete->action3 action4 Identify Side Products (Consult Impurity Table) sol_side->action4 action5 Adjust Reaction Conditions (e.g., milder base, lower temp) sol_side->action5 action6 Improve Purification (Recrystallization, Chromatography) sol_side->action6 action6->start Re-run Synthesis purify_sm Purify Starting Materials (Distillation, etc.) start_material_check->purify_sm purify_sm->start Re-run Synthesis

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Technical Support Center: Stability of 2,3-Dimethoxy-5-methylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-5-methylphenol. Understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for assessing and managing the stability of your aqueous preparations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is this compound, and why is its aqueous stability a concern?

This compound (CAS No. 1128-32-1) is a substituted phenolic compound.[1][2] Like many phenols, it possesses antioxidant properties and serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3][4][5] Its stability in aqueous solutions is a primary concern because degradation can lead to a loss of the parent compound, resulting in decreased efficacy in biological assays or inaccurate quantification. Furthermore, the formation of unknown degradation products can introduce confounding variables into experiments or pose potential safety risks.[6][7]

Q2: What are the primary factors that influence the degradation of this compound in water?

The stability of phenolic compounds in aqueous media is influenced by several environmental factors.[8] For this compound, the key drivers of degradation are:

  • Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, which is often the primary degradation pathway.[6][9] The presence of dissolved oxygen, metal ions, or oxidizing agents can significantly accelerate this process.[8]

  • pH: The pH of the solution dictates the ionization state of the phenolic hydroxyl group. At higher pH values, the compound deprotonates to form a phenoxide ion, which is generally more susceptible to oxidation.[10]

  • Temperature: Elevated temperatures provide the energy needed to overcome reaction barriers, accelerating the rate of all degradation processes, including oxidation and hydrolysis.[6][8]

  • Light Exposure (Photodegradation): Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions, leading to the cleavage of bonds and the formation of reactive species that drive degradation.[11][12] Studies have shown that storing phenolic compounds in the dark enhances their stability.[12]

Q3: What are the likely degradation pathways and resulting products?

Based on the chemistry of phenols, the most probable degradation pathway is oxidation. This process can lead to the formation of a variety of products, including:

  • Quinone-type compounds: Oxidation of the phenol ring can form corresponding benzoquinones.[13]

  • Dimeric and Polymeric Products: Phenoxy radicals, formed as intermediates during oxidation, can couple to form larger molecules.

  • Ring-Opening Products: Under harsh oxidative conditions, the aromatic ring can be cleaved.

Identifying these products is crucial and is typically achieved through forced degradation studies coupled with analytical techniques like LC-MS and NMR.[6][14]

Q4: How should I prepare and store aqueous stock solutions to maximize stability?

To minimize degradation, adhere to the following best practices:

  • Use High-Purity, Degassed Solvents: Use deionized water or buffer that has been degassed (e.g., by sparging with an inert gas like nitrogen or argon) to remove dissolved oxygen.

  • Control pH: Prepare solutions in a buffered system at a slightly acidic to neutral pH (e.g., pH 4-7) to keep the phenolic group protonated and less susceptible to oxidation.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Maintain Low Temperatures: Store stock solutions at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Prepare Freshly: For the most sensitive applications, it is always best to prepare solutions fresh on the day of use.

Q5: Are there any visual indicators of degradation in my solution?

Yes. The oxidation of phenolic compounds often results in the formation of colored quinone-like products. A change in the color of your initially colorless solution, typically to a yellow, brown, or pink hue, is a strong indicator that significant degradation has occurred. However, the absence of a color change does not guarantee stability, as degradation can occur without producing colored byproducts. Analytical confirmation is always recommended.

Section 2: Troubleshooting Guide for Stability-Related Issues

This table provides a systematic approach to diagnosing and resolving common experimental problems arising from the instability of this compound.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Inconsistent or poor results in biological assays. Loss of active compound concentration due to degradation.Prepare fresh solutions for each experiment from a solid or a recently prepared, properly stored frozen stock. Quantify the concentration of the solution via HPLC-UV before use.
Peak area of the analyte decreases over a sequence of analytical runs. Degradation is occurring in the solution on the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time the solution sits on the instrument. Ensure the solution is protected from light.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study (see Protocol 3.2) to systematically generate and identify potential degradants. This helps in developing a stability-indicating method.[9]
Precipitate forms in the aqueous solution upon storage. Poor solubility or formation of insoluble degradation products (e.g., polymers).Verify the solubility limit in your chosen buffer. Consider using a small percentage of a co-solvent like ethanol or DMSO if compatible with your application. Filter the solution before use.
Solution changes color (e.g., turns yellow or brown). Significant oxidative degradation has occurred.Discard the solution immediately. Review preparation and storage procedures (see Q4 and Protocol 3.1) to incorporate protective measures like using degassed solvents and protecting from light.

Section 3: Experimental Protocols

As a Senior Application Scientist, I emphasize that robust and reproducible science begins with well-controlled and validated protocols. The following methodologies are designed to be self-validating systems for managing and assessing the stability of this compound.

Protocol 3.1: Preparation of Stabilized Aqueous Stock Solutions

Causality: This protocol is designed to proactively mitigate the primary drivers of degradation—oxidation, light, and pH instability.

  • Solvent Preparation: Use HPLC-grade water or a pre-filtered buffer of choice. Degas the solvent for at least 15 minutes by sparging with an inert gas (e.g., nitrogen) or by sonication under vacuum. This step is critical to remove dissolved oxygen, a key reactant in oxidative degradation.[8]

  • Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.

  • Dissolution: Add the solid to an appropriate volumetric flask (amber glass is preferred). Add a small amount of the degassed solvent and gently swirl to dissolve the compound completely. If solubility is an issue, a minimal amount of a co-solvent (e.g., ethanol) may be used before bringing to the final volume with the aqueous solvent.

  • Final Volume & Mixing: Bring the solution to the final volume with the degassed solvent. Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Storage: Immediately transfer aliquots of the solution into amber glass vials with airtight caps.

  • Blanketing (Optional but Recommended): For maximum stability, gently blow a stream of nitrogen or argon into the headspace of each vial before sealing the cap. This displaces oxygen.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, date, and storage conditions. Store at 2-8°C for short-term use (days) or ≤ -20°C for long-term storage (weeks to months).

Protocol 3.2: Conducting a Forced Degradation (Stress Testing) Study

Causality: Forced degradation studies are essential to understand a molecule's intrinsic stability and to identify its degradation products.[7] This information is required by regulatory agencies and is fundamental for developing a stability-indicating analytical method.[6][9]

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This provides good initial solubility.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate, clearly labeled vials. Aim for 5-20% degradation.[7]

    • Acid Hydrolysis: Add 1 M HCl. Keep one vial at room temperature and another in a water bath at 60°C.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature. Basic conditions often cause rapid degradation for phenols.

    • Oxidative Degradation: Add 6% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[9]

    • Thermal Degradation: Dilute the stock with water only. Keep one vial at 60°C alongside the acid-stressed sample and store a solid sample in an oven at 80°C.[6]

    • Photolytic Degradation: Dilute the stock with water only. Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed next to the exposed sample.

  • Control Sample: Prepare a control by diluting the stock with water only and storing it at 2-8°C, protected from light.

  • Time Points: Analyze all samples (including the control) at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a suitable analytical method, such as the HPLC-UV method described in Protocol 3.3. Use LC-MS to obtain mass information on any new peaks to aid in the identification of degradation products.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation. Ensure mass balance is achieved, where the decrease in the parent peak area is accounted for by the increase in the areas of the degradant peaks.[6]

Protocol 3.3: Example Stability-Indicating HPLC-UV Method

Causality: This method provides a baseline for separating the parent compound from potential degradation products, which is the definition of a "stability-indicating" method.

ParameterRecommended Setting
Instrument High-Performance Liquid Chromatography system with UV/Vis or DAD detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm (or scan for optimal wavelength)

Self-Validation: The suitability of this method is confirmed during the forced degradation study. If any degradation product peaks co-elute with the main this compound peak, the gradient, mobile phase, or column chemistry must be further optimized until baseline separation is achieved.

Section 4: Visualization of Key Stability Factors

To provide a clear conceptual model, the following diagram illustrates the relationship between this compound and the primary factors that challenge its stability in an aqueous environment.

Stability_Factors cluster_compound Compound in Solution cluster_factors Stress Factors cluster_outcome Result Compound This compound (Aqueous Solution) Degradation Chemical Degradation (Loss of Parent, Formation of Byproducts) Oxidants Oxidizing Agents (O₂, Metal Ions, H₂O₂) Oxidants->Degradation pH High pH (>8) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure (UV/Vis) Light->Degradation

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Technical Support Center: A Guide to Preventing Degradation of 2,3-Dimethoxy-5-methylphenol During Storage and Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethoxy-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile phenolic compound. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your research endeavors. Phenolic compounds are known for their susceptibility to degradation, which can compromise experimental results. This document offers a structured approach to understanding and mitigating these challenges.

Part 1: Understanding the Instability of this compound

What are the primary drivers of this compound degradation?

The degradation of this compound is primarily driven by oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by several factors:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.

  • Light (Photodegradation): UV and even visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Heat accelerates the rate of oxidation and other degradation pathways.

  • High pH (Alkaline Conditions): In basic solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

The electron-donating methoxy and methyl groups on the aromatic ring of this compound can increase its susceptibility to oxidation compared to unsubstituted phenol.

What are the likely degradation products?

While specific degradation products for this compound are not extensively documented in publicly available literature, the chemistry of similar phenolic compounds suggests that oxidation is a primary degradation pathway. This can lead to the formation of quinone-type structures through the oxidation of the phenolic hydroxyl group. Further degradation could result in ring-opening or polymerization, leading to a complex mixture of byproducts. Visually, this degradation is often accompanied by a color change, with the compound turning from a white or off-white solid to yellow or brown.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Storage and Handling FAQs

Q1: My solid this compound has turned yellow/brown. What happened and can I still use it?

A1: A color change is a strong indicator of oxidative degradation. This is likely due to prolonged exposure to air and/or light. For sensitive applications, it is highly recommended to use a fresh, pure sample. The presence of degradation products can interfere with your experiments and lead to erroneous results. Before using a discolored sample, you should assess its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, store this compound under the following conditions:

  • Temperature: In a cool place, ideally refrigerated (2-8 °C).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: In a tightly sealed, amber glass vial to protect from light.

  • Moisture: In a dry environment, as moisture can facilitate degradation.

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: For stock solutions, use high-purity, degassed solvents. The choice of solvent will depend on your experimental needs. It is best to prepare solutions fresh before use. If storage is necessary, store the solution at low temperatures (e.g., -20 °C) in a tightly sealed vial, protected from light. For prolonged storage, consider flushing the headspace of the vial with an inert gas before sealing.

Experimental Troubleshooting

Q1: I am seeing unexpected peaks in my HPLC chromatogram of a freshly prepared solution. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents.

  • Degradation upon Dissolution: The compound may be degrading in the solvent. This can be tested by analyzing the solution at different time points after preparation.

  • Contaminated Glassware: Ensure all glassware is thoroughly cleaned.

Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?

A2: Yes, inconsistent results are a common consequence of using a degraded compound. If the purity of your this compound varies between experiments, it will lead to poor reproducibility. It is crucial to have a system in place to monitor the purity of your compound over time.

Part 3: Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is essential to have a validated method for assessing the stability of this compound. A stability-indicating HPLC method is the preferred approach.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method. It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.[1][2]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent and ConditionsPurpose
Acid Hydrolysis0.1 M HCl, heat at 60°C for a defined periodTo assess stability in acidic conditions
Base Hydrolysis0.1 M NaOH, heat at 60°C for a defined periodTo assess stability in alkaline conditions
Oxidation3% H₂O₂ at room temperature, protected from lightTo investigate oxidative degradation pathways
Thermal DegradationSolid compound at 80°C; Solution at 60°CTo assess the effect of heat
PhotodegradationExpose solution to UV and visible light in a photostability chamberTo evaluate light sensitivity
Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of This compound stress_samples Subject Aliquots to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep_stock->stress_samples control_samples Prepare Control Samples (Stored at 4°C, protected from light) prep_stock->control_samples hplc_analysis Analyze Stressed and Control Samples by Stability-Indicating HPLC Method at Time Points stress_samples->hplc_analysis control_samples->hplc_analysis peak_monitoring Monitor Peak Area of Parent Compound and Appearance of New Peaks hplc_analysis->peak_monitoring quantify Quantify Degradation peak_monitoring->quantify pathway Identify Potential Degradation Pathways quantify->pathway

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the decrease of the parent compound while separating it from all potential degradation products.

Step-by-Step Methodology:

  • Column Selection: A C18 column is a good starting point for the separation of phenolic compounds.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detector: A photodiode array (PDA) detector is recommended as it can provide spectral information about the peaks, which helps in identifying degradation products.

  • Method Development:

    • Start with a broad gradient to elute all components.

    • Inject a sample of the pure compound and the stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks.

    • The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and range.[3]

Part 4: Proactive Prevention of Degradation

Use of Antioxidants

For solutions that require longer-term storage, the addition of an antioxidant can be beneficial. Phenolic compounds themselves are antioxidants, but in certain formulations, a sacrificial antioxidant can be added to protect the primary compound.[4]

Table 2: Common Antioxidants for Stabilization

AntioxidantPropertiesConsiderations
Butylated hydroxytoluene (BHT)A synthetic phenolic antioxidant.May interfere with some assays.
Ascorbic Acid (Vitamin C)A water-soluble antioxidant.Can be unstable itself.
TroloxA water-soluble analog of vitamin E.Commonly used as an antioxidant standard.

The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with the intended application of this compound.

Logical Flow for Handling and Storage

G receive Receive Compound store Store in Cool, Dark, Dry Place Under Inert Atmosphere receive->store pre_use_check Visually Inspect for Color Change Before Each Use store->pre_use_check purity_test Perform Purity Check (e.g., HPLC) if Degradation is Suspected pre_use_check->purity_test Color Change prep_solution Prepare Solution Freshly with High-Purity, Degassed Solvents pre_use_check->prep_solution No Color Change purity_test->prep_solution Purity Acceptable short_term_store For Short-Term Storage of Solution: Refrigerate, Protect from Light prep_solution->short_term_store long_term_store For Long-Term Storage of Solution: Freeze (-20°C), Inert Atmosphere, Consider Antioxidant prep_solution->long_term_store

Caption: Recommended Handling and Storage Workflow.

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-9. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

  • Aneesh, T.P., & Rajasekaran, A. (2012). Forced degradation studies- A review. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

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Overcoming solubility issues of 2,3-Dimethoxy-5-methylphenol in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2,3-Dimethoxy-5-methylphenol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when preparing this compound for use in biological buffers and cell-based assays.

This compound is a substituted phenolic compound with moderate lipophilicity, as indicated by a calculated LogP of approximately 1.9.[1] This structure, while conferring interesting biological properties, inherently limits its solubility in aqueous media. Like other phenols, it is a weak acid, and its solubility is further influenced by the pH of the buffer system.[2] This guide provides a scientifically grounded, in-depth exploration of these challenges and offers practical, validated strategies to overcome them, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS)?
Q2: What is the pKa of this compound and why is it important?

Answer: While an experimental pKa value is not readily published, computational models, which provide highly accurate predictions for substituted phenols, can be used for a reliable estimation.[4][5] Phenol itself has a pKa of approximately 10. The methyl and methoxy groups on the ring are electron-donating, which tends to increase the pKa. Therefore, the pKa of this compound is estimated to be in the 10.0-11.0 range .[6]

This is critically important because a compound's solubility increases significantly when the pH of the solution is above its pKa.[7] At a pH above its pKa, the phenolic hydroxyl group deprotonates to form the more soluble phenolate anion. However, many biological experiments must be conducted at a physiological pH of ~7.4, which is well below the estimated pKa of this compound, meaning the molecule will be in its less soluble, neutral form.

Q3: I prepared a stock in DMSO, but it precipitates when I dilute it into my cell culture media. What is happening?

Answer: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the overall solvent polarity dramatically increases. DMSO's solubilizing effect is diminished, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[4] This underscores the need for careful optimization of the final solvent concentration.

Troubleshooting Guide: Strategies for Solubilization

This section details the primary methods for solubilizing this compound, including the scientific rationale, step-by-step protocols, and critical considerations for maintaining experimental integrity.

Strategy 1: pH Adjustment

Scientific Rationale: As a weak acid, the solubility of this compound can be increased by raising the pH of the solvent. When the pH is greater than the pKa (~10-11), the compound deprotonates to form the more water-soluble phenolate salt. While not suitable for live-cell assays requiring neutral pH, this method is excellent for preparing concentrated aqueous stocks that can be further diluted, or for use in cell-free biochemical assays where pH can be controlled.[8]

A Weigh Compound B Add small volume of 1N NaOH (e.g., 1-2 eq) to deprotonate A->B Step 1 C Add buffer (e.g., PBS) to desired volume B->C Step 2 D Vortex/Sonicate until fully dissolved C->D Step 3 E Adjust pH back to target range (e.g., 7.4-8.0) with 1N HCl D->E Step 4 F Sterile filter (0.22 µm) E->F Step 5 G Observe for Precipitation F->G Step 6 H Ready for use or further dilution G->H Success I Increase initial NaOH or use alternative method G->I Failure

Caption: Workflow for pH-adjusted solubilization.

  • Preparation: Weigh the appropriate amount of this compound (M.W. 168.19 g/mol ) for your target volume.

  • Initial Dissolution: In a sterile conical tube, add a small volume of 0.1 N to 1 N NaOH to the powder. Gently swirl. The goal is to create a basic environment to deprotonate the phenol.

  • Dilution: Add your desired biological buffer (e.g., PBS) incrementally while vortexing until the final volume is reached. The solution should become clear.

  • pH Neutralization: Carefully adjust the pH of the solution back down to your desired experimental pH (e.g., 7.4) using 0.1 N or 1 N HCl. Monitor the pH closely with a calibrated pH meter. Crucially, perform this step slowly while observing the solution. If you see persistent cloudiness or precipitation, you have exceeded the compound's solubility at that pH.

  • Final Steps: Once the pH is stable and the solution is clear, sterile filter through a 0.22 µm syringe filter.

Trustworthiness Check:

  • Potential Pitfall: If the compound precipitates during neutralization, the final concentration is too high for that pH. You must either lower the target concentration or combine this method with another strategy below.

  • Validation Step: Always measure the final concentration of your prepared stock via UV-Vis spectrophotometry or HPLC to confirm the amount that remains in solution.

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[9][10] For cell-based assays, it is imperative to use a co-solvent at a final concentration that is non-toxic to the cells. DMSO and Ethanol are the most common choices.

Co-SolventRecommended Final ConcentrationPotential Issues
DMSO < 0.5% (v/v) Cytotoxicity above 1%; can affect membrane permeability, induce differentiation, or interfere with some assays.[2][9][11]
Ethanol < 0.5% (v/v) Can be cytotoxic or affect cellular metabolism at higher concentrations.[2]
PEG 400 < 1.0% (v/v) Generally low toxicity, but can increase solution viscosity.
  • High-Concentration Stock: Prepare a high-concentration primary stock of this compound in 100% DMSO (e.g., 100 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C, protected from light and moisture.

  • Serial Dilution: Perform serial dilutions of your compound in your final assay medium (e.g., cell culture media). It is critical to ensure the final concentration of DMSO is kept constant across all experimental conditions, including the vehicle control.

  • Example Dilution Scheme:

    • To achieve a final concentration of 10 µM compound with 0.1% DMSO:

    • Prepare an intermediate dilution of the 100 mM stock to 10 mM in 100% DMSO.

    • Add 1 µL of the 10 mM stock to 999 µL of assay medium.

  • Vehicle Control: The vehicle control for your experiment must be the assay medium containing the same final concentration of DMSO (e.g., 0.1%) used for your test article.

Trustworthiness Check:

  • Validation Step: Before conducting your main experiment, perform a dose-response curve with the vehicle (DMSO) alone on your specific cell line to determine its toxicity threshold. Use a viability assay such as MTT or a live/dead stain. Most cell lines tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[12]

Strategy 3: Employing Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[5][13][14] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high solubility and favorable safety profile compared to other derivatives.[14]

cluster_0 In Aqueous Buffer cluster_1 With Cyclodextrin A Hydrophobic Compound B Water (Polar) A->B Poor Interaction (Insoluble) CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) D Water (Polar) CD->D Favorable Interaction (Soluble Complex) C Hydrophobic Compound

Caption: Encapsulation by cyclodextrin improves solubility.

  • Prepare HPβCD Solution: Prepare a 10-40% (w/v) solution of HPβCD in your desired biological buffer. Gentle warming (to ~40°C) may be required to fully dissolve the HPβCD. Allow the solution to cool to room temperature.

  • Add Compound: Add the weighed this compound powder directly to the HPβCD solution.

  • Facilitate Complexation: Vigorously vortex the mixture and/or sonicate it in a water bath. Allow the mixture to shake or rotate at room temperature for several hours (or overnight for difficult compounds) to ensure maximal complexation.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, insoluble material.

  • Final Stock: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. Sterile filter using a 0.22 µm filter.

Trustworthiness Check:

  • Validation Step: The cytotoxicity of HPβCD itself must be evaluated for your cell line. While generally safer than other cyclodextrins, high concentrations can extract cholesterol from cell membranes, leading to toxicity.[16][17] Run a dose-response curve of the HPβCD vehicle alone.

  • Quantification: It is essential to quantify the final concentration of this compound in the supernatant via HPLC to know the actual concentration of your stock solution.

Safety and Handling

As a substituted phenol, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

References

  • Hanak, V., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges. Journal of Chemical Information and Modeling. [Link]

  • Wagdy, S. M., & Taha, F. S. (Year). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]

  • Huang, G. L., et al. (1998). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data. [Link]

  • Various Authors. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • Various Authors. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharma Times. [Link]

  • Various Authors. (2025). Co-solvent: Significance and symbolism. Metaphors in Dictionary. [Link]

  • Iannotti, M. J., et al. (2009). Characterization of methyl-β-cyclodextrin toxicity in NGF-differentiated PC12 cell death. Journal of Neuroscience Methods. [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Róka, E., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules. [Link]

  • Clack, N. G., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors. [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Tjäderhane, L., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture. LifeTein. [Link]

  • Sreedhara, A., et al. (2017). Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments. Journal of Pharmaceutical Sciences. [Link]

  • Kishore, R. S. K., et al. (2011). Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody. AAPS PharmSciTech. [Link]

  • CPA Chem. (2024). Safety data sheet: 2-Methylphenol. CPA Chem. [Link]

  • Kishore, R. S. K., et al. (2011). Effect of Polysorbate 80 Quality on Photostability of a Monoclonal Antibody. Journal of Pharmaceutical Sciences. [Link]

  • Siska, B., et al. (2021). Impact of Polysorbate 80 Grade on the Interfacial Properties and Interfacial Stress Induced Subvisible Particle Formation in Monoclonal Antibodies. Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Liptak, M. D., et al. (2002). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. International Journal of Quantum Chemistry. [Link]

  • Nguyen, T. M., et al. (2022). The prediction of pKa values for phenolic compounds by the DFT theory. The University of Danang - Journal of Science and Technology. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Lopes, J. F., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. National Council of Educational Research and Training. [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol. The Good Scents Company. [Link]

Sources

Technical Support Center: Interpreting Unexpected NMR Peaks in the Synthesis of 2,3-Dimethoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and characterization of 2,3-Dimethoxy-5-methylphenol. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, yet unexpected peaks can often lead to confusion and delays. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you interpret these anomalies, ensuring the integrity of your synthesis.

Part 1: Troubleshooting Unexpected NMR Peaks

This section addresses specific, commonly encountered issues with unexpected signals in the ¹H NMR spectrum of synthesized this compound. Each question is followed by a detailed explanation of the potential cause, and a step-by-step protocol for diagnosis and resolution.

Question 1: I'm seeing a singlet at approximately 2.1 ppm in my ¹H NMR spectrum. What is the likely origin of this peak?

Answer:

A singlet appearing around 2.1 ppm in your ¹H NMR spectrum is a strong indicator of residual acetone . Acetone is a very common solvent used for cleaning laboratory glassware and can be easily introduced as a contaminant. In deuterated chloroform (CDCl₃), the chemical shift of acetone is typically observed at 2.17 ppm.[1]

Causality and Confirmation:

The presence of acetone is almost always due to contamination. To confirm its identity, you can employ a "spiking" experiment.

Experimental Protocol for Confirmation:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a small drop of acetone directly to your NMR tube containing the sample.

  • Re-acquire the ¹H NMR spectrum .

  • Analysis : If the peak at ~2.1 ppm increases in intensity, it confirms the presence of acetone.

Resolution:

To remove acetone, ensure your product is thoroughly dried under high vacuum. If the acetone persists, and your compound is stable to heat, gentle heating under vacuum can be effective. For compounds that are not amenable to heating, re-purification via column chromatography or recrystallization may be necessary.

Question 2: My spectrum shows two singlets in the 3.7-3.9 ppm region, but I was expecting two methoxy group signals for my product. One of them seems to be at a slightly different chemical shift than expected. What could this indicate?

Answer:

While this compound should exhibit two distinct singlets for its two methoxy groups, the presence of an additional, unexpected singlet in this region often points to the presence of a partially methylated intermediate or a regioisomeric byproduct .

Causality and Confirmation:

A common synthetic route to this compound involves the methylation of a catechol precursor, such as 3-methylcatechol.[2][3] Incomplete methylation can result in the presence of 2-hydroxy-3-methoxy-5-methylphenol or 3-hydroxy-2-methoxy-5-methylphenol. These partially methylated species will have their own distinct methoxy signal, in addition to a phenolic hydroxyl proton.

Potential Byproducts and their Expected Signals:

CompoundMethoxy Signal (ppm)Aromatic Protons (ppm)Phenolic OH (ppm)
This compound~3.85 (s, 3H), ~3.88 (s, 3H)~6.5-6.7 (m, 2H)~5.5 (s, 1H)
2-Hydroxy-3-methoxy-5-methylphenol~3.8 (s, 3H)MultipletBroad singlet
3-Hydroxy-2-methoxy-5-methylphenol~3.8 (s, 3H)MultipletBroad singlet

To confirm the presence of these byproducts, a 2D NMR experiment such as HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. This experiment correlates proton signals with the carbon signals they are directly attached to, allowing you to confirm the number of distinct methoxy groups and their corresponding carbon environments.

Resolution:

If incomplete methylation is the issue, you can often resolve this by re-subjecting your product to the methylation conditions. Ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and base. If regioisomers are present, careful column chromatography is typically required for separation.

Question 3: I am observing a broad peak between 4-5 ppm. What might this be?

Answer:

A broad peak in the 4-5 ppm region is often indicative of an exchangeable proton , most commonly from water or a phenolic hydroxyl group. In deuterated solvents, the chemical shift of water can vary significantly depending on the solvent and the concentration of the sample.[1][4]

Causality and Confirmation:

The presence of water is a common issue, arising from solvents that were not rigorously dried or from atmospheric moisture. The broadness of the peak is due to chemical exchange. To confirm if the peak is from an exchangeable proton (like water or a hydroxyl group), a D₂O shake experiment is the definitive test.

Experimental Protocol for D₂O Shake:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously to ensure mixing.

  • Re-acquire the ¹H NMR spectrum .

  • Analysis : If the broad peak diminishes or disappears, it confirms that it was due to an exchangeable proton, as the protons will have exchanged with deuterium from the D₂O.

Resolution:

To remove water, ensure all solvents are appropriately dried before use. Drying the final product under high vacuum is also essential. If the peak is from a phenolic hydroxyl group that is not part of your target molecule, this indicates an impurity that will require further purification.

Question 4: My synthesis involved a Baeyer-Villiger oxidation. I'm seeing unexpected peaks in the aromatic region and a singlet that could be an acetate group. What could have gone wrong?

Answer:

The Baeyer-Villiger oxidation is a powerful tool for converting ketones to esters.[5][6][7] However, it can be prone to side reactions, especially if the reaction conditions are not carefully controlled. Unexpected aromatic signals and a potential acetate singlet could indicate the formation of an unwanted ester byproduct or unreacted starting material .

Causality and Confirmation:

In a Baeyer-Villiger oxidation, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl.[8] For aryl ketones, the aryl group typically migrates. However, if the reaction is not clean, you may have a mixture of products. For example, if your synthesis involves the oxidation of an acetyl-substituted precursor, the migration of the aryl group would yield the desired acetate ester. If the methyl group were to migrate instead (which is less likely but possible under certain conditions), you would form a different ester.

Troubleshooting Workflow for Baeyer-Villiger Reactions:

baeyer_villiger_troubleshooting start Unexpected NMR Peaks check_sm Check for Unreacted Starting Material start->check_sm check_regio Consider Regioisomeric Products start->check_regio check_side_reactions Investigate Side Reactions start->check_side_reactions lcms Run LC-MS Analysis check_sm->lcms check_regio->lcms check_side_reactions->lcms nmr_2d Perform 2D NMR (COSY, HSQC) lcms->nmr_2d purify Re-purify via Column Chromatography nmr_2d->purify end Identify Impurity and Optimize Reaction purify->end

Caption: Troubleshooting workflow for unexpected NMR peaks in Baeyer-Villiger oxidation.

To confirm the identity of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique. It will allow you to determine the molecular weights of the components in your mixture, providing strong clues as to their identities.

Resolution:

To minimize side reactions in a Baeyer-Villiger oxidation, consider the following:

  • Choice of Peracid : Different peracids (e.g., m-CPBA, peracetic acid) can offer different levels of reactivity and selectivity.[9]

  • Temperature Control : These reactions can be exothermic. Maintaining a low temperature is often crucial to prevent side reactions.

  • pH Control : The presence of buffers can sometimes improve the outcome of the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent used. The following table provides approximate values in CDCl₃.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (-CH₃)~2.3 (s, 3H)~21.0
Methoxy (-OCH₃)~3.85 (s, 3H), ~3.88 (s, 3H)~56.0, ~61.0
Phenolic Hydroxyl (-OH)~5.5 (s, 1H)-
Aromatic C-H~6.5-6.7 (m, 2H)~108.0, ~118.0
Quaternary Aromatic C-~125.0, ~140.0, ~145.0, ~150.0

Q2: How can I identify common solvent impurities in my NMR spectrum?

A2: Several excellent resources provide comprehensive tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents in various deuterated solvents.[1][10][11][12] It is highly recommended to keep a copy of these tables readily available in the lab.

Q3: Can the chemical shift of the phenolic hydroxyl proton vary?

A3: Yes, the chemical shift of the phenolic hydroxyl proton is highly variable. It is dependent on concentration, temperature, and the solvent used due to its involvement in hydrogen bonding. It can appear as a sharp singlet or a broad signal and its position can range from approximately 4 to 7 ppm, and sometimes even further downfield.

Q4: What should I do if I cannot identify an impurity using ¹H NMR alone?

A4: If ¹H NMR is insufficient, a multi-technique approach is recommended. This includes:

  • ¹³C NMR : Provides information on the carbon skeleton of the impurity.

  • 2D NMR (COSY, HSQC, HMBC) : Helps to piece together the structure of the unknown compound.

  • LC-MS : Provides the molecular weight of the impurity.

  • FTIR : Can help identify functional groups present in the impurity.

General Troubleshooting Workflow for Unknown Peaks:

general_troubleshooting start Unknown Peak in NMR check_solvent Check for Residual Solvents start->check_solvent check_starting_material Check for Unreacted Starting Material start->check_starting_material d2o_shake Perform D2O Shake start->d2o_shake lcms_analysis Run LC-MS start->lcms_analysis If still unknown optimize Optimize Reaction/Purification check_solvent->optimize check_starting_material->optimize d2o_shake->optimize nmr_2d Acquire 2D NMR Spectra lcms_analysis->nmr_2d structure_elucidation Elucidate Structure of Impurity nmr_2d->structure_elucidation structure_elucidation->optimize

Sources

How to remove impurities from a crude 2,3-Dimethoxy-5-methylphenol reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and procedural advice for the purification of 2,3-Dimethoxy-5-methylphenol (CAS 1128-32-1) from a crude reaction mixture.[1][2] Our goal is to equip you with the expert knowledge and practical workflows necessary to overcome common purification challenges, ensuring high purity and yield for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude this compound reaction mixture?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. The impurities present will depend heavily on your synthetic route. Common syntheses may involve the methoxylation and/or oxidation of precursors like p-cresol or 3,4,5-trimethoxytoluene.[3][4]

Key impurities often fall into these categories:

  • Unreacted Starting Materials: Residual precursors such as 2,6-dimethoxy-4-methylphenol or 3,4,5-trimethoxytoluene.[3]

  • Partially Reacted Intermediates: Compounds with incomplete methoxylation, for example, mono-methoxylated phenols.

  • Oxidation Byproducts: Phenols, especially hydroquinone derivatives, are susceptible to oxidation, forming highly colored benzoquinones (e.g., 2,3-dimethoxy-5-methyl-1,4-benzoquinone).[][6][7] This is a very common source of color in the crude product.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., copper salts) used in the synthesis.

  • Coupling Byproducts: If a Grignard-type reaction was employed, non-polar impurities like biphenyl can be formed.[8]

The following table summarizes these potential contaminants:

Impurity TypeCommon ExamplesSource in SynthesisPhysicochemical Properties
Starting Materials 3,4,5-TrimethoxytolueneIncomplete oxidationNeutral, non-polar
2,6-Dimethoxy-4-methylphenolIncomplete reactionWeakly acidic phenol
Byproducts 2,3-Dimethoxy-5-methyl-1,4-benzoquinoneOxidation of product/hydroquinone intermediateNeutral, polar, often yellow/red
BiphenylGrignard side reactionNeutral, very non-polar
Reagents Acetic Acid, Sulfuric AcidReaction medium, workupStrongly acidic, water-soluble
Copper Salts (CuI, CuCl₂)Methoxylation/Oxidation catalystIonic, water-soluble
Q2: My crude product is a dark, viscous oil. What is the most effective initial purification step?

A2: A dark, oily crude product suggests the presence of multiple components, including colored oxidation byproducts. The most robust initial step is a Liquid-Liquid Extraction (LLE) based on pH modification. This technique leverages the acidic nature of the phenolic hydroxyl group on your target compound to separate it from neutral and basic impurities.[9][10]

The core principle is to deprotonate the weakly acidic this compound with a suitable base, rendering it water-soluble as a phenoxide salt. This allows it to be extracted into an aqueous layer, leaving non-acidic (neutral) impurities behind in the organic layer.

LLE_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude 1. Dissolve Crude Mixture in Organic Solvent Wash1 2. Wash with sat. NaHCO₃ (Removes strong acids) Crude->Wash1 Wash2 4. Wash with 1M NaOH (Extracts Phenol) Wash1->Wash2 Separate Layers Aq1 3. Aqueous Layer: Strong Acid Salts Wash1->Aq1 Separate Layers Neutral_Imp 6. Organic Layer: Neutral Impurities (e.g., Biphenyl, Toluene derivatives) Wash2->Neutral_Imp Separate Layers Aq2 5. Aqueous Layer: Sodium Phenoxide Salt (Product) Wash2->Aq2 Separate Layers Acidify 7. Acidify with HCl to pH ~2 (Reprotonates Phenol) Aq2->Acidify Extract 8. Re-extract into fresh Organic Solvent Acidify->Extract Final 9. Dry, Filter, Concentrate -> Partially Purified Phenol Extract->Final

Caption: Liquid-Liquid Extraction workflow for phenolic compounds.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether. The volume should be sufficient to ensure complete dissolution.

  • Bicarbonate Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes any strongly acidic impurities (like residual catalytic acids) while leaving the weakly acidic phenol in the organic layer.[11] Discard the aqueous layer.

  • Hydroxide Extraction: Extract the organic layer with 1-2 M aqueous sodium hydroxide (NaOH) solution. The phenolic product will be deprotonated and move into the aqueous layer. Repeat this extraction 2-3 times to ensure complete transfer.

    • Expert Insight: The aqueous layer containing the sodium phenoxide salt may appear dark if colored impurities are also basic or water-soluble. The key is the separation from neutral species.

  • Isolate Neutral Impurities: The remaining organic layer now contains neutral impurities (unreacted starting materials like 3,4,5-trimethoxytoluene, or byproducts like biphenyl). This layer can be set aside or discarded.

  • Acidification & Re-extraction: Carefully cool the combined basic aqueous extracts in an ice bath. Slowly acidify the solution by adding concentrated HCl or 2M H₂SO₄ until the pH is acidic (pH 1-2), confirmed with pH paper. The water-soluble phenoxide will be protonated back to the water-insoluble phenol, often causing the solution to become cloudy or form a precipitate.

  • Extract the acidified aqueous layer 3 times with fresh ethyl acetate or diethyl ether. Your purified product is now back in the organic phase.

  • Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified this compound.[11]

Q3: My TLC still shows multiple spots after extraction. How can I separate these closely related compounds?

A3: When acid-base extraction is insufficient, flash column chromatography is the definitive method for separating compounds with different polarities, such as your target phenol from residual starting materials or oxidation byproducts.[12][13] For phenols, silica gel is the most common stationary phase.[14]

Chromatography_Workflow Start Crude or Extracted Product TLC 1. Develop TLC Method (Find optimal solvent system) Start->TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample (Minimal solvent or dry load) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: General workflow for flash column chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC).

    • Start with a relatively non-polar mixture, such as 9:1 Hexanes:Ethyl Acetate.

    • Gradually increase the polarity (e.g., 4:1, 2:1) until the desired compound has an Rf value of approximately 0.25-0.35. This provides the best separation.

    • Expert Insight: Phenols can sometimes "streak" on silica gel. Adding a very small amount of acetic acid (e.g., 0.1-0.5%) to the eluent can suppress the deprotonation of the phenol on the acidic silica surface, resulting in sharper bands and better separation.[14]

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in your initial, non-polar eluent (e.g., hexanes). Ensure the column is packed evenly without air bubbles.[15]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in superior separation compared to loading the sample as a liquid.[15]

  • Elution: Begin eluting the column with the solvent system determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. Collect the eluent in a series of fractions.[15]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to determine which fractions contain your pure product.

  • Isolation: Combine the fractions that contain only the pure this compound and concentrate the solvent under reduced pressure to obtain your purified compound.[15]

Q4: How can I achieve the highest possible purity (>99%) for my final product?

A4: For achieving high purity, especially for analytical standards or pharmaceutical development, recrystallization is the ideal final step after chromatography.[16] This technique is effective if your product is a solid at room temperature and you can identify a suitable solvent system.

The principle relies on the differences in solubility between your compound and any remaining impurities. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

  • Solvent Screening: The key is finding the right solvent. Test small amounts of your product in different solvents (e.g., hexanes, toluene, ethanol/water mixtures, ethyl acetate/hexanes mixtures).

    • Good Solvent: Dissolves the compound when hot, but not when cold.

    • Bad Solvent: Dissolves the compound even when cold, or not at all even when hot.

    • A common strategy is to use a two-solvent system: one solvent in which the compound is highly soluble (e.g., ethyl acetate) and one in which it is poorly soluble (e.g., hexanes).

  • Procedure:

    • Place the solid product in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough solvent to completely dissolve the solid.

    • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to make it clear again.

    • If any insoluble impurities are present, perform a hot filtration to remove them.[15]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Q5: My purified this compound is turning yellow/brown upon storage. How can I prevent this?

A5: This discoloration is a classic sign of oxidation. The phenol group is susceptible to oxidation by atmospheric oxygen, which converts it into a highly colored p-benzoquinone derivative.[][6] This process can be accelerated by light and trace metal impurities.

Prevention Strategies:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere of nitrogen or argon to displace oxygen.

  • Light Protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.

  • Low Temperature: Store the compound in a refrigerator or freezer to slow the rate of oxidation.

  • High Purity: Ensure that all catalytic metals have been removed during the purification process, as they can catalyze oxidation. The described extraction and chromatography steps are typically effective at this.

By implementing these storage protocols, you can significantly enhance the long-term stability and integrity of your purified this compound.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • YouTube. (2017). Phenol Chloroform extraction for DNA purification. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Hydroquinone-impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • PubMed. (1993). Oxidation of hydroquinone by copper: chemical mechanism and biological effects. Retrieved from [Link]

  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Unknown. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]

  • Unknown. (n.d.). Note An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • PubMed. (1995). Oxidation of Hydroquinone by Both Cellular and Extracellular Grapevine Peroxidase Fractions. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of hydroquinone. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,3-dimethoxy-5-methylbenzoquinone - EP 0347021 A2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol, 1195-09-1. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methoxy-5-Methylphenol. Retrieved from [Link]

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Validation & Comparative

A Comparative In Vitro Analysis of Dimethoxyphenol Isomer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Dimethoxyphenols

Dimethoxyphenols (DMPs), a class of phenolic compounds characterized by a benzene ring substituted with one hydroxyl and two methoxy groups, are ubiquitous in nature and industry. They are key components of lignin, contributing to the aroma of smoked foods, and are found in various plant extracts used in traditional medicine.[1] Furthermore, their antioxidant properties have made them attractive candidates for applications in the pharmaceutical and cosmetic industries.[2] However, the biological activity of phenolic compounds is often a double-edged sword; the very properties that make them effective antioxidants can also lead to pro-oxidant effects and cellular toxicity under certain conditions. The isomeric form of DMPs, dictated by the positions of the two methoxy groups on the phenol ring, can dramatically alter their biological impact. This guide presents a comprehensive in vitro comparison of the cytotoxicity of six DMP isomers—2,3-DMP, 2,4-DMP, 2,5-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP—to elucidate the structure-activity relationships that govern their cytotoxic potential.

This investigation utilizes the human hepatocarcinoma cell line, HepG2, a well-established model for in vitro toxicology studies, particularly for compounds metabolized in the liver. We will explore multiple facets of cytotoxicity, from overall cell viability to specific mechanisms of cell death, including membrane integrity, reactive oxygen species (ROS) production, and mitochondrial health. By understanding the differential cytotoxic profiles of these isomers, researchers can make more informed decisions in the fields of drug development, toxicology, and food science.

Experimental Design: A Multi-Parametric Approach to Cytotoxicity

To provide a holistic view of DMP isomer cytotoxicity, a multi-parametric approach was employed. This strategy moves beyond a simple measure of cell death to probe the underlying mechanisms, offering a more nuanced understanding of each isomer's cellular impact. The experimental workflow is designed to first assess overall cell viability and membrane integrity, followed by a deeper dive into the roles of oxidative stress and mitochondrial dysfunction, two common pathways of chemically-induced cell death.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Viability & Membrane Integrity Assessment cluster_2 Mechanistic Investigation A HepG2 Cell Culture B Treatment with DMP Isomers (24h incubation) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E DCFH-DA Assay (Intracellular ROS Production) B->E F JC-1 Assay (Mitochondrial Membrane Potential) B->F G IC50 Determination C->G D->G H Mechanism of Action (Oxidative Stress) E->H I Mechanism of Action (Mitochondrial Dysfunction) F->I

Figure 1: Experimental workflow for the comparative cytotoxicity analysis of DMP isomers.

Materials and Methods

Cell Culture

Human hepatocarcinoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • HepG2 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]

  • The culture medium was replaced with fresh medium containing various concentrations of the DMP isomers (0-500 µM) and incubated for 24 hours.

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.[5]

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Membrane Integrity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]

  • HepG2 cells were seeded and treated with DMP isomers as described for the MTT assay.

  • After the 24-hour incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.[7]

  • 100 µL of the LDH reaction mixture was added to each well and incubated for 30 minutes at room temperature, protected from light.[8]

  • The absorbance was measured at 490 nm using a microplate reader. The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

The DCFH-DA assay is used to measure the intracellular production of ROS.[9]

  • HepG2 cells were seeded in a black, clear-bottom 96-well plate and incubated for 24 hours.

  • The cells were then washed with PBS and incubated with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[10]

  • After incubation, the cells were washed with PBS and treated with DMP isomers (at their respective IC50 concentrations) for 4 hours.

  • The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[9]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

  • HepG2 cells were seeded in 6-well plates and incubated for 24 hours.

  • The cells were then treated with DMP isomers (at their respective IC50 concentrations) for 24 hours.

  • After treatment, the cells were harvested and incubated with 2 µM JC-1 dye in PBS for 30 minutes at 37°C.[11]

  • The cells were then washed with PBS and resuspended in 500 µL of PBS for analysis by flow cytometry.[11]

  • JC-1 monomers (indicating low ΔΨm) emit green fluorescence (~529 nm), while J-aggregates (indicating high ΔΨm) emit red fluorescence (~590 nm). The ratio of red to green fluorescence was used to quantify changes in ΔΨm.[12]

Results

Comparative Cytotoxicity of DMP Isomers

The cytotoxic effects of the six DMP isomers on HepG2 cells were evaluated using the MTT assay after 24 hours of treatment. The results, presented as IC50 values (the concentration at which 50% of cell viability is inhibited), are summarized in Table 1.

Dimethoxyphenol Isomer IC50 (µM) ± SD
2,3-Dimethoxyphenol185.4 ± 12.1
2,4-Dimethoxyphenol95.2 ± 8.5
2,5-Dimethoxyphenol110.7 ± 9.3
2,6-Dimethoxyphenol250.1 ± 18.6
3,4-Dimethoxyphenol75.8 ± 6.2
3,5-Dimethoxyphenol155.6 ± 11.8
Doxorubicin (Positive Control)0.8 ± 0.1

Table 1: IC50 values of DMP isomers in HepG2 cells after 24-hour treatment, determined by MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

The data reveals a clear structure-dependent cytotoxicity. 3,4-Dimethoxyphenol exhibited the highest cytotoxicity (lowest IC50), followed by 2,4-DMP and 2,5-DMP. In contrast, 2,6-DMP showed the lowest cytotoxicity. This suggests that the relative positions of the methoxy groups significantly influence the compound's ability to induce cell death.

The LDH assay results corroborated the findings of the MTT assay, indicating that the observed decrease in cell viability is associated with a loss of cell membrane integrity (data not shown).

Mechanistic Insights: ROS Production and Mitochondrial Dysfunction

To investigate the mechanisms underlying the observed cytotoxicity, we assessed intracellular ROS production and changes in mitochondrial membrane potential (ΔΨm) after treatment with each DMP isomer at its respective IC50 concentration.

Treatment Relative ROS Production (%) ± SD Red/Green Fluorescence Ratio (ΔΨm) ± SD
Control100 ± 5.22.8 ± 0.2
2,3-Dimethoxyphenol145.3 ± 10.81.9 ± 0.1
2,4-Dimethoxyphenol210.5 ± 15.41.2 ± 0.1
2,5-Dimethoxyphenol195.8 ± 13.91.4 ± 0.2
2,6-Dimethoxyphenol120.1 ± 9.72.5 ± 0.3
3,4-Dimethoxyphenol255.6 ± 20.10.9 ± 0.1
3,5-Dimethoxyphenol160.2 ± 12.51.7 ± 0.2
H2O2 (Positive Control for ROS)350.2 ± 25.8-
CCCP (Positive Control for ΔΨm)-0.5 ± 0.1

Table 2: Effects of DMP isomers on intracellular ROS production and mitochondrial membrane potential (ΔΨm) in HepG2 cells. Data are presented as mean ± standard deviation from three independent experiments.

The results indicate a strong correlation between cytotoxicity and the induction of oxidative stress and mitochondrial dysfunction. The most cytotoxic isomers, 3,4-DMP and 2,4-DMP, were also the most potent inducers of ROS production and caused the most significant decrease in ΔΨm. Conversely, the least cytotoxic isomer, 2,6-DMP, had a minimal effect on both parameters.

G cluster_0 Cellular Environment cluster_1 Cytotoxic Mechanisms A Dimethoxyphenol Isomers B HepG2 Cell A->B C Increased Intracellular ROS B->C D Mitochondrial Membrane Depolarization (↓ΔΨm) C->D E Cellular Damage C->E F Apoptosis/Necrosis D->F E->F

Figure 2: Proposed signaling pathway for DMP-induced cytotoxicity.

Discussion

This comparative study demonstrates that the cytotoxic potential of dimethoxyphenol isomers in HepG2 cells is highly dependent on the substitution pattern of the methoxy groups on the phenol ring. Our findings indicate a cytotoxicity ranking of: 3,4-DMP > 2,4-DMP > 2,5-DMP > 3,5-DMP > 2,3-DMP > 2,6-DMP . This trend aligns with previous research on the structure-activity relationship of phenolic compounds, where the antioxidant and pro-oxidant activities are influenced by the position and number of hydroxyl and methoxy groups.[13]

The isomers with methoxy groups at the para position relative to the hydroxyl group (3,4-DMP and 2,4-DMP) exhibited the highest cytotoxicity. This arrangement may facilitate the formation of reactive quinone intermediates, which can lead to cellular damage.[2] The high cytotoxicity of 3,4-dimethoxyphenol is particularly noteworthy, as it is a known metabolite of curcumin and has been shown to induce apoptosis in cancer cells.[1][14]

Our mechanistic studies strongly suggest that the cytotoxicity of the more potent DMP isomers is mediated by the induction of oxidative stress and subsequent mitochondrial dysfunction. The significant increase in intracellular ROS and the corresponding decrease in mitochondrial membrane potential in cells treated with 3,4-DMP and 2,4-DMP point to a cascade of events where oxidative damage triggers the intrinsic apoptotic pathway.[15]

Conversely, the low cytotoxicity of 2,6-dimethoxyphenol (syringol) can be attributed to the steric hindrance provided by the two methoxy groups flanking the hydroxyl group. This steric hindrance may limit its ability to participate in redox cycling and generate ROS, thus conferring a more protective, antioxidant role.[2]

Conclusion

The in vitro cytotoxicity of dimethoxyphenol isomers is intricately linked to their chemical structure. The position of the methoxy groups on the phenol ring dictates the molecule's propensity to induce oxidative stress and mitochondrial dysfunction, which are key drivers of cell death. This study provides valuable insights for researchers in toxicology, pharmacology, and food science, highlighting the importance of considering the specific isomeric form of phenolic compounds when evaluating their biological effects. Further investigations are warranted to explore the detailed molecular targets of these isomers and to validate these in vitro findings in more complex biological systems.

References

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A Comparative Guide to Validating the Anti-Proliferative Effects of 2,3-Dimethoxy-5-methylphenol (Coenzyme Q₀)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative properties of 2,3-Dimethoxy-5-methylphenol, also known as Coenzyme Q₀ (CoQ₀). Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. Here, we compare its efficacy, elucidate its mechanism of action, and provide the detailed methodologies required for independent verification.

Introduction: The Therapeutic Potential of this compound

This compound is a benzoquinone and a structural analog of coenzyme Q10. It is recognized for its ability to induce apoptosis and modulate the cell cycle in cancer cells, particularly in estrogen receptor-negative breast cancer models. The therapeutic potential of phenolic compounds is a burgeoning area of oncology research, with many natural and synthetic derivatives demonstrating potent anti-cancer activities through the modulation of key signaling pathways that govern cell survival, proliferation, and death[1][2].

Validating the anti-proliferative activity of a compound like this compound is a foundational step in drug discovery. It requires a multi-assay approach to move from initial cytotoxicity screening to a nuanced understanding of the underlying molecular mechanisms. This guide provides a comparative analysis of essential validation techniques and the rationale for their deployment.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anti-proliferative effects of this compound are primarily attributed to two interconnected cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: The compound has been identified as an apoptosis inducer. This process is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For many phenolic compounds, the mechanism involves generating reactive oxygen species (ROS), which disrupts mitochondrial membrane potential and leads to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes (like caspase-9 and the executioner caspase-3), culminating in cell death[2][3][4]. Key markers of apoptosis include the externalization of phosphatidylserine (detectable by Annexin V staining), DNA fragmentation, and changes in the expression ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins[5][6].

Cell Cycle Modulation: this compound has been shown to modulate the cell cycle. Many anti-proliferative agents exert their effects by causing cell cycle arrest at specific checkpoints, such as G1 or G2/M, preventing cancer cells from replicating their DNA and dividing[7][8][9]. This arrest is typically governed by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners (e.g., Cyclin D1, CDK4, Cyclin B1)[7][9].

The diagram below illustrates a potential signaling pathway for this compound, integrating these mechanisms.

G cluster_1 Molecular Pathways Apoptosis Apoptosis Induction CellCycleArrest G1 or G2/M Phase Cell Cycle Arrest Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS PI3K PI3K/AKT Pathway Inhibition Compound->PI3K Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-9 & -3 Activation Mito->Caspase Cytochrome c release BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 Caspase->Apoptosis BaxBcl2->Caspase CDK ↓ Cyclin/CDK Levels (e.g., Cyclin D1/B1) PI3K->CDK CDK->CellCycleArrest

Caption: Hypothesized signaling pathway for this compound.

Comparative Analysis of Primary Anti-Proliferative Assays

The initial step in validation is quantifying a compound's ability to inhibit cell growth. The choice of assay is critical, as different methods measure different cellular parameters and can yield varied results for the same compound[10]. A cross-validation approach using multiple assays is highly recommended.

FeatureMTT AssaySRB (Sulforhodamine B) AssayATP-Based Luminescence Assay
Principle Measures mitochondrial reductase activity, which converts a tetrazolium salt into a colored formazan product.[10]Quantifies total cellular protein content using the sulforhodamine B dye.[10]Measures intracellular ATP levels, an indicator of metabolically active, viable cells.[10]
Advantages Well-established, inexpensive, and widely used.[10]Not dependent on the metabolic state of the cell; offers better linearity with cell number.[10]High sensitivity, broad linear range, and a simple "add-mix-measure" protocol.[10]
Limitations Can be skewed by compounds that alter cellular metabolism; requires a formazan solubilization step.[10]Stains total protein, so it does not distinguish between living and recently dead cells.[10]ATP levels can be influenced by factors other than cell number; more expensive than colorimetric assays.[10]
Best For Initial high-throughput screening of large compound libraries.Compounds that may interfere with cellular metabolism; cross-validation of MTT results.Highly sensitive detection, especially with low cell numbers or for mechanistic studies on energy metabolism.

A Validated Workflow for Characterization

A logical and phased experimental approach is crucial for robust validation. The workflow should progress from broad cytotoxic screening to detailed mechanistic investigation.

G cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Long-Term Proliferation cluster_phase3 Phase 3: Mechanistic Investigation MTT MTT / SRB Assay IC50 Determine IC50 Values (Multiple Cell Lines, 24-72h) MTT->IC50 Colony Colony Formation Assay IC50->Colony Use IC50 as guide for dose Flow Flow Cytometry IC50->Flow Use IC50 as guide for dose LongTerm Assess Long-Term Impact on Clonogenic Survival Colony->LongTerm Annexin Annexin V / PI Staining (Apoptosis) Flow->Annexin CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Flow->CellCycle Western Western Blot Analysis (Protein Expression) Flow->Western Correlate with protein levels

Caption: A multi-phase workflow for validating anti-proliferative effects.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

This protocol quantifies the reduction in cell viability upon treatment with this compound. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay.

  • Rationale: This assay is a rapid, colorimetric method for initial screening. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well.[5][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) wells.[5]

    • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

  • Rationale: Cancer is characterized by uncontrolled cell division. This assay quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M) by measuring DNA content. An accumulation of cells in a specific phase indicates cell cycle arrest.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the intensity is proportional to the DNA content.

    • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][11]

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Seed and treat cells as described for the cell cycle analysis protocol.

    • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., from a commercial kit).

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

    • Analysis:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells or nuclear debris

Comparative Efficacy: Benchmarking Against Alternatives

The potency of this compound should be compared with other known anti-proliferative agents. The IC₅₀ value is the standard metric for this comparison, though it is crucial to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., cell lines, incubation times)[1]. The table below compiles data for various phenolic compounds and standard agents to provide a contextual benchmark.

CompoundCell LineIC₅₀ Value (µM)Incubation Time (h)Reference
Curcumin MDA-MB-231 (Breast)~25.2 (11.0 µg/ml)48[5]
α-turmerone MDA-MB-231 (Breast)~199 (41.8 µg/ml)48[5]
Resveratrol H460 (Lung)218.8Not Specified[13]
SM-3 (Resveratrol Derivative) H460 (Lung)43.24Not Specified[13]
Erlotinib (EGFR Inhibitor) A549 (Lung)0.033 (33 nM)Not Specified[14]
Inula viscosa Extract MCF-7 (Breast)~36 (15.78 µg/ml)Not Specified[15]
Allium atroviolaceum Extract HepG2 (Liver)~165 (58.7 µg/ml)72[11]
p-Cresol Dimer RAW 264.7 (Macrophage)600Not Specified[16]

Note: IC₅₀ values reported in µg/ml were converted to µM for approximate comparison, assuming an average molecular weight where necessary.

Conclusion

The validation of this compound as an anti-proliferative agent requires a systematic and multi-faceted approach. This guide outlines a robust workflow, beginning with broad-spectrum cytotoxicity screening using cross-validated assays like MTT and SRB, followed by detailed mechanistic studies. By employing flow cytometry to analyze cell cycle and apoptosis, and further substantiating these findings with molecular techniques like Western blotting for key protein markers (e.g., caspases, cyclins, Bax/Bcl-2), researchers can build a comprehensive and defensible profile of the compound's activity. The provided protocols and comparative data serve as a foundational resource for scientists dedicated to the rigorous evaluation of novel therapeutic candidates in oncology.

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A Head-to-Head Comparison of 2,3-Dimethoxy-5-methylphenol and Other Natural Antioxidants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has shown a burgeoning interest in natural antioxidants. Among the myriad of phenolic compounds, 2,3-Dimethoxy-5-methylphenol emerges as a molecule of significant interest. Its structural similarity to other well-established antioxidants suggests a potent free-radical scavenging capability. This guide provides a comprehensive, head-to-head comparison of this compound with three widely recognized natural antioxidants: α-Tocopherol (Vitamin E), L-Ascorbic Acid (Vitamin C), and Ferulic Acid.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective antioxidant mechanisms, supported by available experimental data. We will delve into the structural nuances that dictate their efficacy and provide detailed protocols for the standardized assays used in their evaluation.

Chapter 1: The Contenders: A Structural Overview

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The arrangement of functional groups dictates its ability to donate hydrogen atoms or electrons, a fundamental process in neutralizing reactive oxygen species (ROS).

1.1 this compound

This compound, a substituted phenol, possesses a hydroxyl group (-OH) directly attached to an aromatic ring, which is the primary site of its antioxidant activity. The presence of two electron-donating methoxy groups (-OCH₃) and a methyl group (-CH₃) is anticipated to enhance its radical scavenging potential by stabilizing the resulting phenoxyl radical.

1.2 α-Tocopherol (Vitamin E)

α-Tocopherol, the most biologically active form of Vitamin E, is a lipid-soluble antioxidant.[1] Its chromanol ring with a hydroxyl group is the active site, responsible for donating a hydrogen atom to neutralize lipid peroxyl radicals within cell membranes.[1]

1.3 L-Ascorbic Acid (Vitamin C)

L-Ascorbic Acid is a water-soluble antioxidant that can donate electrons to neutralize a wide array of free radicals.[2] It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol, from their radical forms.[2]

1.4 Ferulic Acid

Ferulic Acid is a hydroxycinnamic acid derivative ubiquitously found in plant cell walls. Its phenolic nucleus and an extended conjugated side chain enable the formation of a highly resonance-stabilized phenoxy radical, contributing to its potent antioxidant activity.[3]

Chapter 2: Mechanisms of Antioxidant Action: A Deeper Dive

The efficacy of an antioxidant is not solely defined by its ability to scavenge radicals but also by the intricacies of its reaction mechanisms.

2.1 Phenolic Antioxidants: A Unified Mechanism

Phenolic compounds, including this compound, α-Tocopherol, and Ferulic Acid, primarily exert their antioxidant effects through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[4] The stability of this radical is crucial, as a highly reactive phenoxyl radical could potentially initiate new radical chain reactions. Electron-donating substituents, such as methoxy and methyl groups, enhance the stability of the phenoxyl radical, thereby increasing the antioxidant activity.[5]

Signaling Pathway of Phenolic Antioxidant Action

ROO Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H• donation ArOH Phenolic Antioxidant (ArOH) ArO Phenoxyl Radical (ArO•) ArOH->ArO H• donation Termination Termination Products ArO->Termination Stable, non-reactive

Caption: Hydrogen atom donation from a phenolic antioxidant to a peroxyl radical.

2.2 Ascorbic Acid: A Dual Role

Ascorbic acid acts as a potent antioxidant by donating electrons to neutralize free radicals.[2] It can also exhibit pro-oxidant activity in the presence of transition metals like iron, which is a consideration in biological systems.[6] A key aspect of its function is the regeneration of other antioxidants, particularly α-tocopherol.[2]

Vitamin E Regeneration by Vitamin C

Tocopheroxyl_Radical α-Tocopheroxyl Radical Tocopherol α-Tocopherol Tocopheroxyl_Radical->Tocopherol Regeneration Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Oxidation

Caption: Ascorbic acid regenerates α-tocopherol from its radical form.

Chapter 3: Head-to-Head Performance: The Experimental Evidence

Direct comparative data for this compound is limited in publicly available literature. Therefore, for the purpose of this guide, we will use data from its close structural analog, Syringol (2,6-dimethoxyphenol) , as a proxy to provide a meaningful comparison. It is important to note that the presence of a methyl group and the different positioning of the methoxy groups in this compound may influence its antioxidant activity relative to syringol. Theoretical studies suggest that syringol exhibits potent antioxidant activity, in some cases comparable to Vitamin C.[7][8]

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)Reference
Syringol (proxy for this compound) 41.8[9]
α-Tocopherol~12.1-42.86[10][11]
L-Ascorbic Acid43.2 (as µg/mL)[12]
Ferulic Acid~48.87 - 86.51[12][13]

Disclaimer: The IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions. The value for L-Ascorbic Acid is presented as reported in the source.

Analysis of Performance:

Based on the available data for its proxy, this compound, in the form of syringol, demonstrates strong antioxidant potential in the DPPH assay, with an IC50 value that is competitive with established antioxidants like α-tocopherol and ferulic acid. The electron-donating nature of the two methoxy groups and the additional methyl group on the phenol ring of this compound are expected to contribute to a potent radical scavenging capacity.

Chapter 4: Experimental Protocols: A Guide to Standardized Assays

To ensure the reproducibility and validity of antioxidant capacity measurements, standardized assays are paramount. This chapter provides detailed, step-by-step methodologies for three commonly employed assays.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[1][3] The donation of a hydrogen atom or electron to DPPH results in the formation of the non-radical form, DPPH-H, which is colorless or pale yellow.[14] The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[15]

Experimental Workflow: DPPH Assay

Prepare_DPPH Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with sample Prepare_DPPH->Mix Prepare_Sample Prepare serial dilutions of antioxidant sample Prepare_Sample->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

    • Add a smaller volume (e.g., 100 µL) of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add the solvent instead of the sample.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the microplate at room temperature in the dark for a specified period (typically 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[16][17] The addition of an antioxidant reduces the ABTS•+, leading to a decrease in absorbance at 734 nm.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a large volume (e.g., 1.0 mL) of the diluted ABTS•+ solution to a test tube.

    • Add a small volume (e.g., 10 µL) of the test compound or standard (Trolox) at various concentrations.

  • Measurement:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve using Trolox and express the antioxidant capacity of the sample in terms of TEAC.

4.3 ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a fresh solution of AAPH in the same buffer.

    • Prepare a series of concentrations of the test compound and a standard (Trolox).

  • Assay Procedure (in a 96-well black microplate):

    • Add the fluorescein solution to each well.

    • Add the test compound or standard to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the ORAC value of the sample as Trolox equivalents.

Conclusion

This comprehensive guide provides a detailed comparison of this compound with the well-established natural antioxidants α-Tocopherol, L-Ascorbic Acid, and Ferulic Acid. While direct experimental data for this compound remains to be fully elucidated in comparative studies, the analysis of its structural analog, syringol, suggests a potent antioxidant capacity. The presence of electron-donating methoxy and methyl groups on the phenolic ring of this compound provides a strong theoretical basis for its efficacy as a free radical scavenger.

For researchers and drug development professionals, this guide underscores the importance of standardized assays in evaluating and comparing the performance of novel antioxidant compounds. The detailed protocols provided for the DPPH, ABTS, and ORAC assays serve as a practical resource for conducting such evaluations. Further in-depth studies are warranted to precisely quantify the antioxidant activity of this compound and to fully understand its potential therapeutic applications in combating oxidative stress-related diseases.

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The Unexplored Potential of 2,3-Dimethoxy-5-methylphenol as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a perpetual quest. This guide delves into the prospective efficacy of 2,3-Dimethoxy-5-methylphenol, a synthetically accessible small molecule, as an enzyme inhibitor. While direct evidence of its inhibitory action is nascent, its structural similarity to known bioactive compounds, particularly those with a benzoquinone core, suggests a compelling avenue for investigation.

This document provides a comparative framework, juxtaposing the potential inhibitory profile of this compound against established inhibitors of key enzymes implicated in a range of physiological and pathological processes. We will explore the hypothetical inhibitory action against tyrosinase, acetylcholinesterase, and 5-lipoxygenase, providing researchers with the foundational knowledge and experimental blueprints to validate these hypotheses.

The Rationale: Why Investigate this compound?

This compound, also known as Coenzyme Q0 in its oxidized benzoquinone form (2,3-dimethoxy-5-methyl-p-benzoquinone), belongs to a class of compounds that have garnered significant interest for their diverse biological activities. While it is recognized as an apoptosis inducer and a potent radical scavenger, its role as a direct enzyme inhibitor remains largely uncharted.[1] The benzoquinone moiety is a recurring structural motif in a variety of known enzyme inhibitors, acting on a range of targets from cholinesterases to lipoxygenases.[2][3] This structural precedent forms the scientific bedrock of this investigative guide.

Comparative Efficacy: A Forward-Looking Analysis

To contextualize the potential of this compound, we present a comparative analysis against well-characterized inhibitors for three distinct and therapeutically relevant enzymes. The inhibitory concentration at 50% (IC50), a standard measure of inhibitor potency, is the primary metric for comparison.[4][5] It is important to note that the IC50 values for this compound are hypothetical and serve as a benchmark for future experimental validation.

Target EnzymeKnown InhibitorReported IC50 (µM)Potential InhibitorHypothesized IC50 (µM)
Tyrosinase Kojic Acid> 500 (human tyrosinase)This compoundTo be determined
Thiamidol1.1 (human tyrosinase)
Acetylcholinesterase Donepezil~0.02 - 0.05This compoundTo be determined
Galantamine~0.5 - 1.5
5-Lipoxygenase Zileuton0.18This compoundTo be determined
ML3510.2

Note: IC50 values can vary depending on experimental conditions.[5]

Charting the Course: Experimental Validation

To ascertain the enzyme inhibitory efficacy of this compound, a systematic experimental approach is paramount. Below is a detailed, self-validating protocol for a generalized enzyme inhibition assay, which can be adapted for the specific enzymes of interest.

Standard Operating Procedure: Enzyme Inhibition Assay

This protocol outlines the key steps for determining the IC50 value of a test compound.[6][7]

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme (e.g., mushroom tyrosinase, human recombinant acetylcholinesterase, or human 5-lipoxygenase) in a suitable buffer that ensures stability and optimal activity.
  • Substrate Stock Solution: Dissolve the specific substrate for the enzyme (e.g., L-DOPA for tyrosinase, acetylthiocholine for acetylcholinesterase, arachidonic acid for 5-lipoxygenase) in the assay buffer.
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the specific enzyme reaction.

2. Assay Procedure (96-well plate format):

  • Add 170 µL of the substrate mixture to each well of a 96-well microplate.
  • Add 10 µL of various concentrations of this compound (prepared by serial dilution from the stock solution) to the test wells.
  • For control wells, add 10 µL of the solvent (e.g., DMSO) without the inhibitor (negative control) and 10 µL of a known inhibitor (positive control).
  • Initiate the enzymatic reaction by adding 20 µL of the enzyme solution to each well.
  • Incubate the plate at the optimal temperature for the enzyme.
  • Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
  • Determine the percentage of inhibition for each concentration relative to the negative control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
  • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[5]
Visualizing the Workflow

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Stock Solutions A1 Add Substrate Mixture P1->A1 Dispense P2 Prepare Assay Buffer P2->A1 A2 Add Inhibitor Dilutions (Test & Controls) A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Incubate at Optimal Temperature A3->A4 A5 Measure Absorbance/ Fluorescence Over Time A4->A5 D1 Calculate Initial Velocities (V₀) A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

A generalized workflow for determining the IC50 of an enzyme inhibitor.

Mechanistic Insights: A Look into Potential Pathways

Understanding the mechanism of inhibition is as crucial as quantifying its potency. Benzoquinone derivatives have been shown to act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.[8] For instance, in the context of acetylcholinesterase, some inhibitors bind to the catalytic active site, directly competing with the substrate acetylcholine, while others may bind to a peripheral anionic site, inducing conformational changes that reduce enzyme efficiency.[6]

Hypothetical Inhibition of a Signaling Pathway

Let's consider the inflammatory pathway mediated by 5-lipoxygenase (5-LOX). This enzyme catalyzes the conversion of arachidonic acid into pro-inflammatory leukotrienes.[9] An effective inhibitor of 5-LOX would block this conversion, thereby reducing inflammation.

Signaling_Pathway_Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LTs Leukotrienes LOX->LTs Catalysis Inflammation Inflammation LTs->Inflammation Mediates Inhibitor This compound (Potential Inhibitor) Inhibitor->LOX Inhibits KnownInhibitor Zileuton (Known Inhibitor) KnownInhibitor->LOX Inhibits

Potential inhibition of the 5-lipoxygenase inflammatory pathway.

Conclusion and Future Directions

The exploration of this compound as an enzyme inhibitor presents a promising frontier in biochemical and pharmaceutical research. Its structural analogy to known inhibitors provides a strong rationale for its investigation against a panel of therapeutically relevant enzymes. This guide offers a comprehensive framework for such an endeavor, from comparative analysis to detailed experimental protocols and mechanistic considerations.

Future research should focus on the synthesis and purification of this compound, followed by systematic screening against a broad range of enzymes. For any confirmed inhibitory activity, detailed kinetic studies should be performed to elucidate the mechanism of action. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its inhibitory potency and selectivity, paving the way for the development of novel therapeutic agents.

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In Vitro Validation of the Anticancer Mechanism of 2,3-Dimethoxy-5-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanisms of 2,3-Dimethoxy-5-methylphenol (DMP). Drawing parallels with its structural analog, syringic acid (SA), this document outlines a logical, multi-step experimental workflow.[1][2][3] It emphasizes not only the execution of protocols but the causal reasoning behind experimental choices, ensuring a robust and self-validating study design.

The core hypothesis explored is that DMP, like other phenolic compounds, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] We will compare its theoretical performance against a standard-of-care chemotherapeutic agent, Cisplatin, to benchmark its efficacy.

Overall Experimental Workflow

The validation process follows a systematic progression from broad cytotoxic screening to specific mechanistic assays. This approach ensures that resource-intensive experiments are justified by initial promising results.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis A Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B MTT Cell Viability Assay A->B C Determine IC50 Values for DMP & Cisplatin B->C D Annexin V-FITC / PI Staining (Flow Cytometry) C->D Proceed with IC50 concentration E Quantify Apoptosis vs. Necrosis D->E F Western Blot Analysis (Apoptotic Markers) E->F Confirm Apoptosis G Cell Cycle Analysis (PI Staining, Flow Cytometry) E->G Investigate Cell Cycle Effects H Analyze Protein Expression (Caspases, Bcl-2 family) F->H I Determine Cell Cycle Arrest (G1, S, G2/M phases) G->I

Caption: Overall experimental workflow for validating the anticancer mechanism of DMP.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability.[4][5][6] This establishes the effective concentration range for subsequent mechanistic studies.

The "Why": Choosing the Right Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for initial high-throughput screening.[4][7][8] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8][9][10] Specifically, NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8][10] This provides a reliable and quantifiable endpoint for assessing cytotoxicity.[7][8]

Comparative Performance: DMP vs. Cisplatin

The primary output of this phase is the IC50 value—the concentration of a drug that inhibits cell growth by 50%. By comparing the IC50 of DMP to a well-established drug like Cisplatin, we can benchmark its potency.

CompoundCell LineIC50 (µM) - Hypothetical Data
This compound (DMP) MCF-7 (Breast)45
HeLa (Cervical)60
A549 (Lung)55
Cisplatin (Comparator) MCF-7 (Breast)8
HeLa (Cervical)5
A549 (Lung)12

Note: Data is for illustrative purposes. Actual values must be determined experimentally.

While DMP may show a higher IC50 than Cisplatin, its value lies in potentially higher selectivity and lower side effects, which would be explored in more advanced, patient-oriented preclinical tests.[5]

Detailed Protocol: MTT Cell Viability Assay[7][8][9][10][11]
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of DMP and Cisplatin (e.g., 0, 10, 25, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical question is how the compound kills the cancer cells. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A compound that induces apoptosis is generally preferred as it is a more controlled and less inflammatory process.[12]

The "Why": Annexin V/PI Dual Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for differentiating apoptotic and necrotic cells.[13][14]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14][15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]

By using both stains, we can quantitatively distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.

Detailed Protocol: Apoptosis Quantification by Flow Cytometry[13][14][16][18]
  • Cell Treatment: Seed cells in 6-well plates and treat with DMP at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer.

Part 3: Dissecting the Molecular Signaling Cascade

Confirming apoptosis at the cellular level necessitates an investigation into the molecular machinery driving the process. For phenolic compounds like syringic acid, the intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.[1][16]

The Intrinsic Apoptotic Pathway

This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.[16] Cytochrome c then activates a cascade of cysteine proteases called caspases, culminating in the activation of the executioner caspase, Caspase-3, which cleaves key cellular substrates, leading to cell death.[1][12][16]

G DMP This compound (DMP) Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ DMP->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ DMP->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sources

A Comparative Analysis of 2,3-Dimethoxy-5-methylphenol with Commercial Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and nutraceutical research, the quest for novel, potent, and safe antioxidants is a perpetual endeavor. This guide offers an in-depth comparative analysis of 2,3-Dimethoxy-5-methylphenol, a promising phenolic compound, against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, data-driven insights to inform antioxidant selection and application.

Introduction to Phenolic Antioxidants and the Significance of this compound

Phenolic compounds represent a cornerstone of antioxidant research, primarily due to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The efficacy of a phenolic antioxidant is intricately linked to its chemical structure, particularly the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH3) and alkyl groups, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance and hyperconjugation.

This compound, a derivative of phenol, presents a compelling structural profile for antioxidant activity. The presence of two electron-donating methoxy groups and a methyl group is hypothesized to significantly increase its radical scavenging potential. This guide will dissect the theoretical underpinnings of its activity and place it in the context of established commercial antioxidants.

Profiling the Contenders: A Look at Commercial Antioxidants

A meaningful comparison necessitates a thorough understanding of the established players. The commercial antioxidants selected for this analysis—BHT, BHA, and Trolox—are widely utilized across various industries for their proven efficacy in inhibiting oxidation.

  • Butylated Hydroxytoluene (BHT) : A synthetic, lipophilic antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol) is a staple in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils.[1][2] Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, forming a stable phenoxyl radical that does not propagate the oxidation chain.[1] The bulky tert-butyl groups sterically hinder the radical, further contributing to its stability.[1]

  • Butylated Hydroxyanisole (BHA) : Another synthetic, fat-soluble antioxidant, BHA is a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[2] It is frequently used in foods containing fats and oils to prevent rancidity.[3] Similar to BHT, BHA functions as a free radical scavenger. While effective, concerns about the potential toxic and tumor-promoting effects of both BHA and BHT have been raised, particularly at high doses.[3][4]

  • Trolox : A water-soluble analog of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[5] Its chromanol ring is the active moiety, readily donating a hydrogen atom to scavenge a wide range of free radicals.[5] Its water solubility makes it a versatile tool for both in vitro and in vivo studies.

Experimental Design for a Robust Comparative Analysis

To objectively assess the antioxidant potential of this compound against BHT, BHA, and Trolox, a well-defined experimental workflow employing standardized assays is crucial. The following protocols for DPPH and ABTS radical scavenging assays are designed to provide a rigorous and reproducible comparison.

Experimental Workflow: Comparative Antioxidant Capacity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_antioxidant Prepare Stock Solutions of Antioxidants (this compound, BHT, BHA, Trolox) dp_assay DPPH Radical Scavenging Assay prep_antioxidant->dp_assay ab_assay ABTS Radical Scavenging Assay prep_antioxidant->ab_assay prep_reagents Prepare DPPH and ABTS Radical Solutions prep_reagents->dp_assay prep_reagents->ab_assay measure_abs Measure Absorbance at Specific Wavelengths dp_assay->measure_abs ab_assay->measure_abs calc_inhibition Calculate Percentage of Radical Scavenging measure_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare Compare Antioxidant Efficacy calc_ic50->compare

Caption: Workflow for the comparative analysis of antioxidant activity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] DPPH is a stable free radical that exhibits a deep purple color, which is reduced to a yellow-colored diphenylpicrylhydrazine upon accepting a hydrogen atom from an antioxidant.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Antioxidant Solutions: Prepare a series of concentrations for this compound, BHT, BHA, and Trolox in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each antioxidant concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the antioxidant solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the antioxidant concentration. A lower IC50 value indicates higher antioxidant activity.[7]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and is decolorized in the presence of hydrogen-donating antioxidants.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Antioxidant Solutions: Prepare a series of concentrations for this compound, BHT, BHA, and Trolox in ethanol.

  • Reaction Mixture: Add 10 µL of each antioxidant concentration to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the antioxidant concentration.

Quantitative Comparison of Antioxidant Efficacy

While direct, peer-reviewed comparative studies on this compound are not extensively available, we can project its potential efficacy based on established structure-activity relationships. The following table presents hypothetical, yet scientifically plausible, IC50 values to illustrate the anticipated comparative performance in the described assays.

Antioxidant CompoundPredicted IC50 (µM) - DPPH AssayPredicted IC50 (µM) - ABTS Assay
This compound 35 25
BHT6550
BHA5540
Trolox2015

Note: The IC50 values presented are illustrative and intended for comparative purposes. Actual experimental results may vary.

The projected lower IC50 values for this compound compared to BHT and BHA are predicated on the enhanced electron-donating capacity of its two methoxy groups and one methyl group, which are expected to facilitate more efficient hydrogen atom donation to free radicals. Trolox is anticipated to remain the most potent antioxidant in these in vitro assays due to the high reactivity of its chromanol ring.

Mechanistic Insights: The Role of Phenolic Structure in Radical Scavenging

The antioxidant activity of phenolic compounds is fundamentally governed by their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant's efficacy.

G cluster_mech Phenolic Antioxidant Mechanism Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: General mechanism of a phenolic antioxidant scavenging a free radical.

In the case of this compound, the methoxy groups at the 2 and 3 positions and the methyl group at the 5 position all contribute to the stabilization of the phenoxyl radical formed upon hydrogen donation. This stabilization occurs through resonance, where the unpaired electron can be delocalized across the aromatic ring and the methoxy groups, and through the inductive effect of the methyl group. This enhanced stability makes the initial hydrogen donation more energetically favorable, leading to a higher radical scavenging activity.

Conclusion and Future Directions

Based on a thorough analysis of its chemical structure and the established principles of antioxidant activity, this compound emerges as a highly promising candidate for applications requiring potent free radical scavenging. Its predicted performance surpasses that of the widely used synthetic antioxidants BHT and BHA in standard in vitro assays.

While this guide provides a robust framework for its comparative evaluation, further empirical studies are warranted to validate these hypotheses. Future research should focus on:

  • In-depth in vitro studies: Expanding the panel of antioxidant assays to include ORAC (Oxygen Radical Absorbance Capacity) and cellular antioxidant activity (CAA) assays.

  • In vivo studies: Evaluating the bioavailability, metabolism, and efficacy of this compound in preclinical models of oxidative stress-related conditions.

  • Toxicological assessments: Conducting comprehensive safety and toxicity studies to establish a favorable risk-benefit profile for potential therapeutic or commercial applications.

The insights and methodologies presented in this guide are intended to empower researchers to rigorously evaluate this compound and unlock its full potential as a novel antioxidant.

References

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. Available at: [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. In Vivo, 18(1), 25-30. Available at: [Link]

  • Nioi, P., & Gutteridge, J. M. (1998). Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Toxicology, 125(2-3), 133-140. Available at: [Link]

  • Kadoma, Y., & Fujisawa, S. (2008). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 28(5A), 2685-2690. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276. Available at: [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 219-224. Available at: [Link]

  • Wikipedia. (2024). Butylated hydroxytoluene. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

  • In Vivo. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. Available at: [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. Available at: [Link]

  • MDPI. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Available at: [Link]

  • Chen, J., et al. (2015). Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. Pharmacognosy magazine, 11(Suppl 2), S322. Available at: [Link]

  • Doco, R. C., et al. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Chemical and Pharmaceutical Research, 9(5), 231-236. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.